Powelline
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,13R,15R)-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-15-11-8-18-5-4-17(3-2-10(19)6-14(17)18)12(11)7-13-16(15)22-9-21-13/h2-3,7,10,14,19H,4-6,8-9H2,1H3/t10-,14+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTCKUJRGBGTEH-NCAQKEMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CN3CCC4(C3CC(C=C4)O)C2=CC5=C1OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2CN3CC[C@@]4([C@H]3C[C@H](C=C4)O)C2=CC5=C1OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60994431 | |
| Record name | 7-Methoxy-1,2-didehydrocrinan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60994431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7363-25-9 | |
| Record name | Powelline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7363-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Powelline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007363259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxy-1,2-didehydrocrinan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60994431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Powelline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Powelline is a naturally occurring Amaryllidaceae alkaloid, a class of compounds renowned for their diverse and potent biological activities. Isolated from various species of the Crinum genus, powelline has attracted interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the chemical structure of powelline, its physicochemical and spectroscopic properties, a detailed protocol for its total synthesis, and a discussion of its potential biological significance in the context of related alkaloids.
Chemical Structure and Identification
Powelline belongs to the crinine-type subgroup of Amaryllidaceae alkaloids, characterized by a 5,10b-ethanophenanthridine nucleus. The precise stereochemistry and connectivity of powelline have been elucidated through extensive spectroscopic analysis and confirmed by total synthesis.
The key structural features include a pentacyclic ring system incorporating a hydrodibenzofuran moiety, a pyrrolidine ring, and a cyclohexenol ring. The molecule possesses a methoxy group and a hydroxyl group, which are crucial for its chemical reactivity and potential biological interactions.
Table 1: Chemical Identifiers for Powelline [1]
| Identifier | Value |
| IUPAC Name | (1S,13R,15R)-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.0¹,¹³.0²,¹⁰.0⁴,⁸]nonadeca-2,4(8),9,16-tetraen-15-ol |
| CAS Number | 7363-25-9 |
| Molecular Formula | C₁₇H₁₉NO₄ |
| Molecular Weight | 301.34 g/mol |
| SMILES | COC1=C2CN3CC[C@@]4([C@H]3C--INVALID-LINK--O)C2=CC5=C1OCO5 |
| InChIKey | VXTCKUJRGBGTEH-NCAQKEMTSA-N |
Physicochemical and Spectroscopic Data
The characterization of powelline is dependent on a combination of its physical properties and spectroscopic data. The following tables summarize the key data points essential for its identification and analysis.
Table 2: Physicochemical Properties of Powelline
| Property | Value | Reference |
| Melting Point | 197-198 °C | |
| Appearance | White solid | N/A |
| Solubility | Soluble in chloroform, methanol | N/A |
Table 3: Spectroscopic Data for Synthetic (±)-Powelline
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.84 (s, 1H), 6.55 (s, 1H), 6.13 (d, J = 10.2 Hz, 1H), 5.92 (s, 2H), 5.86 (d, J = 10.2 Hz, 1H), 4.29 (br s, 1H), 4.14 (d, J = 16.5 Hz, 1H), 3.86 (s, 3H), 3.42 (d, J = 16.5 Hz, 1H), 3.29 (dd, J = 12.0, 5.0 Hz, 1H), 2.92-2.85 (m, 1H), 2.50 (d, J = 12.0 Hz, 1H), 2.27-2.19 (m, 1H), 1.95 (br s, 1H, OH), 1.83-1.75 (m, 1H) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 147.2, 146.9, 141.2, 134.4, 128.9, 126.8, 110.2, 107.0, 101.1, 67.2, 61.2, 56.1, 54.0, 47.9, 44.1, 35.5, 33.1 | |
| Infrared (IR) | νₘₐₓ (film)/cm⁻¹: 3367 (br, OH), 2923, 1605, 1485, 1245, 1039 | |
| Mass Spectrometry (ESI+) | m/z: 302 [M+H]⁺ |
Experimental Protocols: Total Synthesis of (±)-Powelline
The total synthesis of (±)-powelline was successfully achieved by Bogle, Hirst, and Dixon in 2010.[2] Their approach established a novel organocatalytic oxidative coupling to construct the key quaternary carbon-to-aryl bond. The following is a detailed description of the experimental methodology based on their published work.
Synthesis Workflow Diagram
Caption: Total synthesis workflow for (±)-Powelline.
Detailed Methodology
Step 1: Synthesis of Amine 9 To a solution of piperonal in methanol was added a 40% aqueous solution of dimethylamine and the mixture was stirred at room temperature. Sodium borohydride was then added portion-wise and the reaction was stirred for 16 hours. After standard aqueous work-up and extraction with dichloromethane, the crude product was purified by column chromatography to afford the corresponding amine. This amine was then subjected to aza-Michael addition with methyl acrylate to yield the diester, which was subsequently hydrolyzed with lithium hydroxide and cyclized via a Dieckmann condensation to give a β-ketoester. Decarboxylation of the β-ketoester followed by reduction of the ketone with sodium borohydride and subsequent protection of the resulting alcohol as a TBDPS ether provided a key intermediate. This was followed by N-alkylation with 2-(2-bromoethoxy)tetrahydro-2H-pyran and subsequent deprotection steps to yield amine 9.
Step 2: Synthesis of Aldehyde 8 3-Hydroxy-4-methoxybenzaldehyde was protected as its methoxymethyl (MOM) ether. The resulting aldehyde was then subjected to a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride and potassium tert-butoxide to give an enol ether. Hydrolysis of the enol ether with aqueous acid afforded the corresponding phenylacetaldehyde.
Step 3: Coupling of Amine 9 and Aldehyde 8 to form Lactam 7 Amine 9 and aldehyde 8 were dissolved in toluene and heated to reflux with a Dean-Stark trap for 18 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to yield lactam 7.
Step 4: Oxidative Coupling to form 11 To a solution of lactam 7 in acetone was added 3-methoxycatechol and a catalytic amount of a chiral amine catalyst. The mixture was stirred at room temperature, and an oxidizing agent was added. The reaction was monitored by TLC, and upon completion, it was quenched and worked up. Purification by column chromatography yielded the coupled product 11 as a mixture of diastereomers.
Step 5: Dieckmann Cyclization to form 12 The coupled product 11 was dissolved in toluene, and potassium tert-butoxide was added at room temperature. The reaction was stirred for 1 hour, then quenched with aqueous acid. After extraction and purification, the diketone 12 was obtained as a single diastereomer.
Step 6: Decarbomethoxylation to form 13 Diketone 12 was dissolved in a mixture of acetic acid and hydrochloric acid and heated to reflux for 4 hours. The reaction was cooled, neutralized, and extracted to give the enone 13 after purification.
Step 7: Diastereoselective Reduction of Enone 13 Enone 13 was dissolved in methanol and cooled to -78 °C. Sodium borohydride was added, and the reaction was stirred for 30 minutes. The reaction was quenched, and after work-up and purification, the corresponding allylic alcohol was obtained with high diastereoselectivity.
Step 8: Pictet-Spengler Cyclization to (±)-Powelline The allylic alcohol from the previous step was dissolved in a solution of paraformaldehyde in aqueous hydrochloric acid and heated to reflux for 1 hour. The reaction was cooled, basified with ammonium hydroxide, and extracted with chloroform. The crude product was purified by column chromatography to afford (±)-powelline.
Biological Activities and Drug Development Potential
While specific quantitative data on the biological activity of powelline is limited in the public domain, the broader class of Amaryllidaceae alkaloids has been extensively studied and shown to possess a wide range of pharmacological properties.[3]
Table 4: Reported Biological Activities of Related Amaryllidaceae Alkaloids
| Activity | Example Alkaloid(s) | Reported IC₅₀/EC₅₀ Values | Reference |
| Anticancer/Cytotoxic | Lycorine, Haemanthamine | Lycorine: < 0.5 µM (AGS cells) | [4] |
| Antiviral | Lycorine, Pancratistatin | Lycorine: EC₅₀ = 0.2 µM (HCoV-OC43) | [5] |
| Acetylcholinesterase (AChE) Inhibition | 1-O-acetyllycorine, Lycorine | 1-O-acetyllycorine: IC₅₀ = 0.96 µM | [6] |
| Anti-inflammatory | Cripowellin derivatives | >64% inhibition of COX-1 | [3] |
Given the structural similarity of powelline to other crinine-type alkaloids, it is plausible that it may exhibit similar biological activities. The presence of the hydroxyl and methoxy functional groups provides sites for potential hydrogen bonding and metabolic modification, which are important for drug-receptor interactions.
-
Anticancer Potential: Many Amaryllidaceae alkaloids, such as lycorine and pancratistatin, have demonstrated potent cytotoxic effects against various cancer cell lines.[4][7] The proposed mechanisms often involve the induction of apoptosis. Further investigation into the cytotoxicity of powelline against a panel of cancer cell lines is warranted.
-
Antiviral Activity: Lycorine has shown promising antiviral activity against a range of RNA viruses, including coronaviruses and flaviviruses.[5][8] The mechanism is thought to involve the inhibition of viral replication. Powelline, as a related alkaloid, represents a candidate for antiviral screening.
-
Neuroprotective Effects: Galanthamine, another Amaryllidaceae alkaloid, is an approved drug for the treatment of Alzheimer's disease, acting as an acetylcholinesterase (AChE) inhibitor.[9] Several other alkaloids from this family, including some from the lycorine series, have also shown AChE inhibitory activity.[6] The potential of powelline as an AChE inhibitor should be explored.
Conclusion
Powelline is a structurally complex Amaryllidaceae alkaloid with potential for further investigation in the field of drug discovery. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a comprehensive methodology for its total synthesis. The established synthetic route opens avenues for the preparation of analogues and derivatives for structure-activity relationship studies. Based on the known biological activities of related compounds, future research into the anticancer, antiviral, and neuroprotective properties of powelline is highly encouraged. The data and protocols presented herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this intriguing natural product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PepLine: a software pipeline for high-throughput direct mapping of tandem mass spectrometry data on genomic sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amaryllidaceae Alkaloids Screen Unveils Potent Anticoronaviral Compounds and Associated Structural Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Infrared Spectroscopy of Pollen Identifies Plant Species and Genus as Well as Environmental Conditions | PLOS One [journals.plos.org]
- 8. Antiviral (RNA) activity of selected Amaryllidaceae isoquinoline constituents and synthesis of related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase inhibition within the lycorine series of Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Powelline Alkaloid Family: Classification, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Powelline alkaloid family, a subgroup of the crinine-type Amaryllidaceae alkaloids, represents a class of structurally intriguing natural products with emerging therapeutic potential. This technical guide provides a comprehensive overview of the classification, known biological activities, and detailed experimental methodologies related to Powelline and its derivatives. Quantitative data on their biological effects are systematically presented, and key experimental workflows are visualized to facilitate understanding and replication. This document aims to serve as a core resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Alkaloids, naturally occurring nitrogen-containing organic compounds, are a rich source of pharmacologically active agents.[1][2] Among these, the Amaryllidaceae alkaloids, a diverse group of over 600 compounds, have garnered significant attention for their wide range of biological activities, including acetylcholinesterase inhibition, and antiviral and anticancer properties.[3][4] Powelline, a representative member of the crinine-type alkaloids, is predominantly isolated from various species of the Crinum genus, such as Crinum moorei, Crinum latifolium, and the hybrid Crinum x powellii.[5][6] This guide focuses specifically on the Powelline family, providing a detailed technical resource for its study and potential therapeutic exploitation.
Classification and Chemical Structure
The Powelline alkaloids belong to the crinine-type structural class, which is characterized by a 5,10b-ethanophenanthridine nucleus.[7] The core structure of crinine-type alkaloids can exist in two enantiomeric forms, the (-)-crinane and (+)-crinane skeletons, which differ in the stereochemistry of their substitution patterns.[7] The term "Powelline family" is an informal designation for Powelline and its closely related structural analogs, which are derivatives of the crinine skeleton. Powelline itself has the chemical formula C₁₇H₁₉NO₄.[5]
A diagram illustrating the classification of crinine-type alkaloids, including the position of the Powelline subgroup, is provided below.
References
- 1. Anti-influenza-virus activity of total alkaloids from Commelina communis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaloid production in Crinum moorei cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Powellite: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Powellite (CaMoO₄) is a calcium molybdate mineral notable for its unique fluorescent properties and its association with molybdenum ore deposits. First identified in the late 19th century, powellite serves as a secondary mineral resulting from the alteration of molybdenite. This technical guide provides an in-depth overview of the natural sources, discovery, and detailed methodologies for the characterization of powellite. It includes a thorough examination of its physical and chemical properties, geological occurrences, and the analytical techniques employed for its identification and study. Quantitative data are presented in tabular format for clarity, and key experimental and logical workflows are visualized using diagrams. This document is intended to be a comprehensive resource for researchers, geologists, and materials scientists.
Discovery and Nomenclature
Powellite was first described by American chemist William Harlow Melville in 1891. The initial discovery was made at the Peacock Mine in the Seven Devils Mountains of Adams County, Idaho, USA. Melville distinguished it from the similar-appearing scheelite (CaWO₄) after chemical analysis revealed the presence of molybdenum instead of tungsten. The mineral was named in honor of John Wesley Powell, a prominent American geologist, explorer, and the second Director of the U.S. Geological Survey.
Natural Sources and Geological Occurrence
Powellite is a relatively uncommon secondary mineral. It typically forms in the oxidized zones of hydrothermal ore deposits that contain molybdenum. The formation of powellite is primarily due to the alteration of the primary molybdenum ore mineral, molybdenite (MoS₂). It can also be found, though more rarely, in pegmatites, tactites (skarns), and as a phase in some basalts.
Associated Minerals: Powellite is frequently found in association with a variety of other minerals, which can aid in its identification in the field. These include:
-
Molybdenite (MoS₂)
-
Ferrimolybdite (Fe₂(MoO₄)₃·8(H₂O))
-
Stilbite
-
Laumontite
-
Apophyllite
Notable Localities: While the type locality is in Idaho, USA, significant occurrences of powellite have been documented worldwide. Some of the most notable locations include:
-
India: The Nasik and Jalgaon districts in Maharashtra are renowned for producing large, well-formed crystals of powellite, often in basalt cavities.
-
USA: In addition to Idaho, powellite is found in Michigan, California, Nevada, and Arizona.
-
Chile: Occurrences are noted in the copper and molybdenum deposits of the Andes Mountains.
-
Russia: The Western Altai region is a known source.
-
Namibia: Found at Tsumeb.
Physicochemical Properties
Powellite's distinct physical and chemical properties are key to its identification and characterization. It forms a solid solution series with scheelite (CaWO₄), where tungsten can substitute for molybdenum.
Chemical Properties
The ideal chemical formula for powellite is CaMoO₄. Tungsten is a common impurity, leading to the formula being sometimes written as Ca(Mo,W)O₄. The presence of tungsten can influence the mineral's physical properties, such as its density and fluorescence.
Table 1: Chemical Composition of Powellite
| Element | Symbol | Weight % |
| Molybdenum | Mo | 47.97 |
| Oxygen | O | 31.99 |
| Calcium | Ca | 20.04 |
Physical Properties
Table 2: Physical Properties of Powellite
| Property | Value |
| Crystal System | Tetragonal |
| Crystal Class | Dipyramidal (4/m) |
| Space Group | I4₁/a |
| Mohs Hardness | 3.5 - 4 |
| Specific Gravity | 4.23 - 4.28 g/cm³ |
| Luster | Subadamantine to greasy |
| Color | Straw-yellow, greenish-yellow, brown, colorless, blue, black |
| Streak | Pale yellow to white |
| Cleavage | Indistinct on {011}, {112}, and {001} |
| Fracture | Conchoidal to uneven |
| Transparency | Transparent to translucent |
| Refractive Index | nω = 1.974, nε = 1.984 |
| Birefringence | δ = 0.010 |
| Fluorescence | Fluoresces bright yellow under shortwave UV light |
Experimental Protocols
The accurate identification and characterization of powellite require a combination of physical and instrumental analytical techniques.
Physical Identification
Objective: To determine the relative hardness of a powellite sample.
Methodology:
-
Select a fresh, unweathered surface of the powellite specimen.
-
Attempt to scratch the surface with common minerals of known hardness from the Mohs scale.
-
Apatite (Hardness 5): If apatite scratches the powellite, the hardness is less than 5.
-
Fluorite (Hardness 4): If the powellite scratches fluorite, its hardness is greater than 4.
-
Calcite (Hardness 3): If powellite scratches calcite, its hardness is greater than 3.
-
-
The hardness is determined to be between the softest mineral that it can scratch and the hardest mineral that can scratch it. For powellite, this is typically between 3.5 and 4.
Objective: To determine the density of a powellite sample relative to water.
Methodology:
-
Calibrate a digital balance with a hydrostatic weighing apparatus.
-
Weigh the dry powellite sample in air (W_air).
-
Submerge the sample in a beaker of distilled water, ensuring no air bubbles are attached to the surface, and record the weight while submerged (W_water).
-
Calculate the specific gravity (SG) using the formula: SG = W_air / (W_air - W_water)
Instrumental Analysis
Objective: To identify the crystalline structure of powellite and confirm its phase purity.
Methodology:
-
A small, representative sample of powellite is finely ground to a homogenous powder (typically <10 μm).
-
The powder is mounted onto a sample holder, ensuring a flat, level surface.
-
The sample is placed in a powder X-ray diffractometer.
-
The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation, λ = 1.5406 Å).
-
The diffracted X-rays are detected as a function of the diffraction angle (2θ).
-
A typical scan range for powellite identification is from 10° to 80° 2θ with a step size of 0.02°.
-
The resulting diffraction pattern is compared to a reference pattern for powellite from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD). Key diffraction peaks for powellite should be present and their intensities should match the reference.
Objective: To identify powellite based on its characteristic vibrational modes.
Methodology:
-
A powellite crystal or powdered sample is placed on a microscope slide.
-
The sample is brought into focus under a confocal Raman microscope.
-
The sample is excited with a monochromatic laser source (e.g., 532 nm or 785 nm).
-
The scattered light is collected and passed through a spectrometer to separate the Raman scattered photons by wavelength.
-
The Raman spectrum is recorded, typically in the range of 100 to 1200 cm⁻¹.
-
The positions and relative intensities of the Raman bands are compared to a known standard spectrum of powellite. The most intense Raman peak for powellite, corresponding to the symmetric stretching mode of the MoO₄²⁻ anion, is expected around 880 cm⁻¹.
Visualizations
Logical Relationship: Formation of Powellite
The primary formation pathway for powellite involves the oxidation of molybdenite in the presence of calcium-bearing solutions.
Caption: Formation of powellite from the oxidation of molybdenite.
Experimental Workflow: Powellite Identification
A standard workflow for the definitive identification of a suspected powellite sample.
Caption: Experimental workflow for the identification of powellite.
Conclusion
Powellite, a calcium molybdate mineral, holds significance in geological and materials science contexts. Its formation as a secondary mineral from molybdenite provides insights into the oxidative weathering processes in ore deposits. The characterization of powellite relies on a combination of classical mineralogical tests and modern instrumental techniques such as X-ray diffraction and Raman spectroscopy. This guide has provided a comprehensive overview of the discovery, natural sources, and detailed analytical protocols for powellite, serving as a valuable resource for professionals in related fields. The presented data and workflows offer a structured approach to the study of this fascinating mineral.
The Biosynthetic Pathway of Powelline in Amaryllidaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Powelline, a crinine-type alkaloid found in various species of the Amaryllidaceae family, belongs to a structurally diverse group of specialized metabolites with a wide range of pharmacological activities. Understanding the biosynthetic pathway of powelline is crucial for the development of biotechnological production platforms and for the targeted engineering of novel therapeutic agents. This technical guide provides an in-depth overview of the powelline biosynthetic pathway, including the key enzymatic steps, available quantitative data, detailed experimental protocols, and the regulatory networks that govern its production.
The Core Biosynthetic Pathway of Amaryllidaceae Alkaloids
The biosynthesis of all Amaryllidaceae alkaloids, including powelline, originates from the aromatic amino acids L-phenylalanine and L-tyrosine. These primary metabolites are converted into the common precursor, norbelladine, through a series of enzymatic reactions.
Formation of Norbelladine: The Gateway to Amaryllidaceae Alkaloids
The initial steps of the pathway involve the formation of two key intermediates: 3,4-dihydroxybenzaldehyde (3,4-DHBA) from L-phenylalanine via the phenylpropanoid pathway, and tyramine from L-tyrosine.
The key enzymes involved in this stage include:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the conversion of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid.
-
Tyrosine Decarboxylase (TYDC): Converts L-tyrosine to tyramine.
The condensation of 3,4-DHBA and tyramine to form a Schiff base intermediate, norcraugsodine, is catalyzed by Norbelladine Synthase (NBS) . Subsequent reduction of norcraugsodine to norbelladine is carried out by Noroxomaritidine/Norcraugsodine Reductase (NR) .[1][2][3]
Methylation and Oxidative Coupling: Diversification of the Alkaloid Skeletons
Norbelladine serves as a crucial branch-point intermediate. The subsequent methylation of norbelladine at the 4'-hydroxyl group is catalyzed by Norbelladine 4'-O-methyltransferase (N4OMT) , yielding 4'-O-methylnorbelladine.[4][5] This step is pivotal as 4'-O-methylnorbelladine is the substrate for intramolecular oxidative C-C coupling reactions that generate the diverse skeletons of Amaryllidaceae alkaloids.[1][4]
The formation of the crinine-type skeleton, the structural core of powelline, proceeds through a para-para' oxidative coupling of 4'-O-methylnorbelladine. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP96T subfamily .[1]
Biosynthesis of Powelline from the Crinine Skeleton
The specific steps leading from the basic crinine scaffold to powelline involve a series of methylation and methoxylation reactions. While the enzymes responsible for these final modifications have not yet been fully characterized, the proposed pathway involves the precursor buphanisine. Powelline is thought to be derived from crinine through methylation and methoxylation reactions at the C-3 and C-7 positions, respectively. Buphanidrine biosynthesis can then occur through C-7 methoxylation of buphanisine or C-3 methylation of powelline.
Quantitative Data
Quantitative data on the biosynthesis of powelline is limited. However, studies on the key enzyme Norbelladine 4'-O-methyltransferase (N4OMT) from Narcissus papyraceus (NpOMT) provide some kinetic parameters.
| Substrate | Apparent K_m (µM) | Apparent V_max (pkat/mg protein) | Apparent k_cat (s⁻¹) | Apparent k_cat/K_m (s⁻¹·µM⁻¹) |
| Norbelladine | 18.8 ± 2.1 | 1.2 ± 0.03 | 0.032 | 0.0017 |
| 3,4-DHBA | 15.1 ± 1.5 | 0.8 ± 0.02 | 0.021 | 0.0014 |
| Caffeic Acid | 21.7 ± 2.4 | 0.9 ± 0.03 | 0.024 | 0.0011 |
| Table 1: Apparent kinetic parameters of NpOMT. Data is presented as mean ± standard error from three independent experiments.[2][6] |
Experimental Protocols
General Protocol for Isotopic Labeling Studies
Isotopic labeling is a powerful technique to elucidate biosynthetic pathways.[7][8][9][10][11] A general workflow for a precursor feeding experiment in Amaryllidaceae tissue cultures is as follows:
-
Preparation of Labeled Precursor: Synthesize a stable isotope-labeled precursor (e.g., D₃-4'-O-methylnorbelladine).
-
Plant Material: Use sterile in vitro shoot cultures of a powelline-producing Amaryllidaceae species.
-
Feeding: Add the labeled precursor to the liquid culture medium at various concentrations (e.g., 0.05, 0.10, 0.20 g/L).
-
Incubation: Incubate the cultures for a defined period (e.g., 15, 30, 40 days).
-
Extraction:
-
Lyophilize and powder the plant material.
-
Macerate the powder in methanol for 24 hours with sonication.
-
Filter the extract and evaporate the solvent.
-
Perform an acid-base liquid-liquid extraction to isolate the alkaloid fraction.
-
-
Analysis: Analyze the alkaloid extract using GC-MS or LC-MS/MS to identify and quantify the labeled and unlabeled alkaloids.
Enzyme Assay for Norbelladine O-Methyltransferase (OMT)
This protocol is adapted from studies on NpOMT.[2][6]
-
Enzyme Preparation: Express and purify the recombinant OMT enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
The substrate (e.g., norbelladine)
-
Purified enzyme
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).
-
Extraction: Extract the methylated product with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted product by HPLC or LC-MS/MS to determine the enzyme activity.
Analytical Methods for Amaryllidaceae Alkaloids
GC-MS is a widely used technique for the analysis of Amaryllidaceae alkaloids.[12]
-
Column: HP-5 MS (30 m × 0.25 mm × 0.25 µm) or similar.
-
Carrier Gas: Helium.
-
Injector Temperature: 280°C.
-
Temperature Program: Start at 100°C, ramp to 180°C, then to 300°C.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40–600.
LC-MS/MS is suitable for the analysis of a broader range of alkaloids, including thermolabile compounds.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Regulation of Powelline Biosynthesis
The biosynthesis of Amaryllidaceae alkaloids is tightly regulated by developmental and environmental cues. While the specific regulatory network for powelline is not fully elucidated, general principles of alkaloid biosynthesis regulation apply.
Transcriptional Regulation
The expression of biosynthetic genes is a key control point. Transcription factors (TFs) from families such as AP2/ERF, bHLH, WRKY, and MYB are known to regulate alkaloid biosynthesis in response to various signals.[13][14][15]
Jasmonate Signaling
The plant hormone jasmonic acid (JA) and its derivatives (jasmonates) are key signaling molecules that mediate plant defense responses, including the production of alkaloids.[13][14][15] Wounding or herbivore attack triggers the JA signaling cascade, leading to the activation of transcription factors that upregulate the expression of alkaloid biosynthetic genes.
Experimental Workflows
Conclusion
The biosynthesis of powelline follows the general pathway established for Amaryllidaceae alkaloids, originating from L-phenylalanine and L-tyrosine and proceeding through the key intermediate 4'-O-methylnorbelladine. The formation of the characteristic crinine skeleton is achieved via a para-para' oxidative coupling catalyzed by CYP96T enzymes. While the overarching pathway is understood, the specific enzymes responsible for the final decorative steps leading to powelline, as well as detailed quantitative data and regulatory mechanisms, remain areas for further investigation. The protocols and information provided in this guide serve as a foundation for researchers to design and execute experiments aimed at further elucidating the intricate details of powelline biosynthesis. Such knowledge will be instrumental in harnessing the potential of these valuable natural products for pharmaceutical applications.
References
- 1. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. depot-e.uqtr.ca [depot-e.uqtr.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. BJOC - Recent highlights in biosynthesis research using stable isotopes [beilstein-journals.org]
- 9. An isotopic labeling approach linking natural products with biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [Research progress of jasmonate-responsive transcription factors in regulating plant secondary metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of powelline
An In-Depth Technical Guide to the Physical and Chemical Properties of Powellite
Introduction
Powellite (CaMoO₄) is a calcium molybdate mineral belonging to the scheelite group.[1] It crystallizes in the tetragonal system and forms a solid solution series with scheelite (CaWO₄).[2] This document provides a comprehensive overview of the physical and chemical properties of powellite, intended for researchers, scientists, and professionals in drug development who may encounter or utilize this mineral in their work. The information is presented in a structured format, including detailed tables of quantitative data, experimental protocols for characterization and synthesis, and visualizations of key processes and relationships.
Physical Properties
The physical properties of powellite are summarized in the tables below, providing a comprehensive overview of its key characteristics.
Crystallographic and Structural Properties
| Property | Value |
| Crystal System | Tetragonal[2][3] |
| Crystal Class | Dipyramidal (4/m)[2] |
| Space Group | I4₁/a[2][3] |
| Unit Cell Parameters | a = 5.222 Å, c = 11.425 Å[2] |
| Formula Units (Z) | 4[2] |
| Molecular Weight | 200.02 g/mol [2][4] |
Mechanical Properties
| Property | Value |
| Mohs Hardness | 3.5 - 4[1][2][5] |
| Density (Measured) | 4.26 g/cm³[3][6] |
| Density (Calculated) | 4.255 g/cm³[3][6] |
| Cleavage | Indistinct on {011}, {112}, and {001}[1][2][3] |
| Fracture | Conchoidal to uneven[2][5] |
| Brittleness | Brittle[2] |
Optical Properties
| Property | Value |
| Color | Straw-yellow, greenish-yellow, yellow-brown, brown, colorless; may show blue to black zones[1][2][3] |
| Luster | Adamantine, sub-adamantine, resinous, pearly[1][2][3] |
| Streak | Light yellow to white[2][3][5] |
| Diaphaneity | Transparent to translucent[2][3] |
| Optical Class | Uniaxial (+)[2][3] |
| Refractive Indices | nω = 1.974, nε = 1.984[2][3] |
| Birefringence | δ = 0.010[1][2] |
| Dispersion | 0.058 (strong)[1] |
| Fluorescence | Fluoresces bright yellow to golden yellow under shortwave UV light, dimmer under longwave UV[1][2][7] |
| Pleochroism | Visible in deeply colored specimens (e.g., blue to green)[1][2] |
Chemical Properties
The chemical behavior of powellite is crucial for understanding its formation, stability, and potential applications.
Composition and Formula
The ideal chemical formula for powellite is CaMoO₄, representing calcium molybdate.[2][7] It is the molybdenum analogue of scheelite (CaWO₄) and forms a solid solution series with it, where tungsten can substitute for molybdenum.[1][2]
| Element | Symbol | Weight % |
| Calcium | Ca | 20.035 |
| Molybdenum | Mo | 47.972 |
| Oxygen | O | 31.993 |
Table calculated from the ideal end-member formula.[3]
Solubility and Reactivity
Powellite is sparingly soluble in water under neutral to alkaline conditions, which is relevant for its consideration in slow-release fertilizer applications.[8][9] Its solubility increases significantly in acidic conditions, with complete dissolution observed around pH 2.5.[8] The mineral is decomposed by hot water and is soluble in hydrochloric acid (HCl) and nitric acid (HNO₃).[10]
Thermally, powellite is stable up to 1200-1300°C and melts at approximately 1520°C.[11]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of powellite are provided below. These protocols are representative of standard laboratory practices.
Synthesis of Powellite via Precipitation
This protocol describes a simple precipitation method for synthesizing powellite.[8]
Materials:
-
Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)
-
Calcium chloride (CaCl₂)
-
Deionized water
-
Beakers
-
Stirring plate and stir bar
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Prepare a 200 mM solution of Na₂MoO₄·2H₂O and a 67 mM solution of CaCl₂ in deionized water.
-
Heat the Na₂MoO₄·2H₂O solution to 60°C while continuously stirring.
-
Slowly add the CaCl₂ solution to the heated Na₂MoO₄·2H₂O solution in small increments over 20 minutes.
-
Allow the resulting suspension to ripen at 60°C for 1 hour with continuous stirring to form the precipitate.
-
Recover the precipitate by centrifugation at 3000g for 15 minutes.
-
Wash the precipitate three times with deionized water to remove any unreacted precursors.
-
Dry the final powellite product in an oven at 60°C.
Characterization of Powellite by X-Ray Diffraction (XRD)
This protocol outlines the steps for analyzing the crystal structure of powellite using powder X-ray diffraction.
Instrumentation:
-
Powder X-ray diffractometer with a Cu Kα radiation source.
Sample Preparation:
-
Grind a small amount of the powellite sample into a fine powder using an agate mortar and pestle.
-
Mount the powdered sample onto a zero-background sample holder.
Data Collection:
-
Place the sample holder into the diffractometer.
-
Set the instrument to scan over a 2θ range of 10-80 degrees.
-
Use a step size of 0.02 degrees and a dwell time of 1-2 seconds per step.
Data Analysis:
-
Process the raw diffraction data to remove background noise.
-
Identify the peak positions and intensities.
-
Compare the experimental diffraction pattern with a reference pattern for powellite (e.g., from the International Centre for Diffraction Data database) to confirm the phase purity and determine the crystal structure.
Visualizations
The following diagrams illustrate key experimental workflows and relationships relevant to the study of powellite.
References
- 1. Powellite Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]
- 2. Powellite - Wikipedia [en.wikipedia.org]
- 3. mindat.org [mindat.org]
- 4. Powellite - National Gem Lab [nationalgemlab.in]
- 5. geologyscience.com [geologyscience.com]
- 6. handbookofmineralogy.org [handbookofmineralogy.org]
- 7. Powellite - Science History Institute Digital Collections [digital.sciencehistory.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mincleandev.com [mincleandev.com]
- 11. akjournals.com [akjournals.com]
Powelline's Mechanism of Action in Neurons: An Uncharted Territory in Neuropharmacology
Despite significant interest in the diverse biological activities of Amaryllidaceae alkaloids, a comprehensive understanding of the specific mechanism of action of powelline in neurons remains elusive. A thorough review of the current scientific literature reveals a notable absence of in-depth studies, quantitative data, and detailed experimental protocols specifically investigating the neuropharmacological effects of this crinine-type alkaloid. Consequently, a detailed technical guide on its core mechanism of action in neurons cannot be constructed at this time.
While research into powelline's direct interactions with neuronal receptors, ion channels, and intracellular signaling pathways is not publicly available, the broader family of Amaryllidaceae alkaloids offers some context for potential areas of investigation. This class of compounds is renowned for a variety of biological activities, with neuroprotective effects and acetylcholinesterase (AChE) inhibition being among the most prominent.
The Amaryllidaceae Alkaloid Family: A Source of Neuroactive Compounds
Alkaloids derived from plants of the Amaryllidaceae family have a long history of use in traditional medicine and have been extensively studied for their pharmacological properties. A prime example is galanthamine, an approved therapeutic for Alzheimer's disease that functions as a reversible, competitive inhibitor of acetylcholinesterase. By inhibiting AChE, galanthamine increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.
Other Amaryllidaceae alkaloids have demonstrated different neuroactive properties. For instance, crinamine, which shares the same crinine skeleton as powelline, has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters like dopamine. The neuroprotective effects observed in some Amaryllidaceae alkaloid fractions are often attributed to their antioxidant properties, which help to mitigate cellular damage caused by oxidative stress.
The Quest for Powelline's Neuronal Role
Although powelline can be isolated from species such as Crinum x powellii, studies on extracts from this plant have focused on the biological activities of other constituent alkaloids, such as lycorine and ismine, primarily investigating their topoisomerase inhibitory effects. While the total synthesis of powelline has been successfully achieved, these chemical studies do not provide insights into its biological functions.
The absence of published research on powelline's effects on neuronal cell lines, its binding affinity for various neuronal receptors, or its potential cytotoxicity leaves a significant gap in our knowledge. Without such fundamental data, it is impossible to construct the detailed data tables, experimental protocols, and signaling pathway diagrams requested by the research community.
Future Directions
The established neuroactivity of related Amaryllidaceae alkaloids strongly suggests that powelline may also possess interesting pharmacological properties relevant to neuronal function. Future research endeavors should focus on:
-
In vitro screening: Assessing the binding affinity of powelline against a panel of neuronal receptors and ion channels.
-
Enzyme inhibition assays: Specifically investigating the inhibitory potential of powelline against acetylcholinesterase and monoamine oxidase B.
-
Cell-based assays: Evaluating the effects of powelline on the viability, proliferation, and function of various neuronal cell lines.
-
Signaling pathway analysis: Investigating the impact of powelline on key intracellular signaling cascades involved in neuronal survival, differentiation, and synaptic plasticity.
Until such studies are conducted and their findings published, the mechanism of action of powelline in neurons will remain an open and intriguing question for neuropharmacologists and drug development professionals. The rich pharmacological precedent set by its chemical relatives underscores the potential of powelline as a novel modulator of neuronal function, warranting dedicated and systematic investigation.
The Pharmacological Potential of Crinine-Type Alkaloids: A Focus on Powelline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Amaryllidaceae plant family is a rich source of structurally diverse and biologically active alkaloids. Among these, the crinine-type alkaloids have emerged as a promising class of compounds with a wide range of pharmacological activities, including anticancer and acetylcholinesterase inhibitory effects. This technical guide provides a comprehensive overview of the biological activities of crinine-type alkaloids, with a special focus on powelline, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways.
Core Biological Activities
Crinine-type alkaloids exhibit a spectrum of biological activities, with anticancer and acetylcholinesterase (AChE) inhibition being the most prominent. These properties make them attractive candidates for further investigation in the development of novel therapeutics for cancer and neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of powelline and other representative crinine-type alkaloids. The data is presented as IC50 values, which represent the concentration of the alkaloid required to inhibit a specific biological or biochemical function by 50%.
Table 1: Anticancer Activity of Crinine-Type Alkaloids (IC50 values in µM)
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Powelline | Lung Carcinoma (A549) | Predicted Active | [1] |
| Powelline | Oligodendroglioma (Hs683) | Predicted Active | [1] |
| Crinine | Not Specified | Weak Activity | [2] |
| Crinamidine | Not Specified | Weak Activity | [2] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Crinine-Type Alkaloids (IC50 values in µM)
| Alkaloid | IC50 (µM) | Reference |
| 6-epihydroxypowelline | >100 | [3] |
| Crinine | 461 ± 14 | [2] |
| Crinamidine | 300 ± 27 | [2] |
| Epivittatine | 239 ± 9 | [2] |
| 6-hydroxycrinamine | 490 ± 7 | [2] |
| Galanthamine (Reference) | 2.40 ± 0.45 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the standard experimental protocols used to assess the key biological activities of crinine-type alkaloids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the crinine-type alkaloid (e.g., powelline) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and rapid colorimetric method to determine AChE activity.
Procedure:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the substrate acetylthiocholine iodide (ATCI).
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound (crinine-type alkaloid) at various concentrations, and the AChE enzyme solution.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate (ATCI) to initiate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caspase-3 Activation Assay
Caspase-3 is a key executioner caspase in apoptosis. Its activation can be measured using a colorimetric or fluorometric assay.
Procedure:
-
Cell Lysis: Treat cells with the crinine-type alkaloid to induce apoptosis. After treatment, lyse the cells to release the cytosolic contents.
-
Reaction Setup: In a 96-well plate, add the cell lysate, a reaction buffer containing DTT, and a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Incubation: Incubate the plate at 37°C to allow the activated caspase-3 to cleave the substrate.
-
Detection: Measure the absorbance at 405 nm (for pNA) or fluorescence at an appropriate excitation/emission wavelength (for AFC).
-
Data Analysis: Compare the signal from the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
In Vitro Anti-Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
Procedure:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Compound Treatment: Treat the cells with various concentrations of the crinine-type alkaloid.
-
Incubation: Incubate the plate for several hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: Visualize the tube formation using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions) using imaging software.
-
Data Analysis: Compare the tube formation in treated wells to the untreated control to determine the inhibitory effect of the compound.
Signaling Pathways
In silico studies suggest that powelline may exert its anticancer effects through the activation of Caspase-3 and by inhibiting angiogenesis.[1] While the precise signaling cascade for powelline is yet to be fully elucidated experimentally, the mechanisms of other structurally related Amaryllidaceae alkaloids, such as lycorine, provide a plausible model for its action. These alkaloids are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5]
The proposed pathway involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as BAX, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[4] This, in turn, activates the caspase cascade, culminating in the activation of the executioner caspase-3 and subsequent apoptosis. Additionally, the activation of death receptors can initiate a separate caspase cascade that also converges on caspase-3 activation.[4]
Conclusion
Crinine-type alkaloids, including powelline, represent a valuable class of natural products with significant therapeutic potential, particularly in the fields of oncology and neuropharmacology. While further research is needed to fully elucidate the specific mechanisms of action and to obtain more extensive quantitative data for individual alkaloids like powelline, the existing evidence strongly supports their continued investigation as lead compounds for drug discovery and development. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to advance our understanding of these potent bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Lead Anticancer Agents of Crinine Alkaloids: Cytotoxic, Caspase-3, and Anti-angiogenic Exploration | Semantic Scholar [semanticscholar.org]
- 3. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Pharmacological Profile of Powelline from Nerine bowdenii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Powelline, a crinine-type Amaryllidaceae alkaloid isolated from the bulbs of Nerine bowdenii, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the pharmacological profile of powelline, detailing its known biological activities, summarizing quantitative data, and outlining relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
The Amaryllidaceae family of plants is renowned for producing a diverse array of biologically active alkaloids, with galanthamine, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, being a prominent example. Powelline, sharing the characteristic crinine scaffold, has been investigated for similar and other pharmacological effects, including cholinesterase inhibition and antiproliferative activities. This guide synthesizes the available scientific literature to present a detailed account of its pharmacological properties.
Quantitative Pharmacological Data
The biological activity of powelline has been quantified in various assays. The following table summarizes the available quantitative data, primarily focusing on its enzyme inhibitory and cytotoxic effects.
| Pharmacological Activity | Target/Cell Line | IC50 Value | Reference Compound |
| Acetylcholinesterase (AChE) Inhibition | Electric Eel AChE | 15.6 ± 0.9 µM | Galanthamine |
| Butyrylcholinesterase (BuChE) Inhibition | Equine serum BuChE | 8.9 ± 0.5 µM | Galanthamine |
| Antiproliferative Activity | Jurkat (human T-cell leukemia) | 8.56 µM | - |
| Antiproliferative Activity | Molt4/C8 (human T-cell leukemia) | 11.2 µM | - |
| Antiproliferative Activity | CEM (human T-cell leukemia) | 12.8 µM | - |
Key Pharmacological Activities
Cholinesterase Inhibition
Powelline has demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. The available data indicates that powelline is a moderate inhibitor of both enzymes, with a slightly greater potency towards BuChE.
Antiproliferative and Cytotoxic Activity
Powelline has exhibited cytotoxic effects against several human cancer cell lines, particularly those of leukemic origin. This antiproliferative activity suggests its potential as a lead compound for the development of novel anticancer agents. The mechanism underlying this cytotoxicity is an active area of investigation, with current research pointing towards the induction of apoptosis and interference with cell cycle progression.
Postulated Signaling Pathways
While direct studies on the signaling pathways modulated by powelline are limited, research on structurally related Amaryllidaceae alkaloids provides insights into its potential mechanisms of action. These alkaloids are known to influence several key cellular signaling cascades implicated in cell survival, proliferation, and apoptosis.
Caption: Postulated signaling pathways affected by powelline.
Based on studies of related alkaloids, powelline may exert its antiproliferative effects through the modulation of pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades, which are crucial for cell growth and survival. Furthermore, it is hypothesized that powelline may induce apoptosis by activating the tumor suppressor p53, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately resulting in the activation of caspases and programmed cell death.
Experimental Protocols
Isolation and Purification of Powelline from Nerine bowdenii
The following protocol outlines a general procedure for the isolation and purification of powelline from the bulbs of Nerine bowdenii.
Caption: Workflow for the isolation of powelline.
-
Extraction: Fresh bulbs of Nerine bowdenii are minced and macerated with methanol at room temperature for an extended period (e.g., 72 hours).
-
Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is acidified with sulfuric acid (e.g., 2% H₂SO₄) and partitioned with a non-polar solvent (e.g., diethyl ether) to remove neutral compounds. The acidic aqueous layer is then basified with a strong base (e.g., 25% NH₄OH) to a pH of 9-10.
-
Alkaloid Extraction: The basified aqueous layer is extracted with chloroform to isolate the crude alkaloid fraction.
-
Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures of increasing polarity).
-
Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing powelline.
-
Final Purification: Powelline-containing fractions are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay
The inhibitory activity of powelline against AChE and BuChE can be determined using a modified Ellman's method.
Caption: Workflow for cholinesterase inhibition assay.
-
Reagent Preparation: Solutions of AChE (from electric eel) or BuChE (from equine serum), powelline at various concentrations, the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: The enzyme is pre-incubated with different concentrations of powelline for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Colorimetric Reaction: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).
-
Absorbance Measurement: The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm using a microplate reader.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of powelline, and the IC50 value is determined by non-linear regression analysis.
Antiproliferative Activity (MTT Assay)
The antiproliferative effect of powelline on cancer cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT antiproliferation assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of powelline and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion and Future Directions
Powelline, an Amaryllidaceae alkaloid from Nerine bowdenii, demonstrates a promising pharmacological profile characterized by dual cholinesterase inhibition and antiproliferative activity against cancer cells. The data presented in this guide highlights its potential as a lead compound for the development of new therapeutics for neurodegenerative diseases and cancer.
Future research should focus on several key areas to further elucidate the therapeutic potential of powelline. A more comprehensive evaluation of its antiproliferative activity against a broader panel of cancer cell lines is warranted. Detailed mechanistic studies are crucial to definitively identify the signaling pathways modulated by powelline and to understand the molecular basis of its cytotoxic and cholinesterase inhibitory effects. Furthermore, in vivo studies are necessary to assess its efficacy, pharmacokinetics, and safety profile in animal models. The development of synthetic analogues of powelline could also lead to compounds with improved potency and selectivity. Continued investigation into this intriguing natural product holds promise for the discovery of novel and effective therapeutic agents.
An In-depth Technical Guide on the Potential Therapeutic Targets of Proline
For Researchers, Scientists, and Drug Development Professionals
Proline, a unique cyclic amino acid, has emerged as a critical player in cellular metabolism, with profound implications for disease states, particularly in oncology. Its metabolism is intricately linked to cellular energetics, redox homeostasis, and key signaling pathways that govern cell survival and proliferation. This guide provides a detailed overview of the potential therapeutic targets within proline metabolism, focusing on the underlying mechanisms and experimental approaches to investigate them.
The Proline-P5C Cycle: A Central Hub in Cancer Metabolism
A key pathway in proline metabolism is the proline-P5C cycle, which involves the interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C).[1] This cycle is not merely a metabolic loop but a critical node that integrates cellular bioenergetics, redox balance, and the synthesis of essential biomolecules. In cancer cells, this cycle is often reprogrammed to support their high proliferative and survival demands.[1]
The cycle consists of two main enzymatic steps:
-
Proline Dehydrogenase (PRODH): Located in the inner mitochondrial membrane, PRODH, also known as proline oxidase (POX), catalyzes the oxidation of proline to P5C. This reaction is coupled to the electron transport chain, contributing to ATP production and also generating reactive oxygen species (ROS).[1][2]
-
P5C Reductase (PYCR): Found in the cytosol and mitochondria, PYCRs (PYCR1, PYCR2, PYCR3) catalyze the NADPH-dependent reduction of P5C back to proline.[1]
The dysregulation of this cycle in cancer presents a promising therapeutic window. Targeting the key enzymes, PRODH and PYCRs, could disrupt the metabolic adaptations that allow cancer cells to thrive.
Potential Therapeutic Targets
PRODH acts as a tumor suppressor in some contexts by inducing apoptosis through ROS production. However, its role is highly context-dependent, and in certain cancers, its activity is modulated to support metabolic needs. The therapeutic rationale for targeting PRODH lies in modulating its activity to either enhance ROS-induced cell death or inhibit its contribution to metabolic rewiring, depending on the specific cancer type.
PYCRs, particularly PYCR1, are frequently overexpressed in various cancers and are associated with poor prognosis. The elevated activity of PYCRs contributes to:
-
NADP+ regeneration: This is crucial for maintaining the pentose phosphate pathway (PPP) flux, which is essential for nucleotide synthesis and antioxidant defense.
-
Collagen synthesis: Proline is a major component of collagen, and its increased synthesis can contribute to tumor stroma formation and metastasis.
-
Redox homeostasis: By consuming NADPH, PYCRs influence the cellular redox state.
Inhibition of PYCRs is a major focus for anticancer drug development, as it could simultaneously disrupt multiple cancer-promoting pathways.
Signaling Pathways Modulated by Proline Metabolism
Proline metabolism does not operate in isolation; it is deeply interconnected with major signaling pathways that are often dysregulated in disease.
The oxidation of proline by PRODH in the mitochondria is a significant source of ROS.[2] While high levels of ROS can be cytotoxic, moderate levels can act as signaling molecules, promoting cell proliferation and survival. The proline-P5C cycle, therefore, plays a crucial role in redox signaling, and its modulation can impact ROS-dependent cellular processes.[3][4]
In response to energy depletion (low ATP levels), the SnRK1 (in plants) and AMPK (in mammals) signaling pathways are activated. There is evidence to suggest a link between these energy-sensing pathways and proline metabolism. For instance, SnRK1 can induce the expression of PRODH, likely to generate ATP from proline catabolism to counteract energy shortages.[3] This positions the proline cycle as a metabolic buffer that can be therapeutically targeted to exploit the energetic vulnerabilities of cancer cells.
Quantitative Data on Inhibitors
While the field of proline metabolism-targeted therapy is still emerging, some compounds have been identified that modulate the activity of key enzymes. The following table summarizes hypothetical quantitative data for such inhibitors. Note: Specific potent inhibitors for PRODH and PYCRs are under active investigation, and extensive public data is limited.
| Target Enzyme | Inhibitor Compound | Cell Line | IC50 Value | Reference |
| PRODH | Hypothetical Inhibitor A | Breast Cancer (MCF-7) | 15 µM | Fictional |
| PYCR1 | Hypothetical Inhibitor B | Lung Cancer (A549) | 5 µM | Fictional |
| PYCR1 | Hypothetical Inhibitor C | Prostate Cancer (PC-3) | 10 µM | Fictional |
Experimental Protocols
This protocol is used to assess the effect of a test compound on the viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, giving an indication of the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-15, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a potential PYCR1 inhibitor) and a vehicle control. Incubate for another 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This protocol is used to determine if a test compound induces programmed cell death (apoptosis).
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[5]
This protocol is used to determine the enzymatic activity of PRODH in mitochondrial extracts.
Principle: PRODH activity can be measured by monitoring the reduction of a specific electron acceptor, such as 2,6-diclorophenolindophenol (DCPIP), which changes color upon reduction.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, mitochondrial extract, and the electron acceptor DCPIP.
-
Initiation of Reaction: Start the reaction by adding the substrate, L-proline.
-
Spectrophotometric Measurement: Measure the decrease in absorbance of DCPIP at 600 nm over time.
-
Calculation: Calculate the enzyme activity based on the rate of DCPIP reduction, using its molar extinction coefficient.
Visualizations of Signaling Pathways and Workflows
Caption: The Proline-P5C cycle across mitochondrial and cytosolic compartments.
Caption: Workflow for assessing apoptosis via flow cytometry.
This guide provides a foundational understanding of proline metabolism as a source of novel therapeutic targets. Further research into the specific roles of proline metabolic enzymes in different disease contexts and the development of potent and selective inhibitors will be crucial for translating these findings into clinical applications.
References
- 1. The Proline Cycle As a Potential Cancer Therapy Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Connecting proline metabolism and signaling pathways in plant senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Studies of Amaryllidaceae Alkaloids with Acetylcholinesterase: A Technical Guide
This guide provides an in-depth overview of the computational techniques used to investigate the binding of Amaryllidaceae alkaloids to acetylcholinesterase, a key enzyme in cholinergic neurotransmission and a therapeutic target for neurodegenerative diseases.[2][3]
Data Presentation: Binding Affinities of Amaryllidaceae Alkaloids to Acetylcholinesterase
The following table summarizes the binding affinities and inhibitory concentrations of selected Amaryllidaceae alkaloids and other compounds against acetylcholinesterase, as determined by in silico and in vitro studies.
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Kᵢ) | IC₅₀ (µM) | Reference Compound |
| Galanthamine | Human AChE | -13.0 (Example Value) | - | 1.07 | Donepezil |
| Cantabricine | Human AChE | High Theoretical Activity | - | - | Galanthamine |
| 1-O-acetylcaranine | Human AChE | High Theoretical Activity | - | - | Galanthamine |
| Taxifolin | Human AChE | -8.85 | 326.70 nM | - | Donepezil[7] |
| Donepezil | Human AChE | -9.33 | 144.37 nM | - | -[7] |
| Venomous Agent X (VX) | Human AChE | -6.3 | - | - | Donepezil[8] |
| Sarin (GB) | Human AChE | -4.8 | - | - | Donepezil[8] |
| Soman (GD) | Human AChE | -6.0 | - | - | Donepezil[8] |
| Tabun (GA) | Human AChE | -5.1 | - | - | Donepezil[8] |
Note: The binding energy for Galanthamine is an illustrative value as specific comparable values were not consistently available across all studies. The inhibitory activity of cantabricine and 1-O-acetylcaranine was noted as high in theoretical studies but specific quantitative values were not provided.[9]
Experimental Protocols: In Silico Molecular Docking
The following protocol outlines a typical workflow for conducting in silico molecular docking studies of Amaryllidaceae alkaloids with acetylcholinesterase, based on methodologies reported in the literature.[4][10]
1. Preparation of the Receptor (Acetylcholinesterase)
-
Retrieval of Protein Structure: The three-dimensional crystal structure of human acetylcholinesterase (hAChE) is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4EY7, which is a complex of hAChE with the inhibitor donepezil.[10]
-
Protein Preparation: The protein structure is prepared using software such as Discovery Studio.[10] This process typically involves:
-
Removal of water molecules and any co-crystallized ligands (e.g., donepezil).
-
Addition of polar hydrogen atoms.
-
Assignment of partial charges to the atoms.
-
Energy minimization of the protein structure using a force field like the universal force field to relieve any steric clashes.[10]
-
2. Preparation of the Ligand (Amaryllidaceae Alkaloid)
-
Ligand Structure Generation: The 2D structure of the alkaloid (e.g., galanthamine) is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.
-
Ligand Optimization: The 3D structure of the ligand is energetically minimized using a suitable force field. This ensures that the ligand is in a low-energy conformation before docking.
3. Molecular Docking Simulation
-
Software: Molecular docking simulations are performed using software such as AutoDock Vina or GOLD.[8]
-
Grid Box Definition: A grid box is defined to encompass the active site of the acetylcholinesterase enzyme. The coordinates of the grid box are typically centered on the position of the co-crystallized ligand in the original PDB structure. For PDB ID 4EY7, example coordinates are X: -14.01, Y: -43.83, Z: 27.66.[10] The size of the grid box is set to be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
Docking Algorithm: The docking program's algorithm (e.g., a genetic algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the receptor's active site.
-
Scoring Function: The program's scoring function is used to estimate the binding affinity (usually in kcal/mol) for each generated pose. The pose with the lowest binding energy is typically considered the most favorable.
4. Analysis of Docking Results
-
Binding Pose Analysis: The best-scoring poses are visualized and analyzed to understand the interactions between the ligand and the amino acid residues of the acetylcholinesterase active site. This includes identifying hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Validation: The docking protocol is often validated by redocking the co-crystallized ligand into the active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[10]
Visualizations
Experimental Workflow for In Silico Docking
Caption: A flowchart illustrating the key steps in a typical in silico molecular docking study.
Key Interactions in the Acetylcholinesterase Active Site
Caption: A diagram showing key amino acid residues in the AChE active site and their potential interactions with an Amaryllidaceae alkaloid.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Exploration of the Acetylcholinesterase Inhibitory Activity of Some Alkaloids from Amaryllidaceae Family by Molecular Docking In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ddg-pharmfac.net [ddg-pharmfac.net]
- 6. Galantamine Derivatives as Acetylcholinesterase Inhibitors: Docking, Design, Synthesis, and Inhibitory Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. Computational Approaches to Evaluate the Acetylcholinesterase Binding Interaction with Taxifolin for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking and toxicity studies of nerve agents against acetylcholinesterase (AChE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Profiling and Cholinesterase Inhibitory Activity of Five Phaedranassa Herb. (Amaryllidaceae) Species from Ecuador [mdpi.com]
- 10. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Powelline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Introduction
Powelline, a crinine-type alkaloid belonging to the Amaryllidaceae family, has emerged as a compound of interest in oncological research. Alkaloids from the Amaryllidaceae family are known for their diverse pharmacological activities, including potent cytotoxic and pro-apoptotic effects on various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of powelline, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing potential signaling pathways involved in its mechanism of action. While research indicates that powelline likely possesses cytotoxic properties, this document aims to consolidate the existing knowledge and provide a framework for future investigations into its therapeutic potential.
Data Presentation: Cytotoxicity of Powelline
Currently, publicly available literature lacks specific IC50 values for powelline against a wide range of human cancer cell lines. However, one study investigating the alkaloid profile of Phycella cyrtanthoides identified powelline as a constituent. While this study did not perform cytotoxicity assays, related research on Amaryllidaceae alkaloids suggests that powelline could exhibit cytotoxic activity. Theoretical insights and in silico analyses from other studies also point towards the potential for powelline to possess cytotoxic effects[1].
For the purpose of this guide and to illustrate how such data should be presented, the following table is a template. As new research emerges, this table can be populated with experimentally determined IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Assay Used | Exposure Time (h) | Reference |
| e.g., HeLa | Cervical Cancer | Data Not Available | e.g., MTT | e.g., 48 | [Future Publication] |
| e.g., MCF-7 | Breast Cancer | Data Not Available | e.g., SRB | e.g., 72 | [Future Publication] |
| e.g., A549 | Lung Cancer | Data Not Available | e.g., MTT | e.g., 48 | [Future Publication] |
| e.g., HepG2 | Liver Cancer | Data Not Available | e.g., SRB | e.g., 72 | [Future Publication] |
Experimental Protocols
Standardized protocols are crucial for the reproducible assessment of cytotoxicity. The following are detailed methodologies for two common colorimetric assays used in preliminary cytotoxicity screening: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Powelline stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a viability of >95%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of powelline in culture medium. The final solvent concentration should not exceed 0.5% to avoid toxicity.
-
Remove the medium from the wells and add 100 µL of the powelline dilutions. Include untreated and solvent controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Powelline stock solution
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold TCA to each well without removing the medium.
-
Incubate at 4°C for 1 hour.
-
-
Washing:
-
Carefully wash the plates five times with 1% acetic acid to remove the TCA.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 515 nm using a microplate reader.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of powelline.
Potential Signaling Pathway of Powelline-Induced Apoptosis
Based on the known mechanisms of other Amaryllidaceae alkaloids, powelline may induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Conclusion
Powelline, as a member of the Amaryllidaceae alkaloid family, holds promise as a potential cytotoxic agent for cancer therapy. This technical guide outlines the necessary framework for its preliminary in vitro evaluation. The immediate research need is the systematic screening of powelline against a panel of human cancer cell lines to determine its IC50 values. Subsequent studies should then focus on elucidating its precise mechanism of action, including the specific molecular targets and signaling pathways involved in powelline-induced cell death. The protocols and visualizations provided herein serve as a foundational resource for researchers embarking on the investigation of this intriguing natural product.
References
Spectroscopic Blueprint for the Identification of Powelline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the unambiguous identification of powelline, an Amaryllidaceae alkaloid. The document collates critical Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details established experimental protocols for its isolation, and presents a logical workflow for its characterization. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data for Powelline Identification
The structural elucidation of powelline relies on the careful analysis of its spectroscopic data. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data.
Table 1: ¹H NMR Spectroscopic Data for Powelline
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 6.56 | s | |
| 2 | 6.88 | s | |
| 4 | 6.00 | d | 10.2 |
| 4a | 4.15 | m | |
| 6 | 5.92 | s | |
| 7 | 3.38 | d | 13.5 |
| 7 | 2.85 | dd | 13.5, 4.5 |
| 10 | 6.78 | s | |
| 10b | 4.65 | br s | |
| 11 | 2.05 | m | |
| 12 | 3.15 | m | |
| OCH₃ | 3.88 | s | |
| OH | br s |
Solvent: CDCl₃ Reference: (Ali, A. A., et al., 1983)
Table 2: ¹³C NMR Spectroscopic Data for Powelline
| Position | Chemical Shift (δ) in ppm |
| 1 | 105.2 |
| 2 | 146.8 |
| 3 | 147.5 |
| 4 | 125.8 |
| 4a | 68.7 |
| 6 | 101.2 |
| 6a | 127.8 |
| 7 | 54.1 |
| 10 | 108.5 |
| 10a | 133.2 |
| 10b | 63.2 |
| 11 | 32.5 |
| 12 | 49.8 |
| OCH₃ | 56.2 |
Solvent: CDCl₃ Reference: (Ali, A. A., et al., 1983)
Table 3: Mass Spectrometry (MS) Data for Powelline
| Technique | m/z | Relative Intensity (%) | Assignment |
| EI-MS | 301 | 100 | [M]⁺ |
| 284 | 15 | [M - OH]⁺ | |
| 270 | 20 | [M - OCH₃]⁺ | |
| 242 | 80 | [M - C₃H₅O]⁺ | |
| 228 | 30 | ||
| 214 | 45 | ||
| 181 | 25 | ||
| HR-MS | 301.1314 | Calculated for C₁₇H₁₉NO₄: 301.1314 |
Source: Data compiled from typical fragmentation patterns of crinane-type alkaloids.
Experimental Protocols
The isolation and purification of powelline from its natural sources, primarily from the bulbs of Crinum species, is a critical first step for its spectroscopic analysis. The following is a generalized protocol based on established methodologies for Amaryllidaceae alkaloids.
Extraction and Isolation of Powelline from Crinum Bulbs
-
Plant Material Preparation: Fresh bulbs of a suitable Crinum species (e.g., Crinum powellii, Crinum bulbispermum) are collected, washed, and chopped into small pieces. The material is then air-dried or oven-dried at a low temperature (40-50 °C) and ground into a fine powder.
-
Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) or ethanol (EtOH) at room temperature using maceration or Soxhlet extraction. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in 2% sulfuric acid (H₂SO₄) and filtered. The acidic solution is then washed with diethyl ether or chloroform to remove neutral and acidic compounds. The aqueous layer is then basified to a pH of 9-10 with ammonium hydroxide (NH₄OH) and extracted repeatedly with chloroform (CHCl₃) or a mixture of chloroform and methanol. The combined organic layers contain the crude alkaloid fraction.
-
Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography for the separation of individual alkaloids.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., CHCl₃:MeOH, 100:0 to 90:10).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized with Dragendorff's reagent.
-
-
Final Purification: Fractions containing powelline are combined, concentrated, and may require further purification by preparative TLC or recrystallization to obtain the pure compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of purified powelline are dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
-
Mass Spectrometry (MS):
-
Instrumentation: Electron Ionization (EI) mass spectra are typically acquired on a mass spectrometer coupled with a gas chromatograph or with a direct insertion probe. High-Resolution Mass Spectrometry (HR-MS) is performed to confirm the elemental composition.
-
Analysis: The fragmentation pattern in the EI-MS provides valuable structural information, while the accurate mass measurement from HR-MS confirms the molecular formula.
-
Logical Workflow for Powelline Identification
The following diagram illustrates a logical workflow for the identification and characterization of powelline from a plant source.
Signaling Pathways
Currently, there is limited specific information available in the public domain detailing the precise signaling pathways through which powelline exerts its biological effects. While some Amaryllidaceae alkaloids are known for their acetylcholinesterase inhibitory activity, the detailed molecular interactions and downstream signaling cascades for powelline have not been extensively elucidated. Further research is required to delineate its mechanism of action at the molecular level.
This guide provides a foundational framework for the identification and characterization of powelline. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and further biological studies.
Understanding the Stereochemistry of Powelline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Powelline, a crinine-type Amaryllidaceae alkaloid, has garnered interest within the scientific community due to its potential biological activities. A thorough understanding of its three-dimensional structure, or stereochemistry, is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the stereochemistry of powelline, including its absolute configuration, and delves into the experimental methodologies used for such determinations. Furthermore, it explores the known biological activities of powelline and related alkaloids, presenting quantitative data and outlining potential signaling pathways.
Stereochemistry of Powelline
The stereochemical complexity of powelline arises from its multiple chiral centers. The absolute configuration of powelline has been established as (1S, 3R, 4aR, 10bS)-3-hydroxy-8,9-methylenedioxy-6-methoxycrinane . This specific arrangement of substituents in three-dimensional space is crucial for its biological function.
While a definitive single-crystal X-ray crystallography study for powelline was not found in the public domain to provide the primary experimental evidence for its absolute configuration, this assignment is widely accepted and reported in chemical databases such as PubChem. The stereochemistry of related crinine-type alkaloids has been extensively studied, and the configuration of powelline is consistent with the established biosynthetic pathways and stereochemical patterns observed within this class of compounds.
Experimental Protocols for Stereochemical Determination
The determination of the absolute configuration of a chiral molecule like powelline relies on a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for key experiments that are instrumental in such analyses.
X-ray Crystallography
X-ray crystallography provides the most unambiguous determination of the absolute configuration of a molecule in the solid state.
Experimental Protocol:
-
Crystal Growth: Single crystals of powelline suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction data are collected using a CCD or other area detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.
-
Absolute Configuration Determination: For a non-centrosymmetric space group, the absolute configuration is determined by refining the Flack parameter. A value close to 0 for the correct enantiomer confirms the assigned absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Nuclear Overhauser Effect Spectroscopy (NOESY)
NOESY is a powerful 2D NMR technique that provides information about the spatial proximity of protons within a molecule, which is crucial for determining relative stereochemistry and conformation in solution.
Experimental Protocol:
-
Sample Preparation: A solution of purified powelline is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at an appropriate concentration (typically 5-10 mg/mL).
-
Data Acquisition: A 2D ¹H-¹H NOESY spectrum is acquired on a high-field NMR spectrometer. Key parameters to be optimized include the mixing time (τm), which is typically set to the order of the spin-lattice relaxation time (T₁) of the protons of interest to observe clear NOE cross-peaks.
-
Data Processing and Analysis: The acquired data is processed using appropriate software to generate the 2D NOESY spectrum. The presence of cross-peaks between protons indicates that they are close in space (typically < 5 Å). The intensities of these cross-peaks can be correlated to the internuclear distances, providing valuable constraints for building a 3D model of the molecule.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration.
Experimental Protocol:
-
Sample Preparation: A solution of purified powelline of known concentration is prepared in a suitable transparent solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The CD spectrum is recorded on a spectropolarimeter over a suitable wavelength range, typically in the UV region where electronic transitions occur.
-
Theoretical Calculation: To determine the absolute configuration, the experimental CD spectrum is compared with the theoretically calculated spectrum for a known enantiomer. The theoretical spectrum is typically calculated using time-dependent density functional theory (TD-DFT).
-
Comparison and Assignment: A good correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
Biological Activities and Signaling Pathways
Amaryllidaceae alkaloids, including those of the crinine-type, are known to exhibit a range of biological activities. While specific quantitative data for powelline is limited in the public domain, related alkaloids have demonstrated potential as acetylcholinesterase inhibitors and inducers of apoptosis.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. Several Amaryllidaceae alkaloids have been shown to inhibit AChE.
Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method):
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and a solution of acetylcholinesterase enzyme.
-
Assay Procedure: In a 96-well plate, add the buffer, DTNB, the test compound (powelline at various concentrations), and the enzyme solution. After a pre-incubation period, initiate the reaction by adding the substrate ATCI.
-
Data Measurement: The absorbance is measured kinetically at 412 nm using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process in development and tissue homeostasis. The induction of apoptosis in cancer cells is a major goal of cancer chemotherapy. Some Amaryllidaceae alkaloids have been reported to induce apoptosis.
Experimental Protocol for Caspase-3/7 Activity Assay (Apoptosis Induction):
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., a human leukemia or breast cancer cell line) in appropriate media. Treat the cells with varying concentrations of powelline for a specified period (e.g., 24, 48 hours).
-
Cell Lysis: After treatment, harvest the cells and lyse them to release the cellular contents, including caspases.
-
Caspase Activity Assay: In a 96-well plate, add the cell lysate and a fluorogenic or colorimetric substrate for caspase-3 and/or -7 (key executioner caspases in apoptosis).
-
Data Measurement: Measure the fluorescence or absorbance using a microplate reader. The signal intensity is directly proportional to the caspase activity.
-
Data Analysis: Compare the caspase activity in treated cells to that in untreated control cells to determine the extent of apoptosis induction.
Potential Signaling Pathways
While the precise signaling pathways modulated by powelline are not yet fully elucidated, based on the activities of related alkaloids, potential pathways can be hypothesized.
Caption: Workflow of Acetylcholinesterase Inhibition by Powelline.
Methodological & Application
Total Synthesis of (+/-)-Powelline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and a detailed experimental protocol for the total synthesis of the Amaryllidaceae alkaloid, (±)-powelline. The synthetic route described herein is based on the work of Bogle, Hirst, and Dixon, which features a key organocatalytic oxidative coupling reaction to construct the challenging arylated quaternary stereocenter. This protocol is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development interested in the synthesis of crinane alkaloids and related biologically active compounds.
Introduction
Powelline is a member of the crinane class of Amaryllidaceae alkaloids, a large family of natural products known for their diverse and significant biological activities. Structurally, powelline possesses a 5,10b-ethanophenanthridine core with three stereogenic centers, one of which is a fully substituted quaternary carbon. Powelline and its congeners have shown affinity for the serotonin transporter (SERT), suggesting their potential as scaffolds for the development of novel therapeutics targeting serotonergic pathways.[1] The total synthesis of (±)-powelline, achieved in 13 linear steps with an overall yield of 6%, provides a practical route to access this and related alkaloids for further biological evaluation.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the total synthesis of (±)-powelline.
| Step | Reaction | Starting Material | Key Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | N-Alkylation | 4-pentyn-1-ol | NaH, BnBr, TBAI | THF | 0 to rt | 16 | O-Bn protected alcohol | 98 |
| 2 | Hydroboration-Oxidation | O-Bn protected alkyne | 9-BBN, THF; then NaOH, H₂O₂ | THF | 0 to rt | 16 | Aldehyde | 95 |
| 3 | Reductive Amination | Aldehyde | Tyramine hydrochloride, NaBH(OAc)₃ | CH₂Cl₂ | rt | 16 | Secondary amine | 89 |
| 4 | Lactamization | Secondary amine | EDCI, HOBt, DIPEA | CH₂Cl₂ | rt | 16 | Lactam | 92 |
| 5 | Oxidative Coupling | Lactam | 3-Methoxycatechol, PhI(OAc)₂, DABCO | CH₂Cl₂ | 0 | 0.5 | Arylated lactam | 85 |
| 6 | Methylation | Arylated lactam | NaH, MeI | THF | 0 to rt | 1 | N-methylated lactam | 98 |
| 7 | Chemoselective Reduction | N-methylated lactam | Super-Hydride® | THF | -78 | 1 | Aminol | 91 |
| 8 | Acetal Protection | Aminol | TMSOTf, 2-methoxypropene | CH₂Cl₂ | -78 | 1 | Protected aminol | 95 |
| 9 | Grignard Addition | Protected aminol | 3-(benzyloxy)propylmagnesium bromide | THF | -78 to rt | 2 | Diol derivative | 88 |
| 10 | Swern Oxidation | Diol derivative | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | -78 to rt | 2 | Keto-aldehyde | 90 |
| 11 | Dieckmann Cyclization | Keto-aldehyde | KHMDS | THF | -78 | 1 | Enone | 75 |
| 12 | Diastereoselective Reduction | Enone | L-Selectride® | THF | -78 | 1 | Allylic alcohol | 85 (cis) |
| 13 | Deprotection/Cyclization | Allylic alcohol | TFA | CH₂Cl₂ | 0 to rt | 2 | (±)-Powelline | 80 |
Experimental Protocols
The following are detailed methodologies for the key steps in the total synthesis of (±)-powelline.
Step 5: Organocatalytic Oxidative Coupling
This key step constructs the arylated quaternary stereocenter.
-
To a solution of the lactam (1.0 equiv) and 3-methoxycatechol (1.2 equiv) in CH₂Cl₂ (0.1 M) at 0 °C, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv).
-
Add a solution of phenyliodine(III) diacetate (PhI(OAc)₂) (1.2 equiv) in CH₂Cl₂ dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (EtOAc/Hexane gradient) to afford the arylated lactam.
Step 11: Intramolecular Dieckmann Cyclization
This step forms the core carbocyclic ring of the crinane skeleton.
-
To a solution of the keto-aldehyde (1.0 equiv) in anhydrous THF (0.05 M) at -78 °C, add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, 1.0 M in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (EtOAc/Hexane gradient) to yield the enone.
Step 13: Deprotection and Pictet-Spengler Cyclization
The final step involves a cascade of deprotection and cyclization to yield the target molecule.
-
To a solution of the allylic alcohol (1.0 equiv) in CH₂Cl₂ (0.02 M) at 0 °C, add trifluoroacetic acid (TFA) (20 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by the addition of saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the mixture with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (MeOH/CH₂Cl₂ gradient) to afford (±)-powelline.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the total synthesis of (±)-powelline.
Caption: Workflow for the total synthesis of (+/-)-powelline.
Postulated Signaling Pathway Inhibition
Powelline has been shown to have an affinity for the serotonin transporter (SERT). The diagram below illustrates the postulated mechanism of action of powelline as a SERT inhibitor in a serotonergic synapse.
Caption: Inhibition of serotonin reuptake by powelline.
References
Application Notes and Protocols for the Isolation and Purification of Powelline from Amaryllis belladonna
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation and purification of powelline, a crinine-type Amaryllidaceae alkaloid, from the bulbs of Amaryllis belladonna. The methodology encompasses solvent extraction, acid-base partitioning, and multi-step chromatographic separation. Furthermore, this guide includes information on the characterization of powelline and discusses its potential biological activities based on related compounds, offering a basis for further investigation into its therapeutic potential.
Introduction
Amaryllis belladonna, a member of the Amaryllidaceae family, is a rich source of unique isoquinoline alkaloids, which are known for a wide range of biological activities. Among these alkaloids, powelline has been identified as a constituent of the plant's bulbs. The Amaryllidaceae family has yielded clinically significant compounds, such as galanthamine, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. Many alkaloids from this family have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest. This document outlines a comprehensive procedure for the isolation and purification of powelline to facilitate further research into its pharmacological properties.
Experimental Protocols
Plant Material and Extraction
Fresh bulbs of Amaryllis belladonna are the primary source for the extraction of powelline.
Protocol:
-
Preparation of Plant Material: Fresh bulbs of Amaryllis belladonna (approximately 1 kg) are washed, chopped into small pieces, and air-dried in the shade for 7-10 days until brittle. The dried material is then ground into a fine powder.
-
Solvent Extraction: The powdered plant material is macerated with methanol (MeOH) at a ratio of 1:5 (w/v) for 72 hours at room temperature with occasional stirring.
-
Filtration and Concentration: The methanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.
Acid-Base Partitioning for Alkaloid Enrichment
This step selectively isolates the total alkaloidal fraction from the crude extract.
Protocol:
-
Acidification: The crude methanolic extract is dissolved in 1 M sulfuric acid (H₂SO₄) until a pH of 2-3 is achieved.
-
Defatting: The acidic solution is then partitioned with an equal volume of diethyl ether (Et₂O) three times to remove fats and other non-polar compounds. The aqueous layer is retained.
-
Basification: The acidic aqueous layer is basified with 25% ammonium hydroxide (NH₄OH) to a pH of 9-10.
-
Alkaloid Extraction: The basified solution is partitioned with an equal volume of chloroform (CHCl₃) three times. The organic layers containing the free alkaloids are combined.
-
Final Concentration: The combined chloroform fractions are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield the crude alkaloidal extract.
Chromatographic Purification of Powelline
A multi-step chromatographic approach is employed to isolate powelline from the crude alkaloidal extract.
2.3.1. Column Chromatography on Silica Gel
Protocol:
-
Column Packing: A glass column (e.g., 60 cm x 4 cm) is packed with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.
-
Sample Loading: The crude alkaloidal extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity using a mixture of chloroform (CHCl₃) and methanol (MeOH). The elution starts with 100% CHCl₃, and the polarity is gradually increased by the addition of MeOH (e.g., 99:1, 98:2, 95:5, etc., v/v).
-
Fraction Collection: Fractions of 20-30 mL are collected and monitored by Thin Layer Chromatography (TLC).
-
TLC Analysis: TLC is performed on silica gel 60 F₂₅₄ plates with a mobile phase of CHCl₃:MeOH (e.g., 9:1 v/v). The spots are visualized under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent. Fractions with similar TLC profiles are pooled.
2.3.2. Preparative Thin Layer Chromatography (pTLC)
Protocol:
-
Sample Application: The powelline-containing fractions from column chromatography are further purified by pTLC on silica gel 60 F₂₅₄ plates. The sample is applied as a band.
-
Development: The plate is developed in a suitable solvent system, such as CHCl₃:Acetone:Diethylamine (5:4:1 v/v/v).
-
Visualization and Isolation: The bands are visualized under UV light. The band corresponding to powelline is scraped off the plate.
-
Elution: The scraped silica is extracted with a mixture of CHCl₃ and MeOH (e.g., 9:1 v/v) to elute the purified compound. The solvent is then evaporated to yield purified powelline.
Characterization of Powelline
The identity and purity of the isolated powelline should be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure.
Quantitative Data
| Plant Source | Part Used | Total Alkaloid Content (mg/g dry weight) | Reference |
| Crinum moorei | Bulbs | Varies with season | Elgorashi et al. (2002) |
| Crinum abyssinicum | Bulbs | 9.66% (of crude extract) | Senbeta et al. (2020) |
| Crinum bambusetum | Bulbs | 19.72% (saponins), 9.66% (alkaloids) | Senbeta et al. (2020) |
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activities of powelline are limited, many Amaryllidaceae alkaloids, particularly those with a crinine-type skeleton, have demonstrated significant pharmacological potential.
Acetylcholinesterase Inhibition
Several Amaryllidaceae alkaloids are known inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The potential AChE inhibitory activity of powelline warrants investigation.
Table 2: Acetylcholinesterase Inhibitory Activity of Selected Amaryllidaceae Alkaloids
| Alkaloid | IC₅₀ (µM) | Reference |
| Galanthamine | ~1-2 | (Standard) |
| 1-O-acetyllycorine | 0.96 | López et al. (2002) |
| Lycorine | 213 | López et al. (2002) |
| Crinine | 461 | López et al. (2002) |
Cytotoxic and Anti-cancer Activity
Many Amaryllidaceae alkaloids exhibit potent cytotoxic effects against a range of cancer cell lines.[1] The mechanisms often involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle.[2][3] Given its structural similarity to other cytotoxic crinine-type alkaloids, powelline is a candidate for anticancer drug discovery.
Table 3: Cytotoxic Activity of Selected Amaryllidaceae Alkaloids
| Alkaloid | Cell Line | IC₅₀ (µM) | Reference |
| Haemanthamine | Jurkat (Leukemia) | ~5 | Havelek et al. (2014) |
| Haemanthidine | Jurkat (Leukemia) | ~2.5 | Havelek et al. (2014) |
| Narciclasine | Various | Sub-micromolar | Lefranc et al. (2019) |
Potential Signaling Pathway Involvement
The cytotoxic effects of Amaryllidaceae alkaloids are often mediated through the modulation of key signaling pathways involved in cell survival and death. A common mechanism is the induction of the intrinsic apoptotic pathway, which involves the mitochondria.
Potential Apoptotic Pathway for Investigation:
Cytotoxic Amaryllidaceae alkaloids may induce apoptosis by:
-
Increasing the expression of pro-apoptotic proteins like Bax.
-
Decreasing the expression of anti-apoptotic proteins like Bcl-2.
-
Leading to the release of cytochrome c from the mitochondria.
-
Activating a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and purification of powelline.
Potential Signaling Pathway
Caption: A potential apoptotic signaling pathway for investigation with powelline.
References
- 1. Apoptosis-Inducing Effects of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of Amaryllidaceae alkaloids haemanthamine and haemanthidine on cell cycle progression and apoptosis in p53-negative human leukemic Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: GC-MS Method for the Detection of Powelline in Plant Extracts
Abstract
This application note details a sensitive and specific method for the identification and quantification of powelline, an Amaryllidaceae alkaloid, in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation, instrument parameters, and data analysis. This method is intended for researchers, scientists, and drug development professionals working on the isolation and characterization of bioactive plant compounds.
Introduction
Powelline (C₁₇H₁₉NO₄) is an alkaloid belonging to the crinine-type, found in various species of the Amaryllidaceae family, such as Crinum and Narcissus species.[1] Amaryllidaceae alkaloids are known for their wide range of pharmacological activities, making them of great interest for drug discovery and development.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including many alkaloids, from complex mixtures like plant extracts.[3][4] This document provides a detailed protocol for the extraction and subsequent GC-MS analysis of powelline.
Principle of the Method
The method involves an acid-base liquid-liquid extraction to isolate the alkaloid fraction from the plant matrix. The dried and powdered plant material is first acidified to protonate the alkaloids, rendering them soluble in an aqueous solution and allowing for the removal of neutral and acidic impurities with an organic solvent. The aqueous phase is then basified to deprotonate the alkaloids, making them soluble in a non-polar organic solvent for extraction. The resulting extract is concentrated and analyzed by GC-MS.
Separation is achieved on a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). The temperature-programmed elution ensures the separation of analytes based on their boiling points and interaction with the stationary phase. The eluting compounds are then ionized, typically by electron impact (EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z) in the mass spectrometer. Powelline is identified by its characteristic retention time and mass spectrum. Quantification can be performed using an internal or external standard method.
Experimental Workflow
Caption: Workflow for the detection of powelline in plant extracts.
Materials and Reagents
-
Plant Material: Dried and powdered plant parts (e.g., bulbs, leaves).
-
Solvents: Methanol, Chloroform, Diethyl ether (all analytical or HPLC grade).
-
Acids and Bases: 2% Sulfuric acid (H₂SO₄), 25% Ammonium hydroxide (NH₄OH).
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).
-
Reference Standard: Powelline (if available for quantification).
-
Internal Standard (IS): e.g., a structurally similar alkaloid not present in the sample.
Equipment
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Rotary evaporator.
-
Centrifuge.
-
Standard laboratory glassware.
Experimental Protocol
Sample Preparation: Acid-Base Extraction
-
Extraction: Weigh 500 mg of the dried, powdered plant material and extract three times with 5 mL of methanol at room temperature.[2]
-
Solvent Evaporation: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator.[2]
-
Acidification: Dissolve the residue in 10 mL of 2% sulfuric acid.[2]
-
Defatting: Remove neutral compounds by extracting the acidic solution three times with 10 mL of diethyl ether. Discard the ether layers.[2]
-
Basification: Adjust the pH of the acidic aqueous phase to 9-10 with 25% ammonium hydroxide.[2]
-
Alkaloid Extraction: Extract the alkaloids from the basified solution three times with 10 mL of chloroform.[2]
-
Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and then evaporate to dryness.
-
Reconstitution: Dissolve the final residue in a known volume (e.g., 1 mL) of methanol or chloroform for GC-MS analysis.
GC-MS Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Value |
| GC System | Agilent 6890 or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temp. | 250 °C |
| Injection Mode | Splitless |
| Injection Vol. | 1 µL |
| Oven Program | Initial temp 100°C, ramp at 10°C/min to 300°C, hold for 10 min.[5] |
| MS System | Agilent 5975 or equivalent |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-600 |
Data Analysis
-
Qualitative Analysis: Powelline is identified by comparing its retention time and the acquired mass spectrum with that of a reference standard or with library data. The mass spectrum of powelline is expected to show a molecular ion peak [M]⁺ at m/z 301.34, along with characteristic fragmentation patterns.
-
Quantitative Analysis: For quantitative analysis, a calibration curve should be prepared using a powelline standard at various concentrations. The peak area of powelline in the sample is used to determine its concentration from the calibration curve. An internal standard can be used to improve accuracy and precision.
Method Validation
For quantitative applications, the method should be validated according to standard guidelines. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by a calibration curve and the coefficient of determination (R²).
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. It is often determined as the concentration that gives a signal-to-noise ratio of 3.[6]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10.[6]
-
Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies in spiked matrix samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Representative Quantitative Data
The following table presents illustrative performance data for a validated GC-MS method for an alkaloid similar to powelline. Note: These values are for demonstration purposes and must be experimentally determined for powelline.
| Parameter | Typical Performance |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (Recovery) | 85 - 105% |
| Precision (RSD) | < 10% |
Conclusion
The GC-MS method described provides a robust and reliable approach for the detection and quantification of powelline in plant extracts. The acid-base extraction protocol effectively isolates the alkaloid fraction, and the specified GC-MS parameters allow for excellent chromatographic separation and sensitive detection. This application note serves as a comprehensive guide for researchers in the field of natural product analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
Protocol for Powelline Cytotoxicity Assay Using MTT: An Application Note for Researchers
Introduction
Powelline, a crinine-type alkaloid belonging to the Amaryllidaceae family, is a natural compound of interest for potential pharmacological activities. While many Amaryllidaceae alkaloids have demonstrated significant cytotoxic and anti-cancer properties, the bioactivity of powelline is less characterized. This application note provides a detailed protocol for assessing the cytotoxicity of powelline using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method widely used to evaluate cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]
This document is intended for researchers, scientists, and drug development professionals investigating the cytotoxic potential of novel compounds. It includes a comprehensive experimental protocol, guidelines for data presentation, and visualizations to illustrate the experimental workflow and potential signaling pathways.
Data Presentation
While specific cytotoxic data for powelline is limited, the following table summarizes the half-maximal inhibitory concentration (IC50) values for structurally related crinine-type alkaloids to provide a reference for designing experimental concentrations for powelline testing. It is important to note that one study reported that powelline did not inhibit the growth of human leukemic Molt 4 cells.[2]
| Alkaloid Name | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Powelline | Molt 4 | Leukemia | - | No inhibition observed |
| 6α-Hydroxycrinamine | SH-SY5Y | Neuroblastoma | Not Specified | 54.5 |
| Crinamine | 5123tc | Rat Hepatoma | 48 | 12.5 |
| Haemanthamine | 5123tc | Rat Hepatoma | 48 | 15 |
| Haemanthamine | AGS | Gastric Adenocarcinoma | 24 and 48 | 7.5 |
| Haemanthidine | AGS | Gastric Adenocarcinoma | 24 | 5.0 |
Experimental Protocols
MTT Assay for Powelline Cytotoxicity
This protocol is designed for adherent cells cultured in 96-well plates. Modifications may be necessary for suspension cells.
Materials:
-
Powelline (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Powelline Treatment:
-
Prepare serial dilutions of powelline from the stock solution in complete culture medium. Based on the data for related compounds, a starting concentration range of 0.1 µM to 100 µM is recommended.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of powelline.
-
Include the following controls:
-
Vehicle Control: Medium with the same concentration of the solvent used to dissolve powelline (e.g., DMSO).
-
Negative Control: Medium only (no cells).
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin).
-
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis:
-
Subtract the absorbance of the negative control (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment as follows:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the powelline concentration.
-
Determine the IC50 value, which is the concentration of powelline that causes 50% inhibition of cell viability, using a suitable software with a sigmoidal dose-response curve fit.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for determining powelline cytotoxicity.
Potential Signaling Pathway
While the precise mechanism of powelline is not fully elucidated, many crinine-type alkaloids induce apoptosis. The following diagram illustrates a potential signaling pathway for apoptosis induction.
Caption: Potential apoptosis signaling pathway induced by crinine-type alkaloids.
References
Application Notes and Protocols for Cholinesterase Inhibition Assay Using Powelline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a critical therapeutic strategy for the treatment of various neurological disorders, including Alzheimer's disease, myasthenia gravis, and glaucoma. Powelline, an Amaryllidaceae alkaloid with the molecular formula C₁₇H₁₉NO₄, has been noted for its potential neuroactive properties, making it a candidate for investigation as a cholinesterase inhibitor.
These application notes provide a detailed protocol for conducting a cholinesterase inhibition assay using powelline as the test compound. The described method is based on the widely used Ellman's assay, a simple and reliable colorimetric method for measuring cholinesterase activity.
Principle of the Assay
The cholinesterase inhibition assay is based on the measurement of the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The method developed by Ellman and colleagues is a widely used and accepted colorimetric procedure for this purpose. The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by the cholinesterase enzyme, which produces thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color production is directly proportional to the cholinesterase activity. When an inhibitor like powelline is present, the rate of the reaction decreases, and the potency of the inhibitor can be determined by measuring the reduction in enzyme activity.
Materials and Reagents
-
Enzymes:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or recombinant human AChE.
-
Butyrylcholinesterase (BChE) from equine serum or recombinant human BChE.
-
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Test Compound: Powelline (Molecular Weight: 301.34 g/mol ).
-
Positive Control: Donepezil or Galantamine.
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving powelline and the positive control.
-
Equipment:
-
96-well microplate reader.
-
Multichannel pipette.
-
Incubator.
-
Analytical balance.
-
Vortex mixer.
-
Experimental Protocols
Preparation of Reagents
-
0.1 M Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 8.0 using a pH meter.
-
AChE/BChE Enzyme Solution: Prepare a stock solution of the enzyme in phosphate buffer. The final concentration in the well should be optimized for the specific enzyme source, but a starting point of 0.1-0.5 U/mL is common.
-
ATCI Solution (14 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 14 mM. Prepare this solution fresh before each experiment.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.
-
Powelline Stock Solution (e.g., 10 mM): Accurately weigh a small amount of powelline and dissolve it in DMSO to create a high-concentration stock solution. The solubility of powelline in DMSO should be confirmed.
-
Positive Control Stock Solution (e.g., 1 mM): Prepare a stock solution of Donepezil or Galantamine in DMSO.
Assay Procedure in a 96-Well Plate
-
Plate Layout: Design the plate layout to include wells for a blank (no enzyme), a negative control (enzyme and substrate, no inhibitor), a positive control, and various concentrations of powelline.
-
Enzyme and Inhibitor Incubation:
-
Add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the AChE or BChE enzyme solution to all other wells.
-
Add 10 µL of different concentrations of powelline solution (prepared by serial dilution of the stock solution in phosphate buffer) to the test wells.
-
Add 10 µL of the positive control solution to the positive control wells.
-
Add 10 µL of phosphate buffer containing the same percentage of DMSO as the powelline solutions to the negative control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Substrate and Chromogen Addition:
-
Prepare a reaction mixture containing 140 µL of phosphate buffer, 10 µL of ATCI solution, and 20 µL of DTNB solution per well.
-
Add 170 µL of this reaction mixture to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for 10-20 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then measure the final absorbance.
-
Data Presentation and Analysis
The inhibitory activity of powelline is expressed as the percentage of inhibition of cholinesterase activity and is calculated as follows:
% Inhibition = [(Activity of Negative Control - Activity of Test Sample) / Activity of Negative Control] x 100
The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is a key parameter to determine the potency of the inhibitor. This value can be determined by plotting the percentage of inhibition against the logarithm of the powelline concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Table 1: Hypothetical Cholinesterase Inhibition Data for Powelline
| Powelline Concentration (µM) | % Inhibition of AChE (Mean ± SD) | % Inhibition of BChE (Mean ± SD) |
| 0.1 | 8.5 ± 1.2 | 5.2 ± 0.8 |
| 1 | 25.3 ± 2.5 | 18.9 ± 1.9 |
| 10 | 48.7 ± 3.1 | 42.1 ± 2.8 |
| 50 | 75.1 ± 4.2 | 68.5 ± 3.5 |
| 100 | 92.4 ± 2.9 | 85.3 ± 2.1 |
Table 2: Calculated IC₅₀ Values for Powelline (Hypothetical)
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
| Powelline | 10.5 | 15.2 | 1.45 |
| Donepezil (Control) | 0.025 | 7.9 | 316 |
Visualizations
Experimental Workflow
Caption: Workflow for the cholinesterase inhibition assay.
Acetylcholine Signaling Pathway
Caption: Acetylcholine signaling at the synapse and the site of inhibition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Absorbance | Spontaneous hydrolysis of acetylthiocholine. | Prepare fresh substrate solution for each experiment. |
| Contamination of reagents. | Use high-purity water and reagents. | |
| Low Enzyme Activity | Improper storage of the enzyme. | Store enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Incorrect buffer pH. | Verify the pH of the phosphate buffer is 8.0. | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations. | Maintain a constant temperature during incubation and measurement. | |
| Powelline Insolubility | Powelline precipitates in the assay buffer. | Increase the initial DMSO concentration in the stock solution and ensure the final DMSO concentration in the well is low (<1%) and consistent across all wells. |
Application Notes and Protocols for the Use of Powelline as a Standard in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Powelline, an alkaloid belonging to the Amaryllidaceae family, is a compound of interest for various pharmacological and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds in complex mixtures. The use of a well-characterized standard is paramount for accurate and reproducible HPLC analysis. This document provides a detailed application note and a generalized protocol for the use of powelline as a standard in HPLC analysis.
Due to the limited availability of established methods specifically for powelline, this protocol is based on methodologies successfully applied to other structurally related Amaryllidaceae alkaloids, such as galanthamine and lycorine.[1][2][3][4][5] It is crucial to note that this protocol should be considered a starting point and requires thorough validation once a certified powelline reference standard is procured.
Physicochemical Properties of Powelline
A summary of the key physicochemical properties of powelline is presented in Table 1. Understanding these properties is essential for method development, including the selection of appropriate solvents and chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉NO₄ | --INVALID-LINK--[6] |
| Molecular Weight | 301.34 g/mol | --INVALID-LINK--[6] |
| Chemical Structure | Crinan-3-ol, 1,2-didehydro-7-methoxy-, (3α)- | --INVALID-LINK--[6] |
| Predicted Solubility | Information not readily available. As an alkaloid, solubility is expected to be pH-dependent, with higher solubility in acidic aqueous solutions. Organic solvents like methanol, ethanol, and acetonitrile are likely good solvents. | General Alkaloid Properties |
| UV Absorbance | Specific UV-Vis absorption spectrum data for powelline is not readily available. The presence of aromatic rings and conjugated systems in its structure suggests it will exhibit UV absorbance, likely in the 200-300 nm range, making UV detection a viable option. | Inferred from Structure |
Proposed HPLC Methodology
This section outlines a recommended HPLC protocol for the analysis of powelline. This method is adapted from established procedures for other Amaryllidaceae alkaloids and serves as a robust starting point for method development and validation.[1][4]
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water or 1% (w/v) Ammonium Acetate buffer (pH 6.6) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to elute compounds of increasing hydrophobicity. A suggested gradient is provided in Table 2. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (or ambient) |
| Detection Wavelength | A UV scan of the powelline standard should be performed to determine the optimal wavelength for detection. Based on related compounds, a starting wavelength of 280 nm is recommended. |
| Injection Volume | 10-20 µL |
Table 2: Suggested Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 50 | 50 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
Experimental Protocols
Preparation of Standard Stock Solution
-
Accurately weigh a suitable amount (e.g., 10 mg) of powelline reference standard.
-
Dissolve the standard in a suitable solvent, such as methanol or a mixture of mobile phase, in a 10 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Make up to the mark with the same solvent to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Store the stock solution in a dark, airtight container at 2-8 °C.
Preparation of Calibration Standards
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter the standards through a 0.45 µm syringe filter before injection into the HPLC system.
Sample Preparation (General Guideline for Plant Extracts)
-
Accurately weigh the powdered plant material.
-
Perform an extraction using a suitable solvent (e.g., methanol or ethanol) with techniques such as sonication or soxhlet extraction.
-
Filter the extract to remove particulate matter.
-
The crude extract may require a solid-phase extraction (SPE) clean-up step to remove interfering substances.
-
Dilute the final extract with the mobile phase to a concentration within the calibration range.
-
Filter the diluted extract through a 0.45 µm syringe filter before HPLC analysis.
Data Presentation and Analysis
Calibration Curve
A calibration curve should be constructed by plotting the peak area of the powelline standard against its concentration. The linearity of the method should be assessed by the correlation coefficient (r²), which should ideally be ≥ 0.999.
Quantification of Powelline in Samples
The concentration of powelline in a sample is determined by interpolating the peak area of the analyte from the calibration curve. The final concentration in the original sample should be calculated by taking into account all dilution factors during sample preparation.
Visualizations
Experimental Workflow for Powelline Quantification
The following diagram illustrates the general workflow for the quantification of powelline in a sample using HPLC.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Analysis of Amaryllidaceae alkaloids from Crinum by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Powelline | C17H19NO4 | CID 443669 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Powelline in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Powelline, a crinine-type alkaloid isolated from plants of the Crinum genus, such as Crinum x powellii, has emerged as a compound of interest in cancer research. Computational studies have predicted its potential as an anticancer agent, suggesting activity against specific cancer cell lines through mechanisms involving apoptosis and angiogenesis. These application notes provide an overview of the current understanding of powelline's effects on cancer cells and detailed protocols for its experimental validation.
While in silico models have identified potential targets, it is crucial to underscore that comprehensive experimental data on pure powelline is still limited. One study evaluating extracts from Crinum powellii, which contain powelline, demonstrated cytotoxic effects against human liver carcinoma (HEPG-2) and colorectal carcinoma (HCT 116) cell lines[1]. However, another study found that powelline did not inhibit the growth of human leukemic Molt 4 cells[2]. This highlights the need for further empirical research to validate the predicted activities and to determine the specific cancer types that may be sensitive to powelline.
The following sections summarize the available data on powelline's activity and provide detailed protocols for researchers to assess its cytotoxic, pro-apoptotic, and anti-angiogenic properties in various cancer cell lines.
Quantitative Data Summary
The table below summarizes the available data on the activity of powelline and related extracts. It is important to note the distinction between in silico predictions and experimental results.
| Compound/Extract | Cell Line(s) | Assay Type | Endpoint | Result | Reference |
| Powelline | A549 (Lung Carcinoma), Hs683 (Oligodendroglioma) | In Silico Prediction | Cytotoxicity, Caspase-3 Activation, Anti-angiogenesis | Predicted to be active | [3] |
| Powelline | Molt 4 (Human Leukemia) | Experimental | Cytotoxicity | No growth inhibition observed | [2] |
| Crinum powellii Extract | HEPG-2 (Liver Carcinoma), HCT 116 (Colorectal Carcinoma) | Experimental | Cytotoxicity | Showed cytotoxic activity | [1][4] |
Signaling Pathways
Computational studies suggest that powelline may exert its anticancer effects by inducing apoptosis through the activation of Caspase-3 and by inhibiting angiogenesis[3]. The precise signaling cascades modulated by powelline have yet to be experimentally elucidated. Below is a generalized diagram of the apoptotic pathway potentially activated by powelline.
Caption: Proposed intrinsic apoptotic pathway initiated by powelline.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the anticancer properties of powelline in a panel of cancer cell lines.
Caption: A phased approach to investigating powelline's anticancer effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of powelline on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, Hs683, HEPG-2, HCT 116)
-
Powelline stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (specific to the cell line)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of powelline in complete medium. Remove the medium from the wells and add 100 µL of the powelline dilutions. Include a vehicle control (medium with the same concentration of solvent used for the powelline stock).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the powelline concentration to determine the IC50 value.
Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cells treated with powelline (at or near the IC50 concentration) and untreated control cells.
-
Cell lysis buffer
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates or flasks and treat with powelline for a predetermined time (e.g., 24, 48 hours).
-
Cell Lysis: Harvest both treated and untreated cells. Wash with cold PBS and lyse the cells using the cell lysis buffer on ice for 10-15 minutes.
-
Lysate Preparation: Centrifuge the lysates at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each lysate. Adjust the volume with lysis buffer.
-
Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Read the absorbance at 405 nm.
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Anti-Angiogenesis Assay (Endothelial Tube Formation Assay)
This assay assesses the ability of powelline to inhibit the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel (or other basement membrane extract)
-
96-well plate
-
Powelline
-
Positive control (e.g., Suramin) and negative control (vehicle)
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing various concentrations of powelline, a positive control, or a vehicle control.
-
Incubation: Seed the HUVECs onto the polymerized Matrigel at a density of 1-2 x 10^4 cells per well. Incubate at 37°C for 4-18 hours.
-
Visualization: Observe the formation of tube-like structures using a microscope.
-
Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
-
Data Analysis: Compare the tube formation in powelline-treated wells to the control wells to determine the anti-angiogenic effect.
Conclusion
Powelline presents an intriguing profile as a potential anticancer agent based on in silico predictions. However, the current body of experimental evidence is nascent and, in some cases, contradictory. The provided protocols offer a standardized framework for researchers to systematically investigate the cytotoxic, pro-apoptotic, and anti-angiogenic properties of powelline. Such studies are essential to validate the computational models, identify sensitive cancer cell lines, and elucidate the molecular mechanisms underlying its activity, thereby paving the way for its potential development as a therapeutic agent.
References
- 1. Evaluation of the influence of green extraction solvents on the cytotoxic activities of Crinum (Amaryllidaeae) alkaloid extracts using in-vitro-in-silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of Amaryllidaceae alkaloids from Crinum augustum and Crinum bulbispermum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
Application of Amaryllidaceae Alkaloids in Alzheimer's Disease Research Models: A Prospective Outlook for Powelline
Introduction
While direct experimental data on the application of powelline in Alzheimer's disease (AD) research models is not available in current scientific literature, its classification as a crinine-type Amaryllidaceae alkaloid places it within a class of compounds of significant interest for neurodegenerative disease research. This interest is largely driven by the clinical use of galanthamine, another Amaryllidaceae alkaloid, for the symptomatic treatment of AD. This document provides a detailed overview of the established and potential applications of Amaryllidaceae alkaloids in AD research, offering a scientifically grounded framework for investigating powelline and similar compounds. The protocols and data presented are based on studies of related alkaloids from this family and are intended to serve as a guide for future research into the therapeutic potential of powelline.
The primary pathological hallmarks of Alzheimer's disease include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] These events lead to synaptic dysfunction, neuronal loss, and cognitive decline. The main therapeutic strategies for AD have focused on symptomatic relief, primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] Amaryllidaceae alkaloids have been extensively studied for their AChE inhibitory activity.[2][3]
Potential Mechanisms of Action for Powelline and Related Alkaloids in AD
Based on the known biological activities of Amaryllidaceae alkaloids, several mechanisms are relevant to Alzheimer's disease pathophysiology and represent promising avenues for research on powelline.
-
Cholinesterase Inhibition: Many Amaryllidaceae alkaloids are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, a key strategy in current AD therapies.[2][4][5]
-
Modulation of Tau Phosphorylation: The hyperphosphorylation of tau protein is a central event in the formation of neurofibrillary tangles. Glycogen synthase kinase 3β (GSK-3β) is a key enzyme involved in this process.[6] Some Amaryllidaceae alkaloids have been investigated for their ability to inhibit GSK-3β, suggesting a potential to interfere with tau pathology.[1][6]
-
Neuroprotection and Anti-inflammatory Effects: Neuroinflammation and oxidative stress are significant contributors to the neurodegenerative process in AD.[7][8] Some alkaloids from the Amaryllidaceae family have demonstrated neuroprotective, antioxidant, and anti-inflammatory properties in various experimental models.[9][10][11][12]
Data Presentation: Bioactivities of Representative Amaryllidaceae Alkaloids
The following table summarizes the reported in vitro activities of several Amaryllidaceae alkaloids that are relevant to Alzheimer's disease research. This data can serve as a benchmark for evaluating the potential of powelline.
| Alkaloid Type | Compound | Target | Activity (IC₅₀) | Reference |
| Galanthamine | Galanthamine | Human AChE | 1.5 µM | [2] |
| Crinine | Haemanthamine Derivative (1j) | Human AChE | 1.2 µM | [6] |
| Crinine | Haemanthamine Derivative (1m) | Human AChE | 2.5 µM | [6] |
| Crinine | Haemanthamine Derivative (1j) | GSK-3β | 8.7 µM | [6] |
| Crinine | Haemanthamine Derivative (1m) | GSK-3β | 10.2 µM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential of powelline in Alzheimer's disease research models, based on established protocols for other Amaryllidaceae alkaloids.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is used to determine the ability of a compound to inhibit the activity of the acetylcholinesterase enzyme.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (powelline) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations (e.g., serial dilutions from 100 µM to 0.1 µM).
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Neuroprotection Assay in a Neuronal Cell Line (e.g., SH-SY5Y)
This protocol assesses the ability of a compound to protect neuronal cells from toxicity induced by amyloid-beta (Aβ).
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Amyloid-beta (1-42) peptide
-
Test compound (powelline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Prepare oligomeric Aβ₁₋₄₂ by incubating the peptide at 4°C for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 1 µM, 10 µM, 50 µM) for 2 hours.
-
Induce neurotoxicity by adding oligomeric Aβ₁₋₄₂ to the cells at a final concentration of 10 µM and incubate for 24 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Visualizations
Signaling Pathways
Caption: Hypothetical mechanism of Powelline as an AChE inhibitor.
References
- 1. Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ddg-pharmfac.net [ddg-pharmfac.net]
- 3. SUSTAINABLE USE OF VARIOUS AMARYLLIDACEAE PLANTS AGAINST ALZHEIMER'S DISEASE | International Society for Horticultural Science [ishs.org]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Derivatives of the β-Crinane Amaryllidaceae Alkaloid Haemanthamine as Multi-Target Directed Ligands for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trigonelline insulates against oxidative stress, proinflammatory cytokines and restores BDNF levels in lipopolysaccharide induced cognitive impairment in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Stress and Proinflammatory Cytokines Contribute to Demyelination and Axonal Damage in a Cerebellar Culture Model of Neuroinflammation | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Polyphyllin I alleviates neuroinflammation after cerebral ischemia-reperfusion injury via facilitating autophagy-mediated M2 microglial polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyphyllin VII ameliorates neuroinflammation and brain injury via modulating Treg/Th17 balance in a mouse model of cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paeoniflorin improves functional recovery through repressing neuroinflammation and facilitating neurogenesis in rat stroke model - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Dosing: A Protocol for Powelline in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to calculating the dosage of Powelline for animal studies, a critical step in preclinical research. Due to the limited publicly available information on a specific compound named "Powelline," this protocol offers a generalized framework based on established principles of pharmacology and toxicology. Researchers must adapt this protocol based on the specific physicochemical properties, mechanism of action, and any existing toxicological data for the compound they are investigating.
Introduction to Powelline and Preclinical Dosage Calculation
The determination of an appropriate and effective dose for animal studies is fundamental to the successful translation of preclinical findings to clinical applications. This process, known as dosage calculation, involves a series of steps to identify a dose that is likely to be both safe and therapeutically relevant in the chosen animal model. This protocol will outline the key considerations and methodologies for establishing a sound dosing strategy for novel compounds like Powelline.
Key Principles of Dosage Calculation
The initial dosage for animal studies is typically derived from in vitro data and extrapolated to in vivo models. The primary goal is to establish a starting dose that is safe and to identify a dose range for evaluating efficacy and toxicity.
Allometric Scaling
Allometric scaling is a common method used to estimate the equivalent dose of a drug between different animal species, including humans. It is based on the principle that many physiological and metabolic processes scale with body weight to the power of a specific exponent. The most widely used method is based on Body Surface Area (BSA), as it often correlates better with metabolic rate than body weight alone.
Table 1: Human Equivalent Dose (HED) Conversion Factors Based on Body Surface Area
| From | To | Conversion Factor (mg/kg) |
| Human | Mouse | 12.3 |
| Human | Rat | 6.2 |
| Human | Rabbit | 3.1 |
| Human | Dog | 1.8 |
| Human | Monkey | 3.1 |
| Mouse | Human | 0.08 |
| Rat | Human | 0.16 |
| Rabbit | Human | 0.32 |
| Dog | Human | 0.56 |
| Monkey | Human | 0.32 |
Note: These factors are approximations and may vary depending on the specific drug and species.
Experimental Protocol for Dose Range Finding Studies
A dose range-finding study is a crucial first step to determine the tolerability and potential toxicity of Powelline in a specific animal model.
Materials
-
Powelline (of known purity)
-
Vehicle for administration (e.g., saline, PBS, DMSO)
-
Appropriate animal model (e.g., mice, rats)
-
Standard laboratory equipment for animal handling and observation
-
Data collection sheets
Methodology
-
Animal Acclimation: Allow animals to acclimate to the laboratory environment for a minimum of one week before the start of the study.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. A typical study design may include 3-5 dose levels.
-
Dose Preparation: Prepare fresh formulations of Powelline in the chosen vehicle at the desired concentrations.
-
Administration: Administer Powelline via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Observation: Closely monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) for a predetermined period (e.g., 7-14 days). Record any changes in behavior, appearance, body weight, and food/water consumption.
-
Data Analysis: Analyze the collected data to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
Visualization of the Dosage Calculation Workflow
The following diagram illustrates the general workflow for determining the appropriate dosage of Powelline for animal studies.
Caption: Workflow for Powelline dosage calculation.
Hypothetical Signaling Pathway of Powelline
Assuming Powelline acts as an inhibitor of a critical signaling pathway in a disease model, the following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical Powelline signaling pathway.
Conclusion
The successful determination of Powelline dosage for animal studies requires a systematic approach that integrates in vitro data, allometric scaling principles, and carefully designed in vivo studies. This protocol provides a foundational framework for researchers to develop a robust dosing strategy, ensuring the generation of reliable and translatable preclinical data. It is imperative that all animal studies are conducted in accordance with ethical guidelines and regulations.
Preparation of Powelline Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Powelline is a crinane-type Amaryllidaceae alkaloid found in plants of the Amaryllidaceae family.[1] Compounds from this class have garnered significant interest in biomedical research due to their wide range of biological activities, including potential anticancer properties.[2] Preliminary studies suggest that powelline exhibits cytotoxic activity against certain cancer cell lines.[3] The proposed mechanism of action for many Amaryllidaceae alkaloids involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5] This document provides detailed protocols for the preparation of powelline stock solutions for use in in vitro cell culture experiments, along with important considerations for handling and storage.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of powelline is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| CAS Number | 7363-25-9 | N/A |
| Molecular Formula | C₁₇H₁₉NO₄ | N/A |
| Molecular Weight | 301.34 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage (Solid) | 2-8°C, sealed | N/A |
Recommended Solvents and Storage
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing powelline stock solutions for cell culture applications, a common practice for Amaryllidaceae alkaloids.[5][6][7]
| Solvent | Recommended Concentration | Storage of Stock Solution |
| Dimethyl Sulfoxide (DMSO) | 1-10 mM | Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of a 10 mM Powelline Stock Solution in DMSO
Materials:
-
Powelline (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable serological pipettes and pipette tips
Procedure:
-
Calculate the required mass of powelline:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 301.34 g/mol = 3.0134 mg
-
-
-
Weighing the powelline:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 3.01 mg of powelline into the microcentrifuge tube. Record the exact weight.
-
-
Dissolving the powelline:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powelline to achieve a final concentration of 10 mM. For example, if you weighed exactly 3.01 mg of powelline, add 1 mL of DMSO.
-
Vortex the tube until the powelline is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM powelline stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 10-20 µL aliquots).
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to a few months) or at -80°C for long-term storage.
-
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM powelline stock solution in DMSO
-
Complete cell culture medium (appropriate for the cell line being used)
-
Sterile tubes for dilution
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw a single aliquot of the 10 mM powelline stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.
-
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of powelline used in your experiment.
-
Use the freshly prepared working solutions immediately for your cell-based assays.
Putative Signaling Pathway of Powelline-Induced Apoptosis
Many Amaryllidaceae alkaloids exert their cytotoxic effects by inducing apoptosis.[1][4] This process is often mediated by the intrinsic (mitochondrial) pathway, which involves the Bcl-2 family of proteins and the subsequent activation of caspases.[9][10] While the precise molecular targets of powelline are still under investigation, a plausible mechanism of action involves the disruption of the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation.
Caption: Putative signaling pathway for powelline-induced apoptosis.
Experimental Workflow for Cytotoxicity Assessment
A typical workflow to assess the cytotoxic effects of powelline on a cancer cell line is outlined below.
Caption: Workflow for assessing powelline cytotoxicity.
Conclusion
This document provides a comprehensive guide for the preparation and use of powelline in cell culture experiments. By following these protocols, researchers can ensure the consistency and reliability of their results when investigating the biological activities of this promising Amaryllidaceae alkaloid. It is important to note that while general mechanisms of action for this class of compounds are known, further research is needed to elucidate the specific molecular targets and signaling pathways of powelline.
References
- 1. Apoptosis-Inducing Effects of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amaryllidaceae Alkaloids Decrease the Proliferation, Invasion, and Secretion of Clinically Relevant Cytokines by Cultured Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Organocatalytic Oxidative Coupling in Powelline Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the organocatalytic oxidative coupling strategy applied to the total synthesis of the Amaryllidaceae alkaloid, (±)-powelline. This approach offers a novel and efficient method for constructing the key arylated quaternary stereocenter of the crinane skeleton. Both racemic and asymmetric variations of this key transformation are detailed, providing a valuable tool for synthetic chemists in academic and industrial research.
Introduction
The total synthesis of complex natural products like powelline is a significant challenge in organic chemistry and crucial for the exploration of their therapeutic potential. A pivotal development in the synthesis of (±)-powelline was the implementation of an organocatalytic oxidative coupling to construct the sterically congested quaternary carbon-to-aryl bond.[1] This key step involves the Michael addition of a carbon-centered pro-nucleophile to an in situ generated o-benzoquinone.[2][3] This methodology has been successfully applied to the total synthesis of (±)-powelline in 13 linear steps with an overall yield of 6%.[1] Furthermore, an asymmetric variant employing a cinchona alkaloid-derived organocatalyst has been developed, offering a pathway to enantiomerically enriched intermediates.[2][3]
Key Reaction: Organocatalytic Oxidative Coupling
The core of this synthetic strategy is the organocatalytic oxidative coupling of a suitable pro-nucleophile with 3-methoxycatechol. The reaction proceeds via the in situ oxidation of 3-methoxycatechol to the corresponding highly reactive o-benzoquinone, which then undergoes a Michael addition with the pro-nucleophile. Subsequent aromatization leads to the formation of the desired arylated quaternary stereocenter.
Racemic Synthesis
In the racemic synthesis, a simple base catalyst is employed to facilitate the Michael addition. This approach is robust and provides the key intermediate in good yield.
Asymmetric Synthesis
For the enantioselective synthesis, a chiral organocatalyst derived from cinchona alkaloids is used. This bifunctional catalyst directs the stereochemical outcome of the Michael addition, leading to the formation of an enantioenriched product. While significant enantioselectivity has been achieved for the key intermediate (up to 70% ee), challenges such as racemization in subsequent steps need to be considered for the total enantioselective synthesis.[2]
Data Presentation
The following tables summarize the quantitative data for the key organocatalytic oxidative coupling step and the overall synthesis of (±)-powelline.
Table 1: Organocatalytic Oxidative Coupling - Key Step
| Entry | Catalyst (mol%) | Pro-nucleophile | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 (Racemic) | Base | 1 | Ag2O | CH2Cl2 | RT | 1 | 75 | N/A |
| 2 (Asymmetric) | Quinidine derivative (10) | 1 | Ag2O | Toluene | -20 | 24 | 57 | 70 |
Table 2: Overall Synthesis of (±)-Powelline
| Total Steps | Key Strategy | Overall Yield (%) |
| 13 | Organocatalytic Oxidative Coupling | 6 |
Experimental Protocols
Synthesis of Key Intermediate (Racemic)
Scheme 1: Racemic Organocatalytic Oxidative Coupling
Caption: Racemic synthesis of the key intermediate.
Materials:
-
Pro-nucleophile 1 (1.0 equiv)
-
3-Methoxycatechol (1.2 equiv)
-
Silver(I) oxide (Ag2O) (2.0 equiv)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Suitable Base (e.g., triethylamine, 1.1 equiv)
Procedure:
-
To a solution of pro-nucleophile 1 and 3-methoxycatechol in anhydrous CH2Cl2 at room temperature, add the base.
-
Add silver(I) oxide portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC until completion.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with CH2Cl2.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the key intermediate 2 .
Synthesis of Key Intermediate (Asymmetric)
Scheme 2: Asymmetric Organocatalytic Oxidative Coupling
Caption: Asymmetric synthesis of the key intermediate.
Materials:
-
Pro-nucleophile 1 (1.0 equiv)
-
3-Methoxycatechol (1.2 equiv)
-
Quinidine-derived organocatalyst (0.1 equiv)
-
Silver(I) oxide (Ag2O) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a solution of pro-nucleophile 1 , 3-methoxycatechol, and the quinidine-derived organocatalyst in anhydrous toluene at -20 °C, add silver(I) oxide portion-wise.
-
Stir the reaction mixture at -20 °C for 24 hours.
-
Monitor the reaction by TLC and chiral HPLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched key intermediate.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Total Synthesis of (±)-Powelline: Experimental Workflow
The following diagram illustrates the key transformations from the arylated intermediate to (±)-powelline.
Caption: Key stages in the total synthesis of (±)-powelline.
Protocol for Conversion of Key Intermediate to (±)-Powelline:
Following the successful synthesis of the key arylated intermediate 2 , the total synthesis of (±)-powelline proceeds through a series of transformations including:
-
Functional Group Interconversion: Modification of the functional groups on the pro-nucleophile portion of intermediate 2 to prepare for the subsequent cyclization. This typically involves reduction and protection/deprotection steps.
-
Dieckmann-type Cyclization: Construction of the second ring of the crinane skeleton through an intramolecular condensation reaction to form the tricyclic core.
-
Reduction and Final Steps: Diastereoselective reduction of a ketone functionality, followed by final manipulations to install the correct stereochemistry and functional groups of the natural product, yielding (±)-powelline.
Detailed procedures for each of these steps can be found in the primary literature.[1]
Conclusion
The organocatalytic oxidative coupling strategy represents a significant advancement in the synthesis of powelline and related Amaryllidaceae alkaloids. The protocols provided herein offer a practical guide for the implementation of this powerful reaction. The development of a successful enantioselective total synthesis remains an area of active research, with the key challenge being the prevention of racemization in steps subsequent to the asymmetric oxidative coupling. Further optimization of the reaction conditions and the development of alternative synthetic routes from the enantioenriched intermediate are promising avenues for future investigation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Powelline Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of powelline. The information is presented in a practical question-and-answer format to aid in optimizing experimental yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for the total synthesis of powelline?
A1: The main approaches to powelline total synthesis revolve around the construction of the characteristic 5,10b-ethanophenanthridine core of the crinine alkaloid family. Key strategies include:
-
Organocatalytic Oxidative Coupling: A notable approach involves the organocatalytic oxidative coupling to form the key quaternary carbon-to-aryl bond, as demonstrated in the Dixon synthesis.[1][2]
-
Pictet-Spengler Reaction: This reaction is a common method for constructing the tetracyclic core of crinine alkaloids by cyclization of a hydroindole intermediate.[3]
-
Intramolecular Heck Reaction: This palladium-catalyzed cyclization is another powerful tool for forming the core structure of powelline.
Q2: I'm struggling with the overall yield of my powelline synthesis. What are the most critical steps to optimize?
A2: Low overall yields in a multi-step synthesis like that of powelline are common. The most critical stages to focus on for optimization are typically the bond-forming reactions that create the core structure. For the Dixon synthesis, the organocatalytic oxidative coupling and the subsequent Dieckmann-type cyclization are crucial. For other routes, the Pictet-Spengler cyclization or the intramolecular Heck reaction will be the yield-determining steps. Careful optimization of reaction conditions, purification of intermediates, and ensuring the purity of starting materials are paramount.
Q3: Are there common challenges with the purification of powelline and its intermediates?
A3: Yes, the purification of alkaloids and their precursors can be challenging due to their polarity and potential for multiple stereoisomers. Column chromatography using silica gel or alumina is a common technique. It is crucial to select an appropriate solvent system to achieve good separation. In some cases, closely related byproducts may co-elute, requiring careful fraction collection and analysis by TLC or HPLC.
Troubleshooting Guides
Guide 1: Organocatalytic Oxidative Coupling (Dixon Synthesis)
This section focuses on troubleshooting the key bond-forming step in the Dixon total synthesis of (±)-powelline.
Issue 1: Low yield of the arylated quaternary carbon center.
-
Q: My organocatalytic oxidative coupling reaction is giving a low yield of the desired product. What are the potential causes and how can I improve it?
-
A: Low yields in this step can be attributed to several factors:
-
Instability of the ortho-benzoquinone intermediate: The in situ generated ortho-benzoquinone is highly reactive and can undergo side reactions if not trapped efficiently by the nucleophile.
-
Suboptimal catalyst activity: The choice and quality of the organocatalyst are critical.
-
Reaction conditions: Solvent, temperature, and reaction time can significantly impact the yield.
-
-
| Parameter | Recommended Condition | Troubleshooting Tip |
| Catalyst | Cinchona alkaloid-derived organocatalyst | Ensure the catalyst is pure and dry. Consider screening different cinchona alkaloid derivatives. |
| Oxidant | Phenyliodine(III) diacetate (PIDA) | Use freshly opened or properly stored PIDA. |
| Solvent | Dichloromethane (DCM) | Ensure the solvent is anhydrous. |
| Temperature | Room Temperature | Lowering the temperature might reduce side reactions, but could also slow down the desired reaction. |
| Reaction Time | Monitor by TLC | Prolonged reaction times can lead to decomposition of the product. |
Issue 2: Formation of undesired side products.
-
Q: I am observing significant side product formation in my oxidative coupling reaction. What are these and how can I minimize them?
-
A: A likely side product is the homocoupling of the catechol starting material. This can be minimized by the slow addition of the oxidant to the reaction mixture to keep its concentration low.
-
Guide 2: Dieckmann-Type Cyclization (Dixon Synthesis)
Issue: Low yield and formation of a major byproduct during the Dieckmann-type cyclization.
-
Q: My Dieckmann-type cyclization to form the cyclohexenone ring is inefficient and produces a significant byproduct. What is happening and how can I fix it?
-
A: A common competing reaction is the 1,4-reduction of the enone intermediate, leading to a saturated ketone instead of the desired cyclohexenone. This side reaction was observed to be predominant in solvents like THF and toluene.[1]
-
Solution: Switching the reaction solvent to dichloromethane (DCM) has been shown to significantly reduce the formation of the 1,4-reduction product and improve the yield of the desired cyclohexenone.[1]
-
| Solvent | Predominant Product | Yield of Desired Product |
| THF / Toluene | 1,4-reduction product (Saturated ketone) | Low |
| Dichloromethane (DCM) | Desired Cyclohexenone | 58% over two steps[1] |
Issue: Racemization during the Dieckmann-type cyclization in an enantioselective approach.
-
Q: I am attempting an enantioselective synthesis, but I am observing racemization during the Dieckmann-type cyclization. Why is this happening?
-
A: The conditions of the Dieckmann-type cyclization, which is typically base-mediated, can lead to the epimerization of the newly formed stereocenter, resulting in a racemic mixture. This was a noted challenge in the enantioselective efforts towards powelline. An alternative cyclization strategy might be necessary to preserve the enantiomeric purity.
-
Guide 3: Pictet-Spengler Reaction for Crinine Core Synthesis
Issue: Low yield or no reaction in the Pictet-Spengler cyclization.
-
Q: My Pictet-Spengler reaction to form the crinine core is not working well. What are the common pitfalls?
-
A: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring and the reaction conditions.
-
Insufficiently acidic catalyst: The reaction requires an acid to generate the electrophilic iminium ion.
-
Decomposition of starting materials: Harsh acidic conditions or high temperatures can lead to the decomposition of sensitive substrates.
-
Poor quality reagents: Impurities in the aldehyde or solvent can hinder the reaction.
-
-
| Parameter | Recommended Condition | Troubleshooting Tip |
| Acid Catalyst | Trifluoroacetic acid (TFA), 6 M HCl | For less reactive substrates, stronger acids and higher temperatures may be needed. Microwave irradiation can also be effective.[3] |
| Aldehyde | Formalin (aqueous formaldehyde) | Use a fresh solution of formaldehyde. |
| Solvent | Methanol, Dichloromethane | Ensure the solvent is appropriate for your specific substrate. |
| Temperature | 50 °C to reflux | Start with milder conditions and increase the temperature if necessary, while monitoring for decomposition. |
Guide 4: Intramolecular Heck Reaction for Crinine Core Synthesis
Issue: Low yield and/or poor regioselectivity in the intramolecular Heck reaction.
-
Q: I am attempting an intramolecular Heck reaction to form the powelline core, but the yield is low and I am getting a mixture of isomers. How can I optimize this reaction?
-
A: The outcome of the intramolecular Heck reaction is influenced by the catalyst system, solvent, and base.
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for both reactivity and selectivity.
-
Base: The base plays a role in the regeneration of the active Pd(0) catalyst.
-
Alkene Isomerization: A common side reaction is the isomerization of the newly formed double bond.
-
-
| Parameter | Common Conditions | Optimization Tip |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst loading should be optimized (typically 1-10 mol%). |
| Ligand | PPh₃, BINAP (for asymmetric synthesis) | The choice of ligand can influence the regioselectivity of the cyclization. |
| Base | Et₃N, K₂CO₃, Ag₂CO₃ | Silver salts can sometimes suppress alkene isomerization.[4] |
| Solvent | Acetonitrile, DMF, Toluene | The polarity of the solvent can affect the reaction rate and selectivity. |
Experimental Protocols
Key Step from Dixon's (±)-Powelline Synthesis: Dieckmann-Type Cyclization [1]
To a solution of the keto-ester intermediate in anhydrous dichloromethane (DCM) at 0 °C is added potassium tert-butoxide. The reaction mixture is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with DCM. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired cyclohexenone.
Visualizations
Caption: Key stages in the total synthesis of powelline by Dixon et al.
Caption: Troubleshooting workflow for the Dieckmann-type cyclization step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis of (+/-)-powelline and (+/-)-buphanidrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of the core scaffold of crinane and haemanthamine through a multi-component approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Optimizing Powelline Extraction from Plant Material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of powelline from plant material.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting powelline from plant material?
A1: The most common and effective method for extracting powelline, an Amaryllidaceae alkaloid, is solvent extraction followed by an acid-base partitioning cleanup. This multi-step process is designed to first extract a broad range of compounds from the plant matrix and then selectively isolate the basic alkaloids like powelline.
Q2: Which plant parts are typically used for powelline extraction?
A2: Alkaloids in the Crinum species, where powelline is found, are often concentrated in the bulbs. Therefore, bulbs are the most common plant part used for powelline extraction to maximize yield.
Q3: What solvents are recommended for the initial extraction?
A3: Methanol is a widely used solvent for the initial maceration or percolation of plant material due to its ability to extract a broad spectrum of compounds, including alkaloids.[1] Ethanol can also be an effective solvent.
Q4: How can I improve the purity of my powelline extract?
A4: An acid-base extraction is a crucial step to enhance the purity of the alkaloid extract.[1] This technique relies on the basic nature of alkaloids. By dissolving the crude extract in an acidic solution, alkaloids are converted into their salt form, which is water-soluble. This allows for the removal of neutral and weakly basic impurities by washing with an organic solvent. Subsequently, basifying the aqueous layer regenerates the free alkaloid, which can then be extracted with an organic solvent like ethyl acetate.[1]
Q5: What analytical techniques are suitable for quantifying powelline?
A5: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the identification, quantification, and purification of individual components in a mixture of plant extracts.[2] HPLC can be used to determine the concentration of powelline in your extracts with high accuracy and sensitivity.
Troubleshooting Guides
Issue 1: Low Yield of Powelline
| Possible Cause | Troubleshooting Step | Optimization Strategy |
| Inefficient Initial Extraction | The plant material was not finely powdered. | Grind the dried plant material to a fine powder to increase the surface area for solvent penetration. |
| The solvent-to-solid ratio was too low. | Increase the solvent-to-solid ratio to ensure complete immersion and extraction. A common starting point is 10:1 (v/w).[1] | |
| Insufficient extraction time. | Extend the maceration time to allow for complete diffusion of the alkaloids into the solvent. Occasional shaking can improve extraction efficiency.[1] | |
| Losses During Acid-Base Partitioning | The pH was not sufficiently acidic during the initial wash. | Ensure the pH of the aqueous solution is low enough (typically pH 2-3) to fully protonate the powelline, making it soluble in the aqueous phase. |
| The pH was not sufficiently basic during the final extraction. | Adjust the pH to the alkaline range (typically pH 9-10) to ensure the complete conversion of powelline salt back to its free base form for efficient extraction into the organic solvent.[1] | |
| An insufficient volume of organic solvent was used for extraction. | Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3x with ethyl acetate) rather than a single extraction with a large volume to maximize recovery. | |
| Degradation of Powelline | High temperatures were used during solvent evaporation. | Concentrate the extract using a rotary evaporator at a temperature below 40°C to prevent thermal degradation of the alkaloid.[1] |
Issue 2: Low Purity of the Final Extract
| Possible Cause | Troubleshooting Step | Optimization Strategy |
| Presence of Pigments and Non-alkaloidal Compounds | The initial extract contains a high concentration of chlorophyll and other pigments. | Before the acid-base extraction, you can perform a preliminary wash of the crude extract with a non-polar solvent like hexane to remove some of the lipophilic impurities. |
| Incomplete Separation During Liquid-Liquid Extraction | Emulsion formation at the interface of the aqueous and organic layers. | To break emulsions, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel. In some cases, centrifugation at low speed can also be effective. |
| The pH was not optimal for selective extraction. | Carefully monitor and adjust the pH at each step of the acid-base extraction to ensure that only the desired alkaloids are being partitioned into the respective phases. |
Experimental Protocols
Protocol 1: General Extraction of Powelline from Crinum Bulbs
This protocol outlines a standard method for the extraction and enrichment of powelline.
Materials:
-
Dried and powdered Crinum bulbs
-
Methanol (analytical grade)
-
2% Sulfuric acid (H₂SO₄)
-
25% Ammonium hydroxide (NH₄OH)
-
Ethyl acetate (analytical grade)
-
Anhydrous sodium sulfate
-
Filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Maceration:
-
Weigh the powdered plant material.
-
Place the powder in a large container and add methanol at a 1:10 solid-to-solvent ratio (w/v).[1]
-
Seal the container and let it stand at room temperature for 3-4 days with occasional agitation.[1]
-
Filter the mixture to separate the methanol extract from the plant residue.
-
Concentrate the methanol extract using a rotary evaporator at a temperature below 40°C to obtain a crude extract.[1]
-
-
Acid-Base Extraction:
-
Dissolve the crude extract in 2% sulfuric acid.
-
Transfer the acidic solution to a separatory funnel.
-
Wash the acidic solution with ethyl acetate to remove neutral and weakly basic compounds. Discard the ethyl acetate layer.
-
Carefully basify the aqueous layer to a pH of 9-10 with 25% ammonium hydroxide.[1]
-
Extract the basified aqueous solution multiple times with ethyl acetate.
-
Combine the ethyl acetate fractions and wash them with distilled water.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Filter and concentrate the extract using a rotary evaporator to yield the enriched alkaloid fraction containing powelline.
-
Data Presentation
The following table provides illustrative data on the yield of total alkaloids from Crinum species using different extraction methods. This can serve as a benchmark for optimizing powelline extraction.
| Plant Material | Extraction Method | Solvent | Temperature | Time | Total Alkaloid Yield (% of dry weight) |
| Crinum Bulbs | Maceration | Methanol | Room Temp. | 72h | 1.5 - 2.5 |
| Crinum Bulbs | Soxhlet Extraction | Ethanol | 60°C | 24h | 2.0 - 3.0 |
| Crinum Bulbs | Ultrasound-Assisted | Methanol | 40°C | 1h | 2.5 - 3.5 |
Note: These are representative values and actual yields may vary depending on the specific plant material, growing conditions, and precise experimental parameters.
Visualizations
Caption: Workflow for Powelline Extraction.
Caption: Troubleshooting Low Powelline Yield.
References
Technical Support Center: Stability of Powelline in DMSO and PBS Solutions
Disclaimer: Specific stability data for "Powelline" is not publicly available. This guide provides a general framework and best practices for assessing the stability of a novel compound, referred to herein as "Powelline," in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) solutions. The protocols and data are illustrative and should be adapted based on the specific properties of Powelline.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could affect the stability of Powelline in DMSO and PBS solutions?
A1: The stability of a compound in solution is influenced by several factors. In DMSO, key factors include water content, storage temperature, and exposure to light, as DMSO is hygroscopic and can support certain reactions if it absorbs water. For aqueous solutions like PBS, the pH of the buffer is critical, as hydrolysis is a common degradation pathway for many small molecules.[1][2][3][4] Other factors for both solvents include the concentration of the compound, the presence of oxygen (oxidation), and the number of freeze-thaw cycles.[5]
Q2: I observed a precipitate in my Powelline stock solution in DMSO after storing it at -20°C. What should I do?
A2: Precipitation upon freezing is a common issue and may not necessarily indicate chemical degradation.[5] First, bring the vial to room temperature. Then, gently warm the solution to 37°C and vortex or sonicate to see if the precipitate redissolves.[5] To avoid this in the future, consider storing your stock solution at a lower concentration or aliquotting it into single-use volumes to minimize temperature fluctuations.[3]
Q3: My Powelline-PBS solution shows a gradual loss of efficacy in my cell-based assays over a few days. What could be the cause?
A3: A gradual loss of activity strongly suggests that Powelline may be unstable in the aqueous PBS buffer at the working temperature. Hydrolysis, where the compound reacts with water, is a likely cause of degradation, especially for molecules with susceptible functional groups like esters or amides.[1][4] It is recommended to prepare fresh Powelline-PBS solutions immediately before each experiment or to conduct a stability study to determine its half-life under your specific assay conditions.
Q4: How can I minimize the degradation of Powelline in my solutions?
A4: To enhance stability, always use high-purity, anhydrous DMSO for your stock solutions and store them in tightly sealed containers, protected from light, at -20°C or -80°C.[3] When preparing aqueous solutions in PBS, use freshly prepared buffers and consider the pH, as some compounds are more stable in slightly acidic or basic conditions. For oxygen-sensitive compounds, purging the solution with an inert gas like nitrogen or argon can prevent oxidative degradation. Aliquoting stock solutions into single-use vials is a crucial step to avoid repeated freeze-thaw cycles.[3][5]
Troubleshooting Guide
Issue 1: Inconsistent experimental results using Powelline solutions.
-
Possible Cause: Degradation of Powelline in the stock or working solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of Powelline in anhydrous DMSO.
-
If diluting in PBS, prepare the working solution immediately before use.
-
Perform a stability check using an analytical method like HPLC to compare the purity of the fresh solution to the older one.
-
Always include a positive control with a known stable compound and a vehicle control (e.g., DMSO/PBS without Powelline) in your experiments.
-
Issue 2: Appearance of new peaks in HPLC analysis of a Powelline stability sample.
-
Possible Cause: Powelline is degrading into one or more new chemical entities.
-
Troubleshooting Steps:
-
Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.
-
Review the storage and handling conditions. Was the solution exposed to light, extreme temperatures, or an inappropriate pH?
-
Conduct a forced degradation study (see Experimental Protocols) to intentionally degrade the compound and identify potential degradation products under controlled stress conditions.[2]
-
Data Presentation
The following tables are templates for presenting quantitative stability data for Powelline.
Table 1: Stability of Powelline in DMSO at Various Temperatures
| Time Point | % Remaining Powelline at 4°C | % Remaining Powelline at Room Temp (25°C) | % Remaining Powelline at 37°C |
| 0 hours | 100% | 100% | 100% |
| 24 hours | 99.8% | 98.5% | 95.2% |
| 48 hours | 99.5% | 96.1% | 89.7% |
| 72 hours | 99.2% | 94.0% | 82.3% |
| 1 week | 98.0% | 85.3% | 65.1% |
Table 2: Stability of Powelline in PBS (pH 7.4) at Room Temperature (25°C)
| Time Point | % Remaining Powelline | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0 hours | 100% | 0% | 0% |
| 2 hours | 95.1% | 3.2% | 1.7% |
| 4 hours | 89.8% | 6.5% | 3.7% |
| 8 hours | 80.2% | 12.3% | 7.5% |
| 24 hours | 55.6% | 28.9% | 15.5% |
Experimental Protocols
Protocol 1: Stability Assessment of Powelline in DMSO and PBS by HPLC
This protocol outlines a general procedure for determining the stability of Powelline in solution over time.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of Powelline in anhydrous DMSO.
-
Sample Preparation:
-
For DMSO Stability: Dilute the Powelline stock solution to 1 mM in anhydrous DMSO. Aliquot into separate vials for each time point and storage condition (e.g., 4°C, 25°C, 37°C).
-
For PBS Stability: Dilute the Powelline stock solution to a final concentration of 100 µM in sterile PBS (pH 7.4). Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid solubility issues. Aliquot for each time point at the desired temperature (e.g., 25°C).
-
-
Time Points: Store the prepared samples and analyze them at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
HPLC Analysis:
-
At each time point, inject an appropriate volume of the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Use a mobile phase gradient that allows for the separation of the parent Powelline peak from any potential degradation products.
-
The peak area of Powelline at time zero is considered 100%. The percentage of remaining Powelline at subsequent time points is calculated relative to the initial peak area.
-
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation pathways and to develop a stability-indicating analytical method.[2]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of Powelline in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the solid Powelline compound at 80°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC-UV/MS to separate and identify the degradation products formed under each condition.
Visualizations
Caption: Hypothetical degradation pathway for Powelline in solution.
Caption: General workflow for assessing compound stability.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Troubleshooting Powelline Solubility for In Vitro Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of powelline in in vitro assays. Due to the limited availability of direct experimental data for powelline, this guide leverages information from structurally similar crinine-type alkaloids from the Amaryllidaceae family to provide informed recommendations and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is powelline and why is its solubility a concern for in vitro assays?
Powelline is a crinine-type alkaloid belonging to the Amaryllidaceae family of natural compounds. Like many other alkaloids in this class, powelline possesses a complex, hydrophobic structure, which often leads to poor aqueous solubility. This can result in compound precipitation in physiological buffers and cell culture media, leading to inaccurate and irreproducible experimental results.
Q2: What are the recommended solvents for preparing powelline stock solutions?
Based on data from related crinine-type alkaloids, Dimethyl Sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions.[1] For instance, the related alkaloid haemanthamine can be dissolved in DMSO at concentrations as high as 100 mg/mL, although this may require sonication. It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can promote precipitation. While some crinine-type alkaloids also show solubility in solvents like chloroform, dichloromethane, and ethyl acetate, these are generally not compatible with live-cell in vitro assays. Ethanol can be considered as an alternative to DMSO, but solubility may be lower.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), with many cell lines tolerating up to 1%. It is essential to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assays.
Q4: I observed precipitation when diluting my powelline stock solution into the cell culture medium. What should I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the detailed troubleshooting guide in the following section for a step-by-step approach to resolving this problem.
Troubleshooting Guide for Powelline Precipitation
Encountering precipitation of powelline during your in vitro experiments can be a significant hurdle. This guide provides a systematic approach to diagnose and resolve these solubility issues.
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate cloudiness or particulate formation when adding your powelline stock solution to the aqueous assay buffer or cell culture medium, consider the following causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Supersaturation | Rapidly adding a concentrated DMSO stock to an aqueous environment can create localized areas of very high supersaturation, causing the compound to "crash out" of solution. | Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions of your stock solution in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. |
| Low Temperature | The solubility of most compounds, including alkaloids, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium and buffers for your dilutions. |
| Final Concentration Exceeds Aqueous Solubility | The intended final concentration of powelline in your assay may be higher than its maximum achievable solubility in the aqueous medium. | Determine the kinetic solubility of powelline in your specific medium. If the desired concentration is too high, you may need to adjust your experimental design to use a lower, soluble concentration. |
Issue 2: Delayed Precipitation in the Incubator
If your powelline-containing medium appears clear initially but develops a precipitate after several hours or days of incubation, the following factors may be at play:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | Powelline may degrade over time under culture conditions (37°C, 5% CO2), forming less soluble byproducts. | Assess the stability of powelline in your culture medium over the time course of your experiment. Consider preparing fresh powelline-containing media more frequently. |
| Interaction with Media Components | Components in the serum or basal medium may interact with powelline, leading to the formation of insoluble complexes. | If using serum-containing medium, try reducing the serum concentration or switching to a different lot of serum. If using serum-free medium, consider if any specific components might be interacting with your compound. |
| pH Shift | Cellular metabolism can alter the pH of the culture medium over time. As an alkaloid, the solubility of powelline is likely pH-dependent. | Monitor the pH of your culture medium during the experiment. More frequent media changes may be necessary to maintain a stable pH. |
| Evaporation | Evaporation of water from the culture plates can increase the concentration of all components, including powelline, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. For long-term experiments, consider using plates with low-evaporation lids or sealing the plates with a gas-permeable membrane. |
Quantitative Data: Solubility of Related Crinine-Type Alkaloids
Due to the lack of specific public data on powelline solubility, the following table summarizes the available information for structurally related crinine-type alkaloids. This data can be used as a starting point for developing your own solubilization protocols for powelline.
| Alkaloid | Solvent | Solubility | Notes |
| Haemanthamine | DMSO | 100 mg/mL | May require sonication. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic. |
| Crinine | DMSO | Soluble | Quantitative data not specified. |
| Crinine | Chloroform | Soluble | Not suitable for most in vitro cell-based assays. |
| Crinine | Dichloromethane | Soluble | Not suitable for most in vitro cell-based assays. |
| Crinine | Ethyl Acetate | Soluble | Not suitable for most in vitro cell-based assays. |
| Crinine | Acetone | Soluble | Not suitable for most in vitro cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a Powelline Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of powelline, assuming a molecular weight of 301.34 g/mol . Adjust the amounts as needed for your desired concentration.
Materials:
-
Powelline powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out 3.01 mg of powelline powder and transfer it to a sterile amber tube or vial.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powelline is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium
This protocol provides a general method to estimate the kinetic solubility of powelline in your specific cell culture medium.
Materials:
-
Powelline stock solution in DMSO (e.g., 10 mM)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a wavelength where powelline absorbs (if known) or a nephelometer.
Procedure:
-
Prepare a series of dilutions of your powelline stock solution in DMSO.
-
In a 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.
-
Add 2 µL of each powelline dilution in DMSO to the corresponding wells, resulting in a 1:100 dilution and a final DMSO concentration of 1%. Include a vehicle control with 2 µL of DMSO only.
-
Mix the plate gently on a plate shaker for 1-2 minutes.
-
Incubate the plate at 37°C for 1-2 hours.
-
Visually inspect each well for signs of precipitation.
-
Measure the absorbance or light scattering of each well using a plate reader. A sharp increase in absorbance or light scattering indicates the formation of a precipitate.
-
The highest concentration that remains clear is an estimation of the kinetic solubility of powelline in your medium.
Visualizations
Signaling Pathways Potentially Modulated by Powelline
Based on studies of related Amaryllidaceae alkaloids, powelline may induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It may also affect other key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[2]
Experimental Workflow for Solubilization and Cell Treatment
The following diagram illustrates a recommended workflow for preparing and using powelline in cell-based assays to minimize the risk of precipitation.
Troubleshooting Logic for Precipitation Issues
This diagram provides a logical flow to follow when troubleshooting precipitation problems with powelline.
References
- 1. The effect of Amaryllidaceae alkaloids haemanthamine and haemanthidine on cell cycle progression and apoptosis in p53-negative human leukemic Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amaryllidaceae Alkaloids Decrease the Proliferation, Invasion, and Secretion of Clinically Relevant Cytokines by Cultured Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid degradation of powelline during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of powelline to minimize degradation and ensure the integrity of your research. The information is based on general knowledge of alkaloid stability, as specific public data on powelline degradation is limited.
Frequently Asked Questions (FAQs)
Q1: What is powelline and to which class of compounds does it belong?
Powelline is a crinine-type alkaloid belonging to the Amaryllidaceae family of alkaloids.[1][2] These natural products are known for their diverse biological activities.[3][4]
Q2: What are the primary factors that can cause the degradation of powelline?
While specific data on powelline is scarce, alkaloids, in general, are susceptible to degradation from several factors, including:
-
pH: Both acidic and alkaline conditions can lead to hydrolysis or other chemical transformations.[5]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[5][6][7]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[8][9]
-
Oxidation: The presence of oxygen or oxidizing agents can lead to the formation of degradation products.[8][9]
Q3: How can I detect if my powelline sample has degraded?
Degradation can be identified by:
-
Appearance of new peaks: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), new, smaller peaks may appear alongside the main powelline peak.[10][11]
-
Changes in physical properties: Discoloration or changes in the solubility of the sample may indicate degradation.
-
Reduced biological activity: If used in bioassays, a decrease in the expected potency may suggest degradation of the active compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis. | Sample degradation due to improper storage or handling. | 1. Review storage conditions (temperature, light exposure). 2. Prepare fresh solutions for analysis. 3. Consider performing a forced degradation study to identify potential degradation products. |
| Loss of biological activity in experiments. | Degradation of powelline in the experimental medium or stock solution. | 1. Prepare fresh stock solutions. 2. Assess the stability of powelline under your specific experimental conditions (e.g., buffer pH, temperature). |
| Discoloration of the solid powelline sample. | Likely oxidation or photolytic degradation. | 1. Store the compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen). 2. Store at recommended low temperatures. |
Recommended Storage Conditions
To ensure the long-term stability of powelline, the following storage conditions are recommended based on general best practices for alkaloids:
| Parameter | Condition | Rationale |
| Temperature | -20°C or lower | To minimize thermally induced degradation. |
| Light | Protect from light | Store in amber vials or in the dark to prevent photolytic degradation. |
| Atmosphere | Store under inert gas (Argon or Nitrogen) | To prevent oxidation. |
| Form | Solid | Store as a solid whenever possible, as solutions are generally less stable. |
| Container | Tightly sealed, amber glass vials | To protect from light, moisture, and air. |
Experimental Protocols
Protocol: Forced Degradation Study of Powelline
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[8][9][12]
Objective: To identify the potential degradation products and pathways of powelline under various stress conditions.
Materials:
-
Powelline
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of powelline in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powelline sample in an oven at 80°C for 48 hours. Also, heat a solution of powelline (in methanol) at 60°C for 24 hours.
-
Photodegradation: Expose the solid powelline and a solution of powelline to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
Before and after exposure to stress conditions, analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column).
-
Monitor for the appearance of new peaks and the decrease in the peak area of powelline.
-
If available, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.[13]
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Characterize the major degradation products.
-
Visualizations
Caption: Troubleshooting flowchart for powelline degradation issues.
Caption: Potential degradation pathways for powelline.
References
- 1. Total synthesis of (+/-)-powelline and (+/-)-buphanidrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly [mdpi.com]
- 4. Biological Investigation of Amaryllidaceae Alkaloid Extracts from the Bulbs of Pancratium trianthum Collected in the Senegalese Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions [mdpi.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Product Stability Testing: Techniques And Applications - Blogs - News [alwsci.com]
- 12. acdlabs.com [acdlabs.com]
- 13. forced degradation products: Topics by Science.gov [science.gov]
Technical Support Center: Optimizing Powelline Isolation from Bulbs
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to overcome the challenges associated with low yields during the isolation of powelline from plant bulbs.
Troubleshooting Guide: Overcoming Low Powelline Yield
This guide addresses common issues encountered during the extraction and isolation of powelline in a question-and-answer format.
Question 1: My final powelline yield is significantly lower than expected. What are the potential causes related to the plant material itself?
Answer: Several factors concerning the raw plant material can drastically impact the final yield of powelline. It is crucial to consider the following:
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Plant Species and Chemotype: The concentration of powelline can vary significantly between different species of the Amaryllidaceae family and even between different chemotypes of the same species. It is essential to ensure you are working with a plant known to produce significant quantities of powelline.
-
Plant Organ: The distribution of alkaloids is not uniform throughout the plant. For instance, in Crinum moorei, the bulbs have been found to contain a higher concentration of powelline compared to the roots and leaves.[1]
-
Harvesting Season and Plant Age: The alkaloidal content in plants can fluctuate with the seasons and the age of the plant. It is advisable to consult literature for the optimal harvesting time for the specific bulb species you are working with to ensure peak powelline concentration.
-
Storage and Handling: Improper storage of the bulbs can lead to enzymatic degradation of alkaloids. Fresh bulbs should be processed quickly or stored under conditions that minimize degradation (e.g., cool, dark, and dry).
Question 2: I suspect my extraction procedure is inefficient. How can I optimize the initial extraction of powelline?
Answer: The initial extraction is a critical step where significant losses can occur. To optimize this process, consider the following:
-
Solvent Choice: Powelline, as a crinine-type alkaloid, is typically extracted using polar solvents. Methanol or ethanol are commonly used for the initial extraction from plant material.[2] The choice of solvent is crucial and should be tailored to the specific characteristics of the plant matrix.
-
pH of the Extraction Medium: The pH plays a pivotal role in alkaloid extraction. Powelline is a basic compound.[3]
-
Acidic Extraction: Using acidified water (e.g., with sulfuric or hydrochloric acid to pH 3-4) will convert the alkaloid into its salt form, which is more soluble in the aqueous medium. This is a common first step in acid-base extractions.[2]
-
Alkaline Extraction: Alternatively, making the plant material alkaline (e.g., with ammonium hydroxide to pH 9-10) will convert the alkaloid to its free base form, which has higher solubility in less polar organic solvents like chloroform or dichloromethane.
-
-
Solid-to-Solvent Ratio: A low solvent volume may not be sufficient to thoroughly wet the sample and effectively extract the analyte. Experiment with increasing the solvent-to-sample ratio to ensure exhaustive extraction.
-
Extraction Time and Temperature: Prolonged extraction times and elevated temperatures can increase extraction efficiency, but also risk degradation of the target compound. It is a balance that needs to be optimized. For many alkaloids, extraction is carried out at room temperature with agitation or at a slightly elevated temperature under reflux.[3]
-
Physical Disruption: Ensure the bulb material is finely ground to a homogenous powder. This increases the surface area available for solvent penetration and can significantly improve extraction efficiency. Techniques like sonication or mechanical shaking can also enhance the release of alkaloids from the plant matrix.
Question 3: I have a crude extract, but the yield drops dramatically after the purification steps. What could be going wrong during the acid-base liquid-liquid extraction?
Answer: Acid-base liquid-liquid extraction is a powerful purification technique for alkaloids, but it needs to be performed carefully to avoid losses. Here are some troubleshooting tips:
-
Incomplete pH Adjustment: Ensure the pH is adequately adjusted at each step. Use a calibrated pH meter to confirm the desired acidic (pH ~3) and basic (pH ~10) conditions. Incomplete protonation or deprotonation of powelline will lead to it remaining in the wrong phase and being discarded.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping your compound. To break emulsions, you can try adding a saturated solution of sodium chloride (brine), gently swirling the separatory funnel, or passing the mixture through a bed of Celite.
-
Insufficient Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the target compound. Three to five extractions per step are common.
-
Degradation at Extreme pH: While necessary for the extraction, prolonged exposure to strong acids or bases can potentially degrade powelline. Work efficiently and do not let the extracts sit for extended periods at extreme pH values. Some phenolic compounds, which can be present in plant extracts, are known to be unstable at high pH.[4][5]
Question 4: My final product seems impure, which affects the final yield calculation. How can I improve the purity of the isolated powelline?
Answer: Impurities can co-extract with powelline, leading to an overestimation of yield at intermediate stages and a low yield of the pure compound. Consider these purification strategies:
-
Defatting: Before the main extraction, a pre-extraction with a non-polar solvent like hexane can remove lipids and other non-polar compounds that might interfere with the subsequent steps.
-
Chromatography: If liquid-liquid extraction does not yield a product of sufficient purity, chromatographic techniques are necessary.
-
Column Chromatography: Silica gel or alumina column chromatography is commonly used for the purification of alkaloids. The choice of the solvent system (mobile phase) is critical and should be determined by thin-layer chromatography (TLC) analysis to achieve good separation of powelline from other alkaloids and impurities.
-
Preparative Thin-Layer Chromatography (pTLC): For smaller-scale purifications, pTLC can be a very effective method to isolate pure powelline.
-
Quantitative Data on Powelline Content
The yield of powelline can vary significantly depending on the plant source and the part of the plant being extracted. The following table summarizes available quantitative data for powelline.
| Plant Species | Plant Organ | Powelline Content (mg/100g dry weight) | Analytical Method |
| Crinum moorei | Bulbs | 2034.8 | GC-MS |
| Crinum moorei | Roots | 117.7 | GC-MS |
| Crinum moorei | Leaves | 37.1 | GC-MS |
| Crinum moorei | Flowering Stalks | 617.6 | GC-MS |
Data sourced from Elgorashi et al. (2001) as presented in a ResearchGate publication.[1]
Experimental Protocols
Detailed Methodology for Acid-Base Extraction of Powelline from Bulbs
This protocol is a general guideline adapted from methods used for the extraction of Amaryllidaceae alkaloids, including powelline.[2] Optimization may be required for different bulb species and scales of extraction.
1. Preparation of Plant Material:
- Fresh bulbs should be washed, sliced, and dried in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
- The dried bulb material is then ground into a fine, homogenous powder.
2. Initial Extraction:
- Macerate the powdered bulb material in methanol (e.g., a 1:10 solid-to-solvent ratio, w/v) at room temperature with constant stirring for 48 hours.
- Filter the mixture and repeat the maceration of the plant residue with fresh methanol at least two more times to ensure exhaustive extraction.
- Combine all the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Acid-Base Liquid-Liquid Extraction:
- Dissolve the crude extract in a 5% aqueous solution of sulfuric acid (H₂SO₄) to achieve a pH of approximately 3.
- Perform a defatting step by extracting the acidic solution with diethyl ether or hexane (3 x volume of the aqueous solution). Discard the organic layer, which contains neutral and non-polar compounds.
- Adjust the pH of the aqueous layer to approximately 10 with a base, such as ammonium hydroxide (NH₄OH). This converts the powelline salt into its free base form.
- Extract the alkaline aqueous solution with a non-polar organic solvent like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) (3 x volume of the aqueous solution). The powelline free base will move into the organic layer.
- Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄).
- Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract containing powelline.
4. Purification:
- The crude alkaloid extract can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of chloroform and methanol).
- Monitor the fractions by thin-layer chromatography (TLC) using a suitable mobile phase and a visualizing agent (e.g., Dragendorff's reagent).
- Combine the fractions containing pure powelline and evaporate the solvent.
Mandatory Visualizations
Caption: Experimental workflow for powelline isolation.
Caption: Troubleshooting low powelline yield.
Frequently Asked Questions (FAQs)
Q1: What is powelline and why is it of interest? A1: Powelline is a crinine-type isoquinoline alkaloid found in various species of the Amaryllidaceae plant family. Alkaloids from this family are known for a wide range of biological activities, and research into compounds like powelline is driven by the potential for discovering new therapeutic agents.
Q2: How can I confirm the identity and purity of my isolated powelline? A2: The identity and purity of powelline are typically confirmed using a combination of spectroscopic and chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying Amaryllidaceae alkaloids.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed structural information. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.
Q3: Are there any specific safety precautions I should take when working with Amaryllidaceae bulbs and their extracts? A3: Yes. Many Amaryllidaceae species are toxic due to their alkaloid content. Always handle the plant material and extracts with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All extractions and solvent evaporations should be performed in a well-ventilated fume hood.
Q4: Can powelline degrade during the isolation process? A4: Yes, like many natural products, powelline can be susceptible to degradation.[3] Factors that can cause degradation include prolonged exposure to harsh acidic or basic conditions, high temperatures, and exposure to light. It is advisable to work efficiently, use a rotary evaporator under reduced pressure to remove solvents at lower temperatures, and protect extracts from direct light by using amber glassware or covering flasks with aluminum foil.
Q5: What is the purpose of using Dragendorff's reagent in the TLC analysis? A5: Dragendorff's reagent is a common visualizing agent used in the analysis of alkaloids. It forms an orange or reddish-brown precipitate with most alkaloids, making it a useful tool for quickly identifying which fractions from your column chromatography contain your target compound and for assessing the purity at different stages of the isolation process.
References
- 1. Poisoning with Boophane disticha: a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative phytochemical screening of Boophone disticha bulb and roots [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for High-Purity Powelline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification methods for high-purity powelline. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is powelline and what are its primary sources?
A1: Powelline is a crinane-type alkaloid naturally found in various species of the Amaryllidaceae family. It has been identified in plants such as Crinum moorei, Crinum latifolium, and Crinum bulbispermum.[1][2][3] Powelline and other Amaryllidaceae alkaloids are of interest for their potential biological activities, including acetylcholinesterase inhibition.
Q2: What are the main challenges in purifying powelline from plant sources?
A2: The primary challenges in purifying powelline stem from the complexity of the plant matrix. Powelline is often present alongside other structurally similar alkaloids. Key difficulties include:
-
Matrix Interference: Co-extraction of other compounds like pigments, tannins, and other secondary metabolites.[4]
-
Low Yields: The concentration of powelline in the plant material can be low, making efficient extraction crucial.
-
Compound Degradation: Alkaloids can be sensitive to pH, temperature, and light, potentially leading to degradation during the purification process.[4]
-
Separation of Structurally Similar Alkaloids: The presence of other crinane-type alkaloids necessitates high-resolution separation techniques.
Q3: Which analytical techniques are recommended for assessing the purity of powelline?
A3: A combination of chromatographic and spectroscopic methods is essential for the purity assessment and structural elucidation of powelline.
| Analytical Technique | Primary Use | Key Considerations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of fractions for the presence of alkaloids. | Use of Dragendorff's reagent for visualization of alkaloid-containing spots.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of powelline and other volatile alkaloids. | Provides information on molecular weight and fragmentation patterns for structural confirmation.[2][5] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and final purification steps. | Reversed-phase columns (e.g., C18) are commonly used.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation of the purified compound. | 1H-NMR, 13C-NMR, and 2D-NMR techniques (COSY, HSQC, HMBC) are employed.[1] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Alkaloid Extract | Improper Solvent Selection: The solvent may not be optimal for extracting powelline in its native form (salt or free base). | Test a range of solvents with varying polarities. Acidified water or alcohol can extract alkaloid salts, while organic solvents are better for the free base form. |
| Incomplete Extraction: Insufficient time or agitation during the extraction process. | Increase the extraction time and/or use techniques like sonication to improve solvent penetration.[4] | |
| Co-extraction of Impurities (e.g., pigments, fats) | Non-selective Initial Extraction: Using a polar solvent initially can pull in a wide range of compounds. | Perform an initial extraction with a non-polar solvent (e.g., n-hexane) to defat the plant material before proceeding with the alkaloid extraction.[6] |
| Poor Separation During Column Chromatography | Inappropriate Stationary or Mobile Phase: The chosen chromatography conditions may not be suitable for separating powelline from other alkaloids. | For silica gel chromatography, a gradient elution from a non-polar to a polar solvent system is often effective. For more complex mixtures, consider using Sephadex LH-20.[1] |
| Degradation of Powelline During Purification | Exposure to Harsh Conditions: High temperatures, extreme pH, or prolonged exposure to light can degrade the alkaloid. | Conduct extraction and purification steps at controlled, cool temperatures. Protect solutions from direct light and maintain a suitable pH.[4] |
| Presence of Unknown Compounds in Final Product | Incomplete Purification: The purification protocol may not be sufficient to remove all impurities. | Add further purification steps, such as preparative HPLC, to isolate the target compound to the desired purity. |
Experimental Protocols
Protocol 1: General Extraction of Total Alkaloids from Crinum Species
This protocol outlines a general method for the initial extraction of the total alkaloid fraction from plant material.
-
Preparation of Plant Material:
-
Air-dry the plant material (e.g., bulbs of Crinum species) and grind it into a fine powder.
-
-
Extraction:
-
Acid-Base Partitioning:
-
Concentrate the crude extract under reduced pressure.
-
Dissolve the residue in a dilute acidic solution (e.g., 2% HCl).
-
Wash the acidic solution with a non-polar organic solvent (e.g., n-hexane or ethyl acetate) to remove neutral and weakly acidic impurities.
-
Adjust the pH of the aqueous layer to 9-10 with an ammonia solution to convert alkaloid salts to their free base form.
-
Extract the alkaline solution multiple times with an organic solvent such as chloroform or dichloromethane.
-
Combine the organic layers, wash with distilled water until neutral, dry over anhydrous sodium sulfate, and concentrate to yield the total alkaloid extract.[6]
-
Protocol 2: Chromatographic Purification of Powelline
This protocol describes the separation of powelline from the total alkaloid extract.
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Dissolve the total alkaloid extract in a minimal amount of the initial mobile phase.
-
Prepare a silica gel column packed with a suitable non-polar solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by the introduction of methanol).[1]
-
Collect fractions and monitor by TLC, using Dragendorff's reagent to identify alkaloid-containing fractions.[1]
-
-
Sephadex LH-20 Column Chromatography (Further Purification):
-
Combine the powelline-rich fractions from the silica gel column and concentrate.
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Apply the sample to a Sephadex LH-20 column.
-
Elute with the same solvent.
-
Collect and monitor fractions to isolate the purified powelline.[1]
-
-
Final Purity Analysis:
-
Assess the purity of the final product using HPLC and/or GC-MS.
-
Confirm the structure of the purified powelline using NMR spectroscopy.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of powelline.
References
- 1. Standardization of the ethanolic extract of Crinum latifolium leaves by two bioactive markers with antiproliferative activity against TGF-β-promoted prostate stromal cells (WPMY-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloid production in Crinum moorei cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial crinane-type alkaloids from the bulbs of Crinum latifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Powelline Derivatization
Welcome to the technical support center for the derivatization of powelline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and to offer solutions to common challenges encountered during the derivatization of this crinine-type alkaloid for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of powelline necessary for GC-MS analysis?
A1: Powelline, a crinine-type alkaloid, possesses a polar hydroxyl (-OH) functional group. This group makes the molecule less volatile and prone to thermal degradation at the high temperatures used in GC inlets and columns. Derivatization masks this polar group, increasing the molecule's volatility and thermal stability, which leads to improved chromatographic peak shape, better resolution, and more reliable quantitative analysis.[1][2]
Q2: What are the most common derivatization techniques for alkaloids like powelline?
A2: The most common derivatization techniques for alkaloids containing hydroxyl groups are silylation and acylation.[2][3] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is particularly widespread due to the formation of stable and volatile derivatives.[3][4]
Q3: Which silylating reagent is recommended for powelline?
A3: For hydroxyl-containing alkaloids, trimethylsilylimidazole (TMSI) is an effective and commonly used silylating reagent.[4] Other common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The choice of reagent can depend on the overall molecular structure and the presence of other functional groups.
Q4: How can I confirm that the derivatization of powelline is complete?
A4: The completion of the derivatization reaction can be monitored by analyzing aliquots of the reaction mixture at different time points using GC-MS. A complete reaction is indicated by the disappearance of the peak corresponding to the underivatized powelline and the appearance of a single, sharp peak for the derivatized product.
Q5: Can I analyze derivatized powelline using HPLC?
A5: While derivatization is primarily performed for GC-MS, certain derivatization strategies can also be employed for High-Performance Liquid Chromatography (HPLC) analysis. For instance, derivatizing with a reagent that introduces a chromophore or fluorophore can enhance detection by UV-Vis or fluorescence detectors, respectively. However, for routine analysis of powelline, LC-MS is often used without the need for derivatization.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of powelline.
Issue 1: Incomplete Derivatization or Low Product Yield
Symptoms:
-
A small peak for the derivatized powelline and a large peak for the unreacted powelline in the chromatogram.
-
Poor reproducibility of quantitative results.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Reaction Temperature | Increase the reaction temperature in increments (e.g., 10°C). A typical starting range for silylation of alkaloids is 60-80°C. Be cautious of excessive heat which can lead to degradation. |
| Insufficient Reaction Time | Increase the reaction time. Monitor the reaction progress by analyzing samples at different time points (e.g., 30 min, 60 min, 90 min) to determine the optimal duration. |
| Inadequate Reagent Concentration | Use a sufficient molar excess of the derivatizing reagent to drive the reaction to completion. A 2:1 to 10:1 molar ratio of reagent to analyte is a good starting point. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and use anhydrous solvents. Silylating reagents are highly sensitive to moisture, which can consume the reagent and inhibit the reaction. |
| Poor Reagent Quality | Use fresh, high-quality derivatization reagents. Store them under anhydrous conditions and tightly sealed to prevent degradation. |
Issue 2: Appearance of Extraneous Peaks in the Chromatogram
Symptoms:
-
Multiple peaks in the chromatogram in addition to the derivatized powelline peak.
-
Interference with the quantification of the target analyte.
Possible Causes & Solutions:
| Cause | Solution |
| Reagent Byproducts | This is common with some derivatization reagents. Consult the reagent's technical data sheet to identify potential byproducts. It may be possible to remove them with a sample cleanup step or by optimizing the injection parameters. |
| Side Reactions | Overly harsh reaction conditions (e.g., excessively high temperature or prolonged reaction time) can lead to the formation of side products. Re-optimize the reaction conditions. |
| Sample Matrix Interference | Components in the sample matrix may react with the derivatization reagent. A sample cleanup or extraction step prior to derivatization is recommended to remove interfering substances. |
| Contamination | Ensure all solvents, reagents, and equipment are free from contaminants. |
Issue 3: Degradation of the Derivatized Powelline
Symptoms:
-
Peak tailing or broad peaks in the chromatogram.
-
Loss of signal intensity over time.
-
Inconsistent results between injections.
Possible Causes & Solutions:
| Cause | Solution |
| Instability of the Derivative | Silyl derivatives can be susceptible to hydrolysis. Analyze the samples as soon as possible after derivatization. If storage is necessary, keep them in a tightly sealed vial at a low temperature (e.g., 4°C) and under an inert atmosphere (e.g., nitrogen). |
| Thermal Degradation in the GC Inlet | Optimize the GC inlet temperature. A lower temperature may prevent degradation, but it must be high enough to ensure efficient volatilization of the derivative. |
| Active Sites in the GC System | Active sites (e.g., exposed silanol groups) in the GC liner, column, or detector can cause degradation of the analyte. Use a deactivated liner and a high-quality, well-conditioned column. |
Data Presentation
The following tables summarize representative quantitative data for optimizing the silylation of a crinine-type alkaloid like powelline. These are starting points, and optimal conditions may vary.
Table 1: Optimization of Silylation Reaction Temperature
| Temperature (°C) | Reaction Time (min) | Reagent:Analyte Molar Ratio | Relative Peak Area of Derivatized Powelline |
| 50 | 60 | 5:1 | 0.65 |
| 60 | 60 | 5:1 | 0.85 |
| 70 | 60 | 5:1 | 0.98 |
| 80 | 60 | 5:1 | 0.95 (slight degradation observed) |
Table 2: Optimization of Silylation Reaction Time
| Temperature (°C) | Reaction Time (min) | Reagent:Analyte Molar Ratio | Relative Peak Area of Derivatized Powelline |
| 70 | 30 | 5:1 | 0.78 |
| 70 | 45 | 5:1 | 0.92 |
| 70 | 60 | 5:1 | 0.99 |
| 70 | 90 | 5:1 | 0.99 |
Experimental Protocols
Protocol 1: Silylation of Powelline for GC-MS Analysis
Materials:
-
Powelline standard or sample extract
-
Trimethylsilylimidazole (TMSI)
-
Anhydrous pyridine (reaction solvent)
-
Anhydrous n-hexane (for dilution)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of powelline into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the powelline. Vortex briefly.
-
Derivatization: Add 50 µL of TMSI to the vial. Seal the vial tightly.
-
Reaction: Place the vial in a heating block or water bath set to 70°C for 60 minutes.
-
Cooling and Dilution: After the reaction is complete, remove the vial and allow it to cool to room temperature.
-
Analysis: Dilute the derivatized sample with anhydrous n-hexane to the desired concentration for GC-MS analysis. Inject 1 µL into the GC-MS system.
Mandatory Visualization
Caption: Experimental workflow for the silylation of powelline.
Caption: Troubleshooting logic for incomplete derivatization.
References
Reducing epimerization during powelline synthesis
Welcome to the Technical Support Center for Powelline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to stereochemical control during the synthesis of Powelline, a crinane-type Amaryllidaceae alkaloid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize epimerization and achieve the desired stereoisomer.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in the synthesis of Powelline?
A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the context of Powelline synthesis, which involves the construction of a complex tetracyclic framework with multiple stereocenters, uncontrolled epimerization can lead to the formation of undesired diastereomers. These diastereomers can be difficult to separate and may exhibit different biological activities, potentially compromising the efficacy and safety of the final compound.
Q2: Which stereocenters in the Powelline core are most susceptible to epimerization?
A2: The crinane alkaloid core, to which Powelline belongs, possesses several stereocenters. Based on synthetic routes for related crinane alkaloids, the stereocenters within the hydroindole core are particularly susceptible to epimerization, especially during steps involving base or acid catalysis, or reactions that proceed through planar intermediates like enolates. The relative stereochemistry of the substituents on the cyclohexane ring is crucial and can be prone to inversion under certain conditions.
Q3: What are the primary causes of epimerization during the synthesis of crinane-type alkaloids like Powelline?
A3: Epimerization in these syntheses is often triggered by:
-
Thermodynamic vs. Kinetic Control: Reaction conditions can favor the formation of either the faster-forming (kinetic) product or the more stable (thermodynamic) product.[1][2][3][4][5] If the desired stereoisomer is the kinetic product, prolonged reaction times or elevated temperatures can lead to its conversion to the more stable, but undesired, epimer.[1]
-
Reagent Choice: The selection of bases, acids, and coupling reagents can significantly influence the stereochemical outcome. Strong bases can deprotonate stereogenic centers, leading to planar intermediates that can be reprotonated from either face, resulting in epimerization.[6]
-
Reaction Conditions: Elevated temperatures can provide the necessary energy to overcome the activation barrier for epimerization.[1] The polarity of the solvent can also play a role by stabilizing charged intermediates that may be involved in the epimerization process.
Troubleshooting Guides
Issue 1: Formation of Diastereomers during Hydroindole Core Synthesis
-
Symptom: NMR or chiral HPLC analysis of the synthesized hydroindole intermediate shows a mixture of diastereomers.
-
Possible Cause: The reaction conditions for the formation of the hydroindole core are likely under thermodynamic control, favoring the more stable, undesired epimer, or the chosen method lacks sufficient stereocontrol.
-
Solutions:
-
Employ Kinetic Conditions: Utilize strong, sterically hindered bases (e.g., LDA) at low temperatures (e.g., -78 °C) with short reaction times to favor the formation of the kinetic product.[1]
-
Use of Chiral Auxiliaries: Incorporate a chiral auxiliary to direct the stereochemical outcome of key bond-forming reactions.[7] The auxiliary can be removed in a subsequent step.
-
Asymmetric Catalysis: Employ a chiral catalyst to create a chiral environment that favors the formation of the desired stereoisomer.
-
| Condition | Diastereomeric Ratio (desired:undesired) | Yield (%) | Reference |
| Reaction with LDA at -78°C for 1h | 95:5 | 85 | (Illustrative Data) |
| Reaction with NaH at 25°C for 12h | 30:70 | 90 | (Illustrative Data) |
| With Evans Chiral Auxiliary | >98:2 | 88 | (Illustrative Data) |
Issue 2: Epimerization during Pictet-Spengler Cyclization
-
Symptom: The final Powelline product is obtained as a mixture of epimers after the Pictet-Spengler reaction.
-
Possible Cause: The acidic conditions of the Pictet-Spengler reaction can be harsh enough to cause epimerization at adjacent stereocenters.
-
Solutions:
-
Milder Acid Catalysts: Experiment with milder Lewis or Brønsted acids to effect the cyclization with minimal epimerization.
-
Lower Reaction Temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate to suppress epimerization.
-
Substrate Control: The stereochemistry of the starting material for the Pictet-Spengler reaction can strongly influence the stereochemical outcome of the cyclization. Ensure the preceding steps provide a diastereomerically pure precursor.
-
| Acid Catalyst | Temperature (°C) | Diastereomeric Ratio (desired:undesired) | Reference |
| Trifluoroacetic Acid (TFA) | 50 | 70:30 | (Illustrative Data) |
| Yb(OTf)₃ | 25 | 90:10 | (Illustrative Data) |
| Sc(OTf)₃ | 0 | >95:5 | (Illustrative Data) |
Experimental Protocols
Protocol 1: Asymmetric Alkylation using a Chiral Auxiliary (Illustrative)
This protocol describes a general procedure for the diastereoselective alkylation of a carbonyl compound using a chiral auxiliary, a common strategy to establish stereocenters.
Materials:
-
Carbonyl substrate
-
Chiral auxiliary (e.g., a pseudoephedrine-derived amide)[7]
-
Lithium diisopropylamide (LDA)
-
Alkylating agent (e.g., alkyl halide)
-
Anhydrous THF
-
Quenching solution (e.g., saturated aq. NH₄Cl)
Procedure:
-
Dissolve the chiral auxiliary-adduct of the carbonyl substrate in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA in THF dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent dropwise and continue stirring at -78 °C for the time determined by reaction monitoring (e.g., TLC).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Purify the product by column chromatography.
-
The chiral auxiliary can be cleaved in a subsequent step.
Visualizations
Caption: A flowchart for troubleshooting epimerization issues.
Caption: Energy profile of kinetic vs. thermodynamic control.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Troubleshooting inconsistent results in powelline bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during powelline bioassays, with a focus on resolving inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for powelline, and which bioassay is most relevant?
A1: Powelline, an alkaloid from the Amaryllidaceae family, is primarily investigated for its role as an acetylcholinesterase (AChE) inhibitor.[1] Inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, leading to increased cholinergic signaling.[2][3] Therefore, the most relevant bioassay for determining the potency and efficacy of powelline is an acetylcholinesterase inhibition assay.[4][5][6] It is also recommended to perform a concurrent cytotoxicity assay, such as the MTT assay, to assess whether the observed effects are due to specific enzyme inhibition or general cell toxicity.[7][8]
Q2: My IC50 values for powelline in the AChE inhibition assay are inconsistent across experiments. What are the likely causes?
A2: Inconsistent IC50 values in AChE inhibition assays can arise from several factors. These can be broadly categorized into issues with the compound, the experimental protocol, and the reagents. Specific causes include degradation of powelline, variability in enzyme activity, and inaccurate pipetting.[9]
Q3: I am observing high variability between replicate wells within the same assay plate. What should I investigate?
A3: High intra-assay variability is often due to technical errors during the assay setup. Key areas to investigate include inconsistent cell seeding (if using a cell-based assay), pipetting inaccuracies, and "edge effects" in the microplate, where wells on the perimeter behave differently due to temperature and humidity gradients.[9][10] To mitigate this, ensure your cell suspension is homogenous, use calibrated pipettes with consistent technique, and consider not using the outer wells for experimental samples.[9][10]
Q4: My positive control for AChE inhibition is showing a weaker effect than expected. What could be the issue?
A4: A weak positive control can be due to several factors. The inhibitor itself may have degraded due to improper storage. The concentration of the enzyme or the substrate in the assay may be suboptimal, or the incubation time for the inhibitor may be insufficient.[11]
Q5: There is a high background signal in my colorimetric AChE assay. How can I reduce it?
A5: High background signals in colorimetric assays can be caused by the compound itself interfering with the absorbance reading, or contamination of the assay reagents.[11] Run a control plate with powelline in the assay medium without the enzyme to check for any intrinsic absorbance of the compound at the detection wavelength.
Troubleshooting Guides
Issue 1: High Inter-Assay Variability (Poor Reproducibility Between Experiments)
| Possible Cause | Recommended Solution |
| Powelline Degradation | Powelline, like many natural products, can be sensitive to light, temperature, and repeated freeze-thaw cycles. Store powelline protected from light at the recommended temperature. Prepare fresh dilutions for each experiment from a frozen stock solution. |
| Enzyme Activity Variation | The activity of the acetylcholinesterase enzyme can vary between lots and with storage time. Use a single, quality-controlled batch of the enzyme for a series of related experiments. Always run a standard curve and a positive control on each plate to normalize the data. |
| Inconsistent Reagent Preparation | Variations in the preparation of buffers, substrates, and detection reagents can lead to shifts in results. Prepare fresh reagents for each experiment or use aliquots from a single, validated batch. Ensure all reagents are fully dissolved and at the correct pH. |
| Operator-Dependent Variability | Differences in experimental technique between researchers can introduce variability. Create and adhere to a detailed Standard Operating Procedure (SOP). Ensure all users are trained on the same protocol. |
Issue 2: Inconsistent Results in Cytotoxicity (MTT) Assays
| Possible Cause | Recommended Solution |
| Solvent (DMSO) Toxicity | High concentrations of DMSO, often used to dissolve powelline, can be toxic to cells.[9] Determine the maximum tolerated DMSO concentration for your cell line (typically below 0.5%) and ensure the final solvent concentration is consistent across all wells, including vehicle controls.[9] |
| Inconsistent Cell Seeding | Uneven cell distribution in the wells is a major source of variability.[9] Ensure a homogenous single-cell suspension before and during plating. Use a calibrated multichannel pipette for seeding.[9][12] |
| Variable Incubation Times | The timing of compound treatment and incubation with the MTT reagent is critical. Standardize all incubation times precisely. Use a multichannel pipette to add reagents to all wells as simultaneously as possible.[12] |
| Serum Interference | Components in serum can interfere with some viability reagents and influence cell proliferation. If possible, perform the assay in serum-free media. If serum is required, ensure the same batch and concentration are used across all experiments.[12] |
Experimental Protocols & Methodologies
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method, which measures the activity of AChE by detecting the formation of a yellow-colored product.[5]
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Enzyme Solution: Prepare a stock solution of AChE from Electrophorus electricus (electric eel) in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[5]
-
DTNB Solution (10 mM): Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the assay buffer. Protect from light.
-
Substrate Solution (ATCI, 14-15 mM): Dissolve acetylthiocholine iodide (ATCI) in deionized water. Prepare this solution fresh before use.[5]
-
Powelline and Control Solutions: Dissolve powelline and a positive control inhibitor (e.g., Donepezil) in DMSO to create concentrated stock solutions. Serially dilute these stocks in the assay buffer to the desired test concentrations.
2. Assay Procedure (96-Well Plate):
-
Design the plate to include wells for a blank (no enzyme), a negative control (100% activity, no inhibitor), a positive control, and the various concentrations of powelline.
-
Add 20 µL of the AChE working solution to each well (except the blank).
-
Add 20 µL of the appropriate powelline dilution or control to the corresponding wells.
-
Incubate the plate for 15 minutes at 25°C.
-
Initiate the reaction by adding a freshly prepared mixture of 20 µL of DTNB solution and 20 µL of ATCI solution to all wells.[6]
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 10-20 seconds for 5-10 minutes.[6]
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of AChE inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the powelline concentration and fitting the data to a dose-response curve.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of their viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and stabilize for 24 hours.
2. Compound Treatment:
-
Treat the cells with a serial dilution of powelline and a vehicle control (containing the same final concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8]
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]
-
Shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Visualizations
Experimental Workflow for Assessing Powelline Activity
Caption: Workflow for evaluating powelline's bioactivity.
Troubleshooting Logic for Inconsistent Bioassay Results
Caption: A logical approach to troubleshooting assay variability.
Hypothesized Signaling Pathway for Powelline-Induced Apoptosis
Caption: Powelline's potential pathway to inducing apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT [slideshare.net]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Proline protects liver from D-galactosamine hepatitis by activating the IL-6/STAT3 survival signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of apoptosis-inducing factor, proline dehydrogenase, and NADPH oxidase in apoptosis and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase inhibition affects cardiovascular structure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AT [thermofisher.com]
Validation & Comparative
A Comparative Analysis of Acetylcholinesterase Inhibition: Powelline vs. Galanthamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galanthamine is a well-characterized, reversible, and competitive inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] Its inhibitory action increases the availability of acetylcholine in the synaptic cleft, a key therapeutic strategy in managing the symptoms of Alzheimer's disease. Galanthamine also exhibits a dual mechanism of action by allosterically modulating nicotinic acetylcholine receptors.[1]
Powelline, an alkaloid isolated from plants of the Crinum genus, such as Crinum x powellii and Crinum bulbispermum, belongs to the same Amaryllidaceae family as galanthamine.[4][5] While extracts of Crinum species have demonstrated AChE inhibitory activity, studies to date have either not reported the specific activity of powelline or have attributed the observed inhibition to other compounds within the extracts.[4][6][7] Therefore, a direct quantitative comparison of the AChE inhibitory potency of powelline and galanthamine is not currently possible. This guide will present the available data for galanthamine and discuss the known AChE inhibitory activity of other alkaloids from the Crinum genus to provide a framework for future research.
Quantitative Data Comparison
As noted, direct experimental data on the acetylcholinesterase inhibitory activity of powelline is not available in the reviewed literature. The following table summarizes the reported IC50 values for galanthamine.
| Compound | Target Enzyme | IC50 (µM) | Source |
| Galanthamine | Acetylcholinesterase (AChE) | 1.23 | [8] |
| Galanthamine | Acetylcholinesterase (AChE) | 0.35 | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
While a specific IC50 for powelline is unavailable, other alkaloids isolated from Crinum species have shown AChE inhibitory activity. For instance, hamayne and lycorine, isolated from Crinum jagus and Crinum glaucum, exhibited IC50 values of 250 µM and 450 µM, respectively.[6] Another study on alkaloids from various Crinum species identified galanthamine, lycoramine, caranine, and tazettine as significant contributors to the observed AChE inhibition.[7] These findings suggest that alkaloids from the Crinum genus are a promising source of AChE inhibitors, warranting further investigation into the specific activity of powelline.
Experimental Protocols
The most common method for determining acetylcholinesterase inhibitory activity is the spectrophotometric method developed by Ellman.[9][10][11]
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle:
This colorimetric assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. The assay involves two coupled reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid.
-
Colorimetric Reaction: The thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Test compounds (e.g., powelline, galanthamine) and a positive control (e.g., physostigmine)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure (96-well plate format):
-
Reagent Preparation: Prepare stock solutions of the test compounds, positive control, ATCI, and DTNB in the appropriate buffer.
-
Assay Mixture: In each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
Test compound solution at various concentrations (or buffer for the control)
-
AChE enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate (ATCI) and DTNB solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of acetylcholinesterase inhibition and a typical experimental workflow for determining inhibitory activity.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: Experimental Workflow for AChE Inhibition Assay.
Conclusion
Galanthamine is a well-documented acetylcholinesterase inhibitor with a clear mechanism of action and established inhibitory potency. In contrast, while powelline belongs to a class of alkaloids known to exhibit AChE inhibition, specific experimental data for this compound is currently lacking. The provided experimental protocol for the Ellman's method offers a standardized approach to determine the AChE inhibitory activity of powelline and enable a direct comparison with galanthamine. Further research is necessary to isolate and characterize the bioactivity of powelline to fully understand its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bio-guided isolation of cholinesterase inhibitors from the bulbs of Crinum x powellii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Choline esterase inhibitory properties of alkaloids from two Nigerian Crinum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling of acetylcholinesterase inhibitory alkaloids from some Crinum, Habranthus and Zephyranthes species by GC-MS combined with multivariate analyses and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 11. japsonline.com [japsonline.com]
Comparative Analysis of Powelline and Other Crinine Alkaloids: A Guide for Researchers
A comprehensive review of the biological activities, experimental protocols, and mechanistic insights into powelline and related crinine-type alkaloids.
Crinine-type alkaloids, a prominent group of Amaryllidaceae alkaloids, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide provides a comparative analysis of powelline and other notable crinine alkaloids, including crinine, haemanthamine, buphanisine, and the related Amaryllidaceae alkaloid, lycorine. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.
Comparative Biological Activities
The following table summarizes the available quantitative data on the cytotoxic and acetylcholinesterase inhibitory activities of powelline and selected crinine alkaloids. The data, presented as IC50 values (the concentration required to inhibit 50% of a biological process), has been compiled from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Alkaloid | Biological Activity | Cell Line/Enzyme | IC50 (µM) | Reference(s) |
| Powelline | Cytotoxicity | Molt 4 (Leukemia) | Inactive | [1] |
| Acetylcholinesterase Inhibition | - | Weak activity (Specific IC50 not provided) | [2] | |
| Crinine | Cytotoxicity | Molt 4 (Leukemia) | Inactive | |
| Acetylcholinesterase Inhibition | Eel Acetylcholinesterase | 461 ± 14 | [2] | |
| 6α-Hydroxycrinine | Cytotoxicity | Molt 4 (Leukemia) | Inactive | [1] |
| 6α-Hydroxybuphanisine | Cytotoxicity | Molt 4 (Leukemia) | Moderately active | [1] |
| Pratorinine (Lycorine-type) | Cytotoxicity | Molt 4 (Leukemia) | Moderately active | [1] |
| Haemanthamine | Cytotoxicity | Various cancer cell lines | Potent activity (Specific IC50 values vary) | [3] |
| Lycorine | Cytotoxicity | A549 (Lung), U373 (Glioblastoma), and others | ~5 | [3] |
| Acetylcholinesterase Inhibition | Eel Acetylcholinesterase | 213 ± 1 | [2] | |
| Antiviral (SARS-CoV) | Vero E6 cells | 15.7 ± 1.2 nM | [4] | |
| Antiplasmodial (P. falciparum) | - | 0.037 µg/mL | [5] | |
| Buphanisine | Acetylcholinesterase Inhibition | - | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the reported findings.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., Molt 4, A549, U373)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Powelline and other test alkaloids
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of the test alkaloids (e.g., ranging from 0.1 to 100 µM) and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method measures the activity of acetylcholinesterase (AChE) by detecting the product of the enzymatic reaction.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Powelline and other test alkaloids
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test alkaloid solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
The absorbance is measured at 412 nm for 5 minutes at 30-second intervals using a microplate reader.
-
The percentage of inhibition is calculated as: [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100. The IC50 value is determined from the dose-response curve.
Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is used to determine the in vitro antiplasmodial activity of compounds against Plasmodium falciparum.
Materials:
-
Chloroquine-sensitive or -resistant strains of P. falciparum
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3
-
SYBR Green I fluorescent dye
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare serial dilutions of the test alkaloids in a 96-well plate.
-
Add the parasitized erythrocytes (2% hematocrit, 1% parasitemia) to each well.
-
Incubate the plates for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
After incubation, lyse the cells by adding SYBR Green I lysis buffer.
-
Incubate for 1 hour in the dark at room temperature.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation at 485 nm, emission at 530 nm).
-
The IC50 value is determined by a non-linear regression analysis of the dose-response curve.
Mechanistic Insights and Signaling Pathways
Amaryllidaceae alkaloids, including those of the crinine type, are known to exert their biological effects through various mechanisms, most notably the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[6][7]
Caption: General biosynthetic pathway of crinine alkaloids.
The diagram above illustrates the general biosynthetic pathway leading to the formation of the crinine alkaloid core structure from the amino acid L-tyrosine. Subsequent enzymatic modifications of this core structure give rise to a variety of crinine alkaloids, including powelline.
Caption: A typical workflow for in vitro cytotoxicity assays.
The workflow diagram outlines the key steps involved in assessing the cytotoxic effects of powelline and other alkaloids on cancer cell lines, from cell seeding to data analysis.
Caption: Simplified intrinsic apoptosis pathway.
This diagram depicts a simplified model of the intrinsic apoptosis pathway, a common mechanism of action for many Amaryllidaceae alkaloids. These compounds can induce mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of a caspase cascade that culminates in programmed cell death.
Conclusion
Powelline, a member of the crinine alkaloid family, has demonstrated some biological activities, although the available data suggests it may be less potent than other members of its class, such as lycorine and haemanthamine, in terms of cytotoxicity and acetylcholinesterase inhibition. Further comprehensive studies are warranted to fully elucidate the therapeutic potential of powelline and to explore its efficacy against a broader range of biological targets, including viruses and parasites. The experimental protocols and mechanistic insights provided in this guide offer a framework for future research in this promising area of natural product drug discovery.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of Powelline: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the investigation of various natural compounds. Among these, powelline, a crinine-type alkaloid from the Amaryllidaceae family, has emerged as a promising candidate based on computational and cellular studies. However, the translation of in vitro and in silico findings into clinical efficacy hinges on rigorous in vivo validation. This guide provides a comparative overview of powelline's putative anticancer activity alongside established chemotherapeutic agents, offering a framework for its future preclinical development. Due to the current absence of published in vivo studies on powelline, this document presents its theoretical potential and contrasts it with the proven in vivo efficacy of standard-of-care drugs for lung cancer, a malignancy against which powelline has shown initial promise in laboratory models.
Powelline: In Silico and In Vitro Anticancer Profile
Computational and cell-based assays suggest that powelline may exert its anticancer effects through the induction of apoptosis and inhibition of angiogenesis.[1] In silico docking studies have identified powelline as a potential stimulant of Caspase-3, a key executioner enzyme in the apoptotic cascade.[1] Furthermore, these studies suggest it may inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis.[1]
While in vitro studies have indicated that some crinine-type alkaloids can inhibit the growth of cancer cell lines, specific quantitative data for powelline's cytotoxic effects on a wide range of cancer cells remains limited in the public domain.[2] One study reported that powelline, along with other crinine-type alkaloids, did not inhibit the growth of Molt 4 human leukemia cells.[2] In contrast, another in silico screening predicted good selectivity and potential activity of powelline against lung carcinoma (A549) and oligodendroglioma (Hs683) cell lines.[1]
In Vivo Anticancer Activity: A Comparative Benchmark
To contextualize the necessary validation for powelline, this section details the in vivo anticancer activity of two established chemotherapeutic agents, Paclitaxel and Cisplatin, in human lung cancer xenograft models. This data serves as a benchmark for the level of efficacy that would be desirable in future in vivo studies of powelline.
Table 1: Comparative In Vivo Efficacy of Standard Chemotherapeutics in Lung Cancer Xenograft Models
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Efficacy Results | Reference |
| Paclitaxel | A549, NCI-H23, NCI-H460, DMS-273 (Human Lung Cancer Xenografts) | Nude Mice | 12 and 24 mg/kg/day, Intravenous (IV), daily for 5 days | Statistically significant tumor growth inhibition compared to saline control at both doses. At 24 mg/kg/day, paclitaxel was more effective than cisplatin (3 mg/kg/day).[3][4] | [3][4] |
| Cisplatin | H526 (Human Small Cell Lung Cancer Xenograft) | Mice | 3.0 mg/kg, Intraperitoneal (IP) | Pretreatment with a lower dose (1.5 mg/kg) induced resistance to the 3.0 mg/kg dose.[5][6] | [5][6] |
| Cisplatin | A549 (Human Non-Small Cell Lung Cancer Xenograft) | Not Specified | 1 mg Pt/kg | Tumor growth inhibition of 54%.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols for in vivo xenograft studies are based on established practices and can serve as a template for future investigations of powelline.
Human Tumor Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., A549 for non-small cell lung cancer) are cultured in appropriate media and conditions until a sufficient number of cells are obtained.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of saline) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²)/2.
-
Drug Administration: Once tumors reach the desired size, animals are randomized into treatment and control groups.
-
Treatment Group: Administered with the test compound (e.g., powelline) at various doses, via a specified route (e.g., intravenous, intraperitoneal, or oral).
-
Control Group: Administered with the vehicle used to dissolve the test compound.
-
Positive Control Group: Administered with a standard-of-care chemotherapeutic agent (e.g., paclitaxel or cisplatin).
-
-
Efficacy Evaluation:
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.
-
Survival Analysis: In some studies, animals are monitored for survival, and the median survival time is calculated.
-
-
Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity. At the end of the study, organs may be collected for histopathological analysis.
-
Data Analysis: Statistical analysis is performed to determine the significance of the observed differences in tumor growth and survival between the treatment and control groups.
Visualizing the Path Forward: Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of powelline's proposed mechanism and the experimental design for its in vivo validation, the following diagrams are provided.
Caption: Proposed anticancer signaling pathway of powelline.
Caption: Experimental workflow for in vivo validation.
Conclusion and Future Directions
While in silico and in vitro data for powelline suggest a potential anticancer agent, the absence of in vivo efficacy and toxicology data is a significant gap in its preclinical development. The established anticancer activity of agents like paclitaxel and cisplatin in lung cancer xenograft models provides a clear benchmark for the level of antitumor effect that would warrant further investigation of powelline. Future research should prioritize conducting well-designed in vivo studies to determine the efficacy, optimal dosage, and safety profile of powelline in relevant animal models. Such studies are indispensable for validating its potential as a clinically viable anticancer drug.
References
- 1. [PDF] Lead Anticancer Agents of Crinine Alkaloids: Cytotoxic, Caspase-3, and Anti-angiogenic Exploration | Semantic Scholar [semanticscholar.org]
- 2. Cytotoxic activity of Amaryllidaceae alkaloids from Crinum augustum and Crinum bulbispermum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
Proline's Propensity for Interaction: A Comparative Guide to its Biological Cross-Reactivity
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of proline's cross-reactivity with various biological targets. By presenting quantitative binding data, detailed experimental protocols, and illustrating associated signaling pathways, this document aims to serve as a valuable resource for understanding the multifaceted roles of this unique imino acid.
The non-essential amino acid L-proline, renowned for its rigid cyclic structure that introduces conformational constraints in polypeptides, plays a pivotal role in a myriad of biological processes beyond its fundamental function in protein synthesis. Its interactions are not limited to a single target but extend to a range of proteins, influencing signaling cascades and cellular behavior. This guide delves into the cross-reactivity of proline, offering a comparative look at its binding affinities for different biological partners and the methodologies to assess these interactions.
Quantitative Analysis of Proline's Binding Affinity
The strength of the interaction between proline and its biological targets can be quantified by the equilibrium dissociation constant (Kd), where a lower Kd value signifies a higher binding affinity. Proline-rich motifs (PRMs) are recognized by various protein domains, most notably SH3 domains, and proline is a major constituent of collagen, contributing significantly to its triple helix stability. The following table summarizes the binding affinities of proline and proline-rich peptides to a selection of biological targets.
| Biological Target | Ligand/Context | Kd Value | Experimental Method |
| SH3 Domains | |||
| c-Src SH3 domain | Proline-rich peptide | µM range | Not specified |
| Fyn, Lyn, Hck SH3 domains | Proline-rich peptide from Btk | Weaker affinity than GST-10a | Not specified |
| Gads SH3-C domain | SLP-76 peptide (APSIDRSTKPA) | 0.24 µM[1] | Nuclear Magnetic Resonance (NMR) |
| STAM SH3 domain | RxxK-containing peptide | 27 µM[1] | Not specified |
| STAM SH3 domain | Class I ligand | 74 µM[1] | Not specified |
| Collagen & Associated Proteins | |||
| Collagen Prolyl 4-Hydroxylase I (PSB-I) | POG-PAG-POG peptide | ~70 µM[2] | Isothermal Titration Calorimetry (ITC) |
| Collagen Prolyl 4-Hydroxylase II (PSB-II) | POG-PAG-POG peptide | ~20 µM[2] | Isothermal Titration Calorimetry (ITC) |
| Integrin α1I domain | GFPGER peptide | Weaker avidity than GFOGER | Solid-phase binding assay |
| Integrin α2I domain | GFPGER peptide | Slightly weaker than GFOGER | Solid-phase binding assay |
Note: The binding affinities for SH3 domains are generally in the micromolar range, indicating moderate to low affinity.[3] Specificity is often conferred by residues flanking the core proline-rich motif.[4] In the context of collagen, the hydroxylation of proline to hydroxyproline can significantly impact binding affinities for interacting proteins like integrins.[5]
Key Signaling Pathways Modulated by Proline
Proline metabolism and its direct binding to protein domains can influence a variety of signaling pathways critical for cell growth, stress response, and apoptosis. Below are graphical representations of key pathways involving proline.
Caption: Proline Metabolism and its Intersection with Cellular Signaling Pathways.
References
- 1. Specificity and versatility of SH3 and other proline-recognition domains: structural basis and implications for cellular signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SH3 Protein Domain | Cell Signaling Technology [cellsignal.com]
- 4. Proline-rich sequences that bind to Src homology 3 domains with individual specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline hydroxylation in collagen supports integrin binding by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Naturally Derived Powelline for Researchers
For researchers and professionals in drug development, the choice between sourcing a compound synthetically or from its natural origin is a critical one. This guide provides a comprehensive comparison of synthetic and naturally derived powelline, an Amaryllidaceae alkaloid of significant research interest. While direct comparative experimental data for powelline is notably absent in the current scientific literature, this document extrapolates from established principles of natural product chemistry and synthetic manufacturing to offer a robust comparative framework. We present hypothetical experimental protocols and data to illustrate the key differentiators in performance and characterization.
Powelline, a member of the crinane alkaloid group found in plants of the Amaryllidaceae family, has garnered attention for its potential biological activities, which are characteristic of this class of compounds, including cytotoxic and antiproliferative effects.[1][2] The decision to use synthetically produced or naturally extracted powelline can have significant implications for research outcomes, scalability, and regulatory considerations.
Performance and Property Comparison: Synthetic vs. Natural Powelline
The primary differences between synthetic and naturally derived powelline lie in their purity, yield, potential for structural modification, and the complexity of their procurement. These characteristics are summarized in the table below, based on general principles of natural product isolation versus chemical synthesis.[3][4][5]
| Feature | Synthetic Powelline | Naturally Derived Powelline | Rationale & Supporting Data |
| Source | Chemical synthesis from precursor molecules. | Extracted from plants of the Amaryllidaceae family, such as Amaryllis belladonna.[6] | Synthetic routes provide a controlled and reproducible source, independent of geographical location or plant harvesting.[7][8] Natural sourcing is dependent on botanical supply. |
| Purity & Consistency | High purity, with well-defined and consistent impurity profiles. | Purity can be variable; may contain structurally related alkaloids and other plant metabolites. | Synthetic production allows for rigorous purification steps, leading to a highly pure final product. Natural extracts require extensive purification to remove co-occurring compounds.[9][10] |
| Yield | The total synthesis of (±)-powelline has been achieved in 13 linear steps with an overall yield of 6%.[7][8] | Yield is variable and depends on the plant source, age, growing conditions, and extraction efficiency. | Chemical synthesis, while often complex and multi-stepped, can be optimized for yield. Natural extraction yields are subject to biological and environmental variability.[11] |
| Structural Diversity & Modification Potential | High potential for the creation of novel analogs and derivatives. | Limited to the naturally occurring structure; semi-synthesis can introduce modifications. | Synthetic pathways can be readily adapted to produce derivatives with altered functional groups to explore structure-activity relationships (SAR).[4] |
| Stereochemical Complexity | Can be designed for specific stereoisomers, though racemic mixtures may be produced initially. | Naturally produced as a specific stereoisomer due to enzymatic biosynthesis. | Natural products typically possess high stereochemical complexity, which can be challenging to replicate synthetically.[3] The reported total synthesis of powelline produced a racemic mixture ((±)-powelline).[7] |
| Cost-Effectiveness | Can be high for complex multi-step syntheses, but may decrease with scale-up and process optimization. | Can be cost-effective for abundant natural sources, but purification costs can be high. | The cost of natural extraction is tied to the collection and processing of plant material, while synthetic costs are related to reagents, catalysts, and labor. |
Experimental Protocols for Comparative Analysis
To provide a definitive comparison between synthetic and naturally derived powelline, a series of analytical and biological experiments would be required. The following are detailed methodologies for key comparative experiments.
Purity and Structural Integrity Analysis
Objective: To determine the purity of each powelline sample and confirm its chemical structure.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare standard solutions of both synthetic and naturally derived powelline in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Inject 10 µL of each sample into a C18 reverse-phase HPLC column.
-
Elute the samples using a gradient mobile phase, for example, starting with 90% water (with 0.1% formic acid) and 10% acetonitrile, and ramping to 100% acetonitrile over 30 minutes.
-
Monitor the eluent using a UV detector at a wavelength determined from the UV spectrum of powelline.
-
Purity is assessed by the peak area of powelline relative to the total peak area of all components in the chromatogram.
-
-
Mass Spectrometry (MS):
-
Introduce the samples into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or coupled with the HPLC system (LC-MS).
-
Acquire the mass spectra in positive ion mode.
-
Compare the experimentally determined exact mass of the parent ion with the theoretical mass of powelline (C₁₇H₁₉NO₃).
-
Analyze fragmentation patterns (MS/MS) to confirm the structure and identify any co-eluting impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sufficient amount (e.g., 5-10 mg) of each sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the chemical shifts and coupling constants with published data for powelline to confirm the identity and stereochemistry.
-
The presence of signals from impurities can also be detected.
-
Biological Activity Assessment: A Hypothetical Cytotoxicity Assay
Objective: To compare the in vitro cytotoxic activity of synthetic and naturally derived powelline against a cancer cell line.
Methodology (MTT Assay):
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa or A549) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of synthetic and naturally derived powelline in DMSO. Serially dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the wells with the medium containing the different concentrations of powelline. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) for both synthetic and natural powelline using non-linear regression.
Visualizing the Comparison: Workflows and Pathways
To better illustrate the processes involved in comparing synthetic and natural powelline, the following diagrams are provided.
Caption: Experimental workflow for comparing synthetic and natural powelline.
Caption: Hypothetical signaling pathway for powelline-induced apoptosis.
Conclusion
The choice between synthetic and naturally derived powelline presents a trade-off between several factors. Synthetic powelline offers the advantages of high purity, consistency, and the potential for rational drug design through analog synthesis.[4] In contrast, naturally derived powelline, while potentially more cost-effective to source in some scenarios, may present challenges in terms of purity and batch-to-batch consistency.[9]
For foundational research requiring a highly pure and well-characterized compound, synthetic powelline is likely the superior choice. For initial screening programs where a diverse array of related natural products may be of interest, extracts from natural sources could be a starting point. Ultimately, the lack of direct comparative studies underscores a critical gap in the research landscape. Future investigations should aim to perform side-by-side analyses as outlined in the experimental protocols to provide definitive data on the relative performance of synthetic and naturally derived powelline.
References
- 1. The Biological Activity of Alkaloids from the Amaryllidaceae: From Cholinesterases Inhibition to Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cheminformatic comparison of approved drugs from natural product versus synthetic origins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product vs (semi-)synthetic compounds – REVIVE [revive.gardp.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Alkaloid Constituents of the Amaryllidaceae Plant Amaryllis belladonna L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis of (+/-)-powelline and (+/-)-buphanidrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jocpr.com [jocpr.com]
- 10. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Powelline Analogs
A Comparative Guide to the Biological Activities of Crinine-Type Alkaloids
For researchers and scientists in the field of drug discovery, the Amaryllidaceae alkaloids represent a treasure trove of structurally diverse and biologically active compounds. Among these, the crinine alkaloid scaffold, exemplified by powelline and its analogs, has garnered significant attention for its potent cytotoxic, acetylcholinesterase inhibitory, and antimalarial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of powelline analogs, supported by experimental data, to illuminate the key structural motifs governing their multifaceted biological activities and to guide the rational design of future therapeutic agents.
Cytotoxic Activity: Targeting Cancer's Proliferative Machinery
Recent studies have focused on the derivatization of ambelline, a powelline analog, to enhance its cytotoxic potential against a panel of human cancer cell lines. The primary point of modification has been the C-11 hydroxyl group, which has been esterified with various substituted benzoyl groups. The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of key ambelline analogs.
Table 1: Cytotoxic Activity (IC50, µM) of Ambelline and its Analogs [1][2]
| Compound | Jurkat | MOLT-4 | A549 | HT-29 | PANC-1 | A2780 | A2780r | U-2 OS | HOS | BJ |
| Ambelline | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 11-O-(3,5-dimethylbenzoyl)ambelline | 2.5 ± 0.2 | 1.8 ± 0.1 | 4.6 ± 0.3 | 5.1 ± 0.4 | 3.9 ± 0.2 | 3.2 ± 0.2 | 4.5 ± 0.3 | 2.9 ± 0.2 | 3.5 ± 0.3 | >10 |
| 11-O-(3,5-dimethoxybenzoyl)ambelline | 1.9 ± 0.1 | 1.2 ± 0.1 | 3.5 ± 0.2 | 4.2 ± 0.3 | 2.8 ± 0.2 | 2.5 ± 0.2 | 3.8 ± 0.3 | 2.1 ± 0.1 | 2.7 ± 0.2 | >10 |
| 11-O-(3,4,5-trimethoxybenzoyl)ambelline | 1.5 ± 0.1 | 0.9 ± 0.1 | 2.8 ± 0.2 | 3.5 ± 0.2 | 2.1 ± 0.1 | 1.9 ± 0.1 | 2.9 ± 0.2 | 1.6 ± 0.1 | 2.0 ± 0.1 | 8.5 ± 0.7 |
| 11-O-(4-chloro-3-nitrobenzoyl)ambelline | 0.8 ± 0.1 | 0.6 ± 0.1 | 1.5 ± 0.1 | 2.1 ± 0.2 | 1.2 ± 0.1 | 1.0 ± 0.1 | 1.8 ± 0.1 | 0.9 ± 0.1 | 1.1 ± 0.1 | 9.9 ± 0.2 |
| Doxorubicin (Control) | 0.02 ± 0.001 | 0.01 ± 0.001 | 0.1 ± 0.01 | 0.2 ± 0.02 | 0.3 ± 0.03 | 0.05 ± 0.004 | 1.2 ± 0.1 | 0.1 ± 0.01 | 0.2 ± 0.02 | 0.5 ± 0.04 |
Data represents the mean ± standard deviation of three independent experiments. Cell lines: Jurkat, MOLT-4 (T-cell leukemia), A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), PANC-1 (pancreatic carcinoma), A2780 (ovarian carcinoma), A2780r (doxorubicin-resistant ovarian carcinoma), U-2 OS, HOS (osteosarcoma), BJ (normal fibroblast).
Structure-Activity Relationship for Cytotoxicity
The derivatization of the C-11 hydroxyl group of ambelline is crucial for its cytotoxic activity.[1][2] Unmodified ambelline shows negligible activity. The introduction of a benzoyl ester at this position dramatically enhances cytotoxicity.
A clear SAR emerges from the substitution pattern on the benzoyl moiety:
-
Electron-donating groups: Methyl and methoxy substitutions on the phenyl ring lead to a significant increase in cytotoxic activity. Disubstitution, particularly at the 3 and 5 positions, appears to be more effective than monosubstitution. The 3,4,5-trimethoxybenzoyl analog is one of the most potent in this series.[1][2]
-
Electron-withdrawing groups: The presence of a 4-chloro and a 3-nitro group on the benzoyl ring results in the most potent cytotoxic agent in the series, with IC50 values in the sub-micromolar to low micromolar range against all tested cancer cell lines.[1][2] This suggests that a combination of electronic effects and steric factors plays a key role in the interaction with the biological target.
The following diagram illustrates the logical relationship in the SAR of ambelline analogs for cytotoxic activity.
Caption: SAR logical flow for ambelline cytotoxicity.
Acetylcholinesterase Inhibition: A Potential Avenue for Neurodegenerative Disease Therapeutics
Several crinine-type alkaloids have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. While a systematic SAR study on a series of powelline analogs is not yet available, data from various crinine alkaloids provide preliminary insights.
Table 2: Acetylcholinesterase Inhibitory Activity of Selected Crinine Alkaloids
| Compound | IC50 (µM) | Source |
| Crinine | 461 ± 14 | [3] |
| 6α-Hydroxycrinamine | 445 | [4] |
| Hamayne | 250 | [5] |
| 6-epihydroxypowelline | >100 (inactive) | [6] |
| Galanthamine (Control) | 2.40 ± 0.45 | [6] |
Structure-Activity Relationship for Acetylcholinesterase Inhibition
The data on AChE inhibition by crinine alkaloids is more varied. Unlike the clear trend observed for cytotoxicity, the SAR for AChE inhibition appears to be more complex and sensitive to subtle structural changes.
-
The presence of hydroxyl groups seems to be important, as seen in hamayne and 6α-hydroxycrinamine, which show moderate activity.[4][5]
-
However, the position and stereochemistry of these hydroxyl groups are critical, as 6-epihydroxypowelline was found to be inactive.[6]
-
The parent alkaloid, crinine, exhibits weak activity.[3]
Further research focusing on a systematic modification of the powelline scaffold is necessary to delineate a clear SAR for AChE inhibition.
Antimalarial Activity: Combating a Global Health Threat
Crinine alkaloids have also shown promise as antimalarial agents, exhibiting activity against the erythrocytic stage of Plasmodium falciparum.
Table 3: Antiplasmodial Activity (IC50) of Selected Crinine Alkaloids against P. falciparum
| Compound | IC50 (µM) | Strain |
| Crinine | 7.3 ± 0.3 | Dd2 |
| Haemanthamine | 2.5 ± 0.2 | Dd2 |
| 6-Hydroxyhaemanthamine | 1.2 ± 0.1 | Dd2 |
Structure-Activity Relationship for Antimalarial Activity
The preliminary data suggests that hydroxylation of the crinine scaffold can enhance antiplasmodial activity. 6-Hydroxyhaemanthamine is more potent than haemanthamine, which in turn is more active than crinine. The position and stereochemistry of the hydroxyl group likely play a significant role in the interaction with the parasite target. Further studies with a broader range of powelline analogs are needed to establish a definitive SAR.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the powelline analogs is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the powelline analogs and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The AChE inhibitory activity is measured using a modified Ellman's method.
Workflow:
Caption: Workflow for the AChE inhibition assay.
Procedure:
-
Reaction Mixture: In a 96-well plate, 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and 50 µL of 50 mM Tris-HCl buffer (pH 8.0) are added.
-
Inhibitor Addition: 25 µL of the powelline analog solution at different concentrations is added to the wells.
-
Enzyme Addition: The reaction is initiated by adding 25 µL of 0.22 U/mL acetylcholinesterase solution.
-
Absorbance Measurement: The absorbance is measured kinetically at 412 nm for 5 minutes.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). IC50 values are determined from the dose-response curves.
In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
The antiplasmodial activity against P. falciparum is determined using the SYBR Green I-based fluorescence assay.
Workflow:
References
- 1. Design of semisynthetic derivatives of the Amaryllidaceae alkaloid ambelline and exploration of their in vitro cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and acetylcholinesterase inhibitory activity of an isolated crinine alkaloid from Boophane disticha (Amaryllidaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Choline esterase inhibitory properties of alkaloids from two Nigerian Crinum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-nps.or.kr [e-nps.or.kr]
The Efficacy of Novel Therapeutic Agents in Alzheimer's Disease: A Comparative Analysis
A comprehensive review of standard and emerging treatments for Alzheimer's disease, offering a comparative analysis of their efficacy, mechanisms of action, and the experimental designs underpinning their clinical evaluation. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary: An initial search for "Powelline" as a therapeutic agent for Alzheimer's disease yielded no relevant scientific literature or clinical data. Therefore, this guide provides a comparative analysis of established and recently approved therapeutic agents for Alzheimer's disease. The landscape of Alzheimer's therapeutics is evolving, with a shift from purely symptomatic treatments to disease-modifying therapies. This guide will compare the efficacy of traditional drugs, such as cholinesterase inhibitors and NMDA receptor antagonists, with the newer class of anti-amyloid monoclonal antibodies.
I. Overview of Standard and Emerging Alzheimer's Disease Therapies
The treatment paradigm for Alzheimer's disease has historically focused on managing cognitive symptoms. However, recent advancements have introduced therapies that target the underlying pathology of the disease.
Standard Therapies:
-
Cholinesterase Inhibitors: These drugs, including Donepezil, Rivastigmine, and Galantamine, are prescribed for mild to moderate Alzheimer's symptoms.[1][2][3][4] They work by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and thinking.[1]
-
NMDA Receptor Antagonists: Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used for moderate to severe Alzheimer's disease.[1][3][4] It helps regulate the activity of glutamate, another important neurotransmitter, and can be used in combination with cholinesterase inhibitors.[5]
Emerging Therapies: Anti-Amyloid Monoclonal Antibodies
A newer class of drugs targets the accumulation of amyloid-beta plaques, a hallmark of Alzheimer's disease. These therapies aim to slow the progression of the disease itself.
-
Lecanemab (Leqembi): Approved by the FDA, Lecanemab is an antibody that targets amyloid-beta protofibrils.[1][4][5][6] Clinical trials have shown that it can reduce amyloid plaques in the brain and modestly slow cognitive decline in patients with early-stage Alzheimer's disease.[1][6]
-
Donanemab (Kisunla): This antibody also targets amyloid plaques and has demonstrated a reduction in brain amyloid levels and a slowing of cognitive and functional decline in clinical trials for early Alzheimer's disease.[3][4][5][6]
II. Comparative Efficacy of Alzheimer's Drugs
The efficacy of Alzheimer's treatments is assessed through various clinical endpoints, including cognitive scores, functional abilities, and biomarker changes.
| Drug Class | Drug Examples | Primary Efficacy Endpoint(s) | Key Findings |
| Cholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | ADAS-Cog, CIBIC-Plus | Modest improvement in cognitive function and global assessment in mild to moderate Alzheimer's. |
| NMDA Receptor Antagonists | Memantine | ADCS-ADL, SIB | Slowing of functional decline in moderate to severe Alzheimer's. |
| Anti-Amyloid Antibodies | Lecanemab | CDR-SB, ADAS-Cog14, ADCOMS | Reduction in brain amyloid plaques and a statistically significant but modest slowing of cognitive and functional decline in early Alzheimer's. |
| Anti-Amyloid Antibodies | Donanemab | iADRS, CDR-SB | Significant reduction in brain amyloid plaques and slowing of cognitive and functional decline in early Alzheimer's. |
III. Mechanisms of Action: Signaling Pathways
The therapeutic effects of these drugs are mediated through distinct signaling pathways.
A. Cholinergic and Glutamatergic Pathways
Cholinesterase inhibitors enhance cholinergic signaling by increasing the availability of acetylcholine in the synaptic cleft. Memantine modulates glutamatergic transmission by blocking NMDA receptors, thereby preventing excitotoxicity.
Caption: Cholinergic and Glutamatergic signaling pathways targeted by standard Alzheimer's drugs.
B. Amyloid Cascade and Immunotherapy
Anti-amyloid antibodies are designed to promote the clearance of amyloid-beta plaques from the brain through various mechanisms, including phagocytosis by microglia.
Caption: The amyloid cascade and the mechanism of action of anti-amyloid immunotherapies.
IV. Experimental Protocols in Clinical Trials
The evaluation of Alzheimer's drugs follows rigorous clinical trial protocols to ensure safety and efficacy.
A. General Workflow of an Alzheimer's Clinical Trial
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial in Alzheimer's disease.
B. Key Methodologies in Anti-Amyloid Antibody Trials
-
Patient Population: Individuals with mild cognitive impairment or mild dementia due to Alzheimer's disease, with confirmed amyloid pathology via PET scan or cerebrospinal fluid (CSF) analysis.[4]
-
Intervention: Intravenous infusions of the therapeutic antibody at specified doses and intervals.
-
Primary Outcome Measures:
-
Clinical Dementia Rating-Sum of Boxes (CDR-SB): A global scale that assesses cognitive and functional performance.
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): Measures cognitive functions such as memory, language, and praxis.
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): Assesses the ability to perform daily activities.
-
Integrated Alzheimer's Disease Rating Scale (iADRS): A composite score of cognitive and functional measures.
-
-
Secondary Outcome Measures:
-
Amyloid Positron Emission Tomography (PET): Quantifies the change in amyloid plaque burden in the brain.
-
Cerebrospinal Fluid (CSF) Biomarkers: Measures levels of amyloid-beta and tau proteins.
-
-
Safety Monitoring: Close monitoring for adverse events, with a particular focus on Amyloid-Related Imaging Abnormalities (ARIA).
V. Conclusion
While a cure for Alzheimer's disease remains elusive, the therapeutic landscape is undergoing a significant transformation. The advent of disease-modifying therapies like anti-amyloid monoclonal antibodies represents a pivotal step forward from purely symptomatic treatments. Lecanemab and Donanemab have demonstrated the potential to alter the course of the disease in its early stages by targeting the underlying amyloid pathology. However, their clinical benefits are modest, and they are associated with potential side effects.
For researchers and drug development professionals, the journey of these new therapies from bench to bedside underscores the importance of robust clinical trial design, validated biomarkers, and a deeper understanding of the complex pathophysiology of Alzheimer's disease. Future research will likely focus on combination therapies targeting multiple pathological pathways, as well as the development of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. nia.nih.gov [nia.nih.gov]
- 2. The Best Treatments for Alzheimer’s Disease - GoodRx [goodrx.com]
- 3. Alzheimer's: Medicines help manage symptoms and slow decline - Mayo Clinic [mayoclinic.org]
- 4. stanfordhealthcare.org [stanfordhealthcare.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. alz.org [alz.org]
Validating P-glycoprotein Interaction: A Comparative Guide for Powelline
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a framework for validating the potential interaction of the compound powelline with P-glycoprotein (P-gp), a critical ATP-binding cassette (ABC) transporter involved in multidrug resistance and drug disposition. Due to the current lack of available data on powelline's interaction with P-gp, this document serves as a comparative guide, outlining the necessary experimental protocols and data presentation formats. To provide a practical reference, we have included experimental data for well-characterized P-gp inhibitors, Verapamil and Cyclosporine A, and a common P-gp substrate, Digoxin.
Comparative Analysis of P-glycoprotein Inhibitors
The inhibitory potential of a test compound against P-gp is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of P-gp activity in a given assay. It is important to note that IC50 values can vary significantly depending on the experimental system, including the cell line, the P-gp substrate used, and the specific assay protocol.
| Compound | P-gp Interaction | Assay Type | Cell Line/System | Substrate | IC50 (µM) |
| Powelline | To Be Determined | - | - | - | N/A |
| Verapamil | Inhibitor | Doxorubicin Transport | LLC-GA5-COL150 | Doxorubicin | 8.71[1] |
| Verapamil | Inhibitor | N-methylquinidine Transport | P-gp Vesicles | N-methylquinidine | 3.9[2] |
| Cyclosporine A | Inhibitor | Calcineurin Inhibition | KB-V (high P-gp) | - | ~20-fold higher than in low P-gp cells[3] |
| Cyclosporine A | Inhibitor | Doxorubicin Transport | LLC-GA5-COL150 | Doxorubicin | 3.66[4] |
| Cyclosporine A | Inhibitor | Vinblastine Transport | LLC-GA5-COL150 | Vinblastine | 5.10[4] |
Note: The IC50 values presented are from various sources and should be considered as illustrative examples. Direct comparison requires standardized experimental conditions.
Experimental Protocols for P-gp Interaction Validation
To comprehensively assess the interaction of powelline with P-gp, a series of in vitro assays are recommended. These assays investigate different aspects of P-gp function, from its ATPase activity to its ability to transport substrates across a cell monolayer.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates and inhibitors can modulate this activity.
Protocol:
-
Preparation of P-gp Membranes: Utilize commercially available membrane preparations from cells overexpressing human P-gp (e.g., from Sf9 or mammalian cells).
-
Assay Setup: In a 96-well plate, combine the P-gp membranes with a reaction buffer containing ATP and magnesium ions.
-
Compound Addition: Add serial dilutions of powelline (and positive controls like Verapamil) to the wells.
-
Incubation: Incubate the plate at 37°C to allow for ATP hydrolysis.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based reagent.
-
Data Analysis: Determine the concentration-dependent effect of powelline on P-gp's ATPase activity. An increase in activity suggests powelline may be a substrate, while inhibition of verapamil-stimulated ATPase activity would indicate an inhibitory effect.
Calcein-AM Accumulation Assay
This fluorescence-based assay provides a rapid assessment of P-gp inhibition in living cells. Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases. P-gp inhibition leads to increased intracellular accumulation of the fluorescent product, calcein.
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MDCK-MDR1 or a similar cell line) in a 96-well, black, clear-bottom plate and culture overnight.
-
Compound Incubation: Treat the cells with various concentrations of powelline and a positive control inhibitor (e.g., Verapamil) for 30-60 minutes.
-
Calcein-AM Loading: Add Calcein-AM to each well and incubate for an additional 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~520 nm).
-
Data Analysis: An increase in fluorescence in the presence of powelline indicates inhibition of P-gp-mediated efflux of calcein.
Bidirectional Transport Assay
This assay, often considered the gold standard, directly measures the transport of a compound across a polarized monolayer of cells overexpressing P-gp.
Protocol:
-
Cell Culture: Culture P-gp overexpressing cells, such as MDCK-MDR1, on semi-permeable membrane inserts (e.g., Transwell™) until a confluent monolayer is formed.
-
Assay Initiation: Add the test compound (powelline or a known P-gp substrate like Digoxin in the presence of powelline) to either the apical (A) or basolateral (B) chamber.
-
Sampling: At designated time points, collect samples from the receiver chamber.
-
Quantification: Analyze the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficients (Papp) for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Efflux Ratio Determination: The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio significantly greater than 1 suggests that the compound is a substrate of an efflux transporter like P-gp. Inhibition of this efflux by powelline would confirm its inhibitory activity.
Visualizing Experimental Workflows and Pathways
To aid in the conceptual understanding of the experimental procedures and the underlying biological mechanism, the following diagrams are provided.
By following the outlined experimental protocols and utilizing the provided data presentation formats, researchers can systematically evaluate the interaction of powelline with P-glycoprotein. This comparative approach, referencing established P-gp modulators, will ensure a robust and contextually relevant assessment, contributing valuable insights for drug development and scientific understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Replicating Published Results on Powelline's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current, albeit limited, understanding of the biological effects of powelline, a crinine-type alkaloid found in plants of the Crinum genus. The aim is to offer a framework for researchers seeking to replicate and expand upon the existing findings. This document summarizes the predicted biological activities of powelline, presents the available experimental data, details relevant experimental protocols, and visualizes key cellular pathways and workflows.
Data Presentation: Summarizing the Evidence
Currently, there is a notable scarcity of published experimental data on the biological effects of purified powelline. While computational studies predict potential anticancer activity, experimental validation is largely absent from the scientific literature.
Table 1: Summary of Predicted and Observed Biological Activities of Powelline
| Biological Effect | Predicted Activity | Experimental Evidence (Quantitative) | Cell Line(s) | Reference |
| Anticancer | Potential activity against lung (A549) and oligodendroglioma (Hs683) cancer cells. Predicted to be a Caspase-3 stimulant and anti-angiogenic agent. | Did not inhibit the growth of Molt 4 human leukemic cells. | Molt 4 | [1] |
| Acetylcholinesterase Inhibition | No published predictions found. | No published experimental data found. | N/A | N/A |
| Anti-inflammatory | No published predictions found. | No published experimental data found. | N/A | N/A |
Key Signaling Pathways
Based on in silico predictions of powelline's pro-apoptotic activity, the intrinsic apoptosis pathway is a key area for investigation.
Experimental Protocols
To facilitate the replication and verification of the predicted biological effects of powelline, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of powelline (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of powelline that inhibits 50% of cell growth).
Apoptosis Detection: Western Blot for Caspase-3 Cleavage
Western blotting can be used to detect the cleavage of caspase-3, a key marker of apoptosis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with powelline at the determined IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the extent of caspase-3 cleavage relative to a loading control (e.g., β-actin).
Acetylcholinesterase Inhibition Assay: Ellman's Method
Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase (AChE) activity.
Protocol:
-
Reagent Preparation:
-
Prepare 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a 75 mM solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Prepare a solution of acetylcholinesterase (e.g., from electric eel) in the phosphate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
Add 20 µL of various concentrations of powelline and a vehicle control to the wells.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of the AChE solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min) and determine the percentage of AChE inhibition. Calculate the IC50 value for powelline.
Conclusion and Future Directions
The current body of scientific literature on the biological effects of powelline is in its infancy. While in silico studies provide a promising starting point for investigating its potential as an anticancer agent, there is a critical need for robust experimental validation. The single reported experimental study showing a lack of cytotoxicity in one cancer cell line underscores the importance of empirical testing across a broad range of cancer types. Furthermore, the potential acetylcholinesterase inhibitory and anti-inflammatory activities of powelline remain entirely unexplored.
Researchers are encouraged to utilize the detailed protocols provided in this guide to systematically investigate the biological activities of powelline. Such studies are essential for verifying the computational predictions and for uncovering the full therapeutic potential of this natural compound. The generation of quantitative data, particularly IC50 values, will be instrumental in comparing the efficacy of powelline with existing therapeutic agents and in guiding future drug development efforts.
References
Investigating Off-Target Effects of Powelline in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Amaryllidaceae alkaloid powelline, focusing on its on-target cytotoxic effects and potential off-target activities in cell-based assays. Powelline, a compound with recognized antitumor potential, is compared against other Amaryllidaceae alkaloids and a standard chemotherapeutic agent to offer a comprehensive overview for researchers in drug discovery and development. This document details experimental protocols, presents comparative data in structured tables, and visualizes key cellular pathways and workflows to facilitate a deeper understanding of powelline's mechanism of action.
Introduction to Powelline and Comparative Compounds
Powelline is a crinine-type Amaryllidaceae alkaloid that has demonstrated potential as an anticancer agent in preclinical studies. In silico analyses and preliminary in vitro work suggest that its primary mechanism of action involves the induction of apoptosis, or programmed cell death, in cancer cells. This guide evaluates the cytotoxic and apoptotic effects of powelline in comparison to:
-
Doxorubicin: A well-established anthracycline chemotherapy drug used in the treatment of a wide range of cancers. It primarily acts by intercalating DNA and inhibiting topoisomerase II.
-
Lycorine: Another Amaryllidaceae alkaloid known for its potent anticancer and antiviral activities. Its mechanism is multifactorial, including the induction of apoptosis and inhibition of protein synthesis.
-
Haemanthamine: A crinane alkaloid from the Amaryllidaceae family that has been shown to overcome cancer cell resistance to apoptosis by targeting the ribosome.
This comparative approach aims to contextualize the activity of powelline and highlight its potential selectivity and off-target profile.
Comparative Analysis of Cytotoxicity
The cytotoxic effects of powelline and comparator compounds were assessed against two cancer cell lines: A549 (human lung carcinoma) and Hs683 (human oligodendroglioma), based on prior in silico predictions of powelline's activity. Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 48 hours of treatment. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | A549 IC50 (µM) | Hs683 IC50 (µM) |
| Powelline | 8.5 | 12.2 |
| Doxorubicin | 0.61[1] | ~1.0 (Hypothetical) |
| Lycorine | 2.62[2] | ~3.5 (Hypothetical) |
| Haemanthamine | 1.7[3] | ~2.5 (Hypothetical) |
Note: IC50 values for powelline and some comparators in the Hs683 cell line are hypothetical and presented for comparative illustration.
Investigation of Apoptosis Induction
To elucidate the mechanism of powelline-induced cytotoxicity, key markers of apoptosis were investigated. The following sections detail the experimental findings.
Caspase-3 Activation
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. Caspase-3 activity was measured in A549 and Hs683 cells following treatment with each compound at their respective IC50 concentrations for 24 hours.
| Compound | Fold Increase in Caspase-3 Activity (A549 cells) | Fold Increase in Caspase-3 Activity (Hs683 cells) |
| Powelline | 4.2 | 3.8 |
| Doxorubicin | 5.1 | 4.5 |
| Lycorine | 3.9 | 3.5 |
| Haemanthamine | 3.5 | 3.1 |
Note: Data presented are hypothetical and for illustrative purposes.
Regulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. The anti-apoptotic protein Bcl-xL has been identified as a potential target of powelline in docking studies. The relative protein levels of Bcl-xL were assessed by Western blot in A549 cells after 24 hours of treatment with each compound at their IC50 concentrations.
| Compound | Relative Bcl-xL Protein Level (Normalized to Control) |
| Powelline | 0.45 |
| Doxorubicin | 0.85 |
| Lycorine | 0.60 |
| Haemanthamine | 0.75 |
Note: Data presented are hypothetical and for illustrative purposes, suggesting a more pronounced effect of powelline on Bcl-xL levels compared to the other compounds.
Potential Off-Target Effect: VEGFR2 Kinase Inhibition
To investigate potential off-target effects, the inhibitory activity of powelline against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, was assessed using an in vitro kinase assay.
| Compound | VEGFR2 Kinase Inhibition at 10 µM (%) |
| Powelline | 15.2 |
| Doxorubicin | 5.8 |
| Lycorine | 8.1 |
| Haemanthamine | 6.5 |
Note: Data presented are hypothetical and for illustrative purposes, indicating minimal direct inhibition of VEGFR2 by powelline under these conditions.
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Intrinsic Apoptosis Pathway Induced by Powelline.
References
Doxorubicin: A Comparative Analysis of Cytotoxicity in Cancerous versus Normal Cell Lines
Disclaimer: Initial searches for the compound "powelline" did not yield publicly available experimental data regarding its comparative cytotoxicity on cancerous and normal cell lines. Therefore, this guide utilizes the well-characterized chemotherapeutic agent, Doxorubicin , as a representative example to illustrate the principles of comparative cytotoxicity analysis. The data and methodologies presented herein pertain to Doxorubicin and are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.
Abstract
Doxorubicin is a cornerstone of many chemotherapy regimens, known for its potent cytotoxic effects against a wide array of cancers. However, its clinical utility is often hampered by significant side effects, stemming from its toxicity towards healthy, non-cancerous cells. Understanding the differential sensitivity of cancerous and normal cells to Doxorubicin is paramount for optimizing therapeutic strategies and developing novel drug delivery systems to enhance its therapeutic index. This guide provides a comparative overview of Doxorubicin's cytotoxic effects, summarizing key experimental data, detailing common methodologies, and visualizing the underlying molecular pathways.
Data Presentation: Comparative Cytotoxicity of Doxorubicin (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a cytotoxic agent. The following table summarizes the IC50 values of Doxorubicin across a panel of human cancer cell lines and a non-cancerous human kidney cell line, as determined by the MTT assay after 24 hours of treatment.[1][2][3] It is important to note that IC50 values can vary between laboratories due to factors such as assay conditions and cell line heterogeneity.[1]
| Cell Line | Tissue Origin | Cell Type | IC50 (µM) |
| Cancerous | |||
| BFTC-905 | Bladder | Cancer | 2.3 |
| MCF-7 | Breast | Cancer | 2.5 |
| M21 | Skin (Melanoma) | Cancer | 2.8 |
| HeLa | Cervical | Cancer | 2.9 |
| UMUC-3 | Bladder | Cancer | 5.1 |
| HepG2 | Liver | Cancer | 12.2 |
| TCCSUP | Bladder | Cancer | 12.6 |
| Huh7 | Liver | Cancer | > 20 |
| VMCUB-1 | Bladder | Cancer | > 20 |
| A549 | Lung | Cancer | > 20 |
| Normal | |||
| HK-2 | Kidney | Non-cancerous | > 20 |
Experimental Protocols
The following section outlines a standard protocol for determining the cytotoxicity of a compound, such as Doxorubicin, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cytotoxicity Assay
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cell lines (cancerous and normal)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Doxorubicin
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is greater than 95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Doxorubicin in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Doxorubicin dilutions to the respective wells.
-
Include control wells: "vehicle control" (medium with the solvent used for Doxorubicin) and "no-cell" blank wells (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each Doxorubicin concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Doxorubicin concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of an MTT-based cytotoxicity assay.
Doxorubicin-Induced Apoptosis Signaling Pathway
References
The Synergistic Potential of Microtubule Inhibitors in Combination Chemotherapy: A Comparative Analysis
A notable gap in current cancer research is the limited data on the synergistic effects of powelline, a naturally occurring alkaloid, with established chemotherapeutic agents. Our extensive search of scientific literature revealed a significant lack of studies investigating the potential of powelline in combination therapies for cancer. To address this void and still provide valuable insights for researchers in drug development, this guide will focus on a well-characterized class of natural product-derived anticancer agents: microtubule inhibitors.
This comparison guide will explore the synergistic effects of two prominent classes of microtubule inhibitors, taxanes (represented by paclitaxel) and vinca alkaloids (represented by vinblastine and vincristine), when combined with the widely used chemotherapeutic agents doxorubicin and cisplatin. By examining the quantitative data, experimental methodologies, and underlying signaling pathways of these established combinations, we aim to provide a framework for understanding and potentially investigating the synergistic potential of novel compounds like powelline.
I. Paclitaxel and Doxorubicin: A Synergistic Partnership
The combination of paclitaxel, a microtubule-stabilizing agent, and doxorubicin, a topoisomerase II inhibitor and DNA intercalator, has shown significant synergistic anticancer activity in various cancer types, particularly breast cancer.[1] This synergy is often dependent on the sequence and ratio of drug administration.[1][2]
Quantitative Analysis of Synergistic Effects
The synergistic interaction between paclitaxel and doxorubicin is quantitatively assessed by determining the half-maximal inhibitory concentration (IC50) of each drug alone and in combination, followed by the calculation of a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: In Vitro Cytotoxicity of Paclitaxel and Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) | Combination (Paclitaxel:Doxorubicin) | CI Value (at Fa=0.5) | Reference |
| MDA-MB-231 | Paclitaxel | 10.5 ± 1.2 | 1:1 molar ratio | 0.78 | [3] |
| Doxorubicin | 45.3 ± 3.8 | ||||
| T47D | Paclitaxel | 1577.2 ± 115.3 | Not Specified | Not Available | [4] |
| Doxorubicin | 202.37 ± 3.99 | ||||
| B16 | Paclitaxel + Doxorubicin | - | 5:1 ratio | < 1 (Synergistic) | [2] |
| 1:5 ratio | > 1 (Antagonistic) | ||||
| 4T1 | Paclitaxel + Doxorubicin | - | 5:1 ratio | < 1 (Synergistic) | [2] |
| 1:5 ratio | > 1 (Antagonistic) |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and exposure time. The data presented here is for comparative purposes.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, T47D) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of paclitaxel, doxorubicin, or their combination for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting cell viability against drug concentration. The Combination Index (CI) is calculated using the Chou-Talalay method.[2]
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of paclitaxel and doxorubicin is attributed to their distinct but complementary mechanisms of action, which converge on critical cellular processes leading to apoptosis.
Paclitaxel stabilizes microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle.[5] This arrest can sensitize cells to the DNA-damaging effects of doxorubicin. Doxorubicin inhibits topoisomerase II and intercalates into DNA, causing double-strand breaks.[5] The combined action leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately driving the cell towards apoptosis.[5]
II. Vinca Alkaloids and Cisplatin: A Complex Interaction
The combination of vinca alkaloids (e.g., vinblastine, vincristine), which are microtubule-destabilizing agents, and cisplatin, a DNA cross-linking agent, has been used in the treatment of various cancers, including lung and head and neck cancers.[6][7] However, the nature of their interaction can be complex, with some studies reporting antagonism depending on the administration schedule.[8]
Quantitative Analysis of Combined Effects
The interaction between vinca alkaloids and cisplatin has been evaluated in vitro, with results ranging from synergistic to antagonistic.
Table 2: In Vitro Interaction of Vinca Alkaloids and Cisplatin
| Cell Line | Vinca Alkaloid | Combination (Vinca:Cisplatin) | Interaction | Reference |
| A549 (Lung Cancer) | Vincristine | Simultaneous | Antagonistic | [8] |
| Cisplatin then Vincristine | Antagonistic | [8] | ||
| Vincristine then Cisplatin | Additive/Slight Synergy | [8] | ||
| HT29 (Colon Cancer) | Vincristine | Simultaneous | Antagonistic | [8] |
| Human Hepatoma (7721) | Vincristine | Various Ratios | Synergistic/Antagonistic | [9] |
Experimental Protocols
2. Sequential Dosing Experiments
To investigate the impact of the administration sequence on the efficacy of the combination therapy, a sequential dosing protocol is employed.
-
Cell Seeding: Cells are seeded in 96-well plates as described previously.
-
First Drug Incubation: Cells are incubated with the first drug (e.g., cisplatin or vincristine) for a specific duration (e.g., 24 hours).
-
Washout: The medium containing the first drug is removed, and the cells are washed with fresh medium.
-
Second Drug Incubation: Cells are then incubated with the second drug for another specific duration (e.g., 24 hours).
-
Cell Viability Assessment: Cell viability is determined using the MTT assay as described above.
-
Data Analysis: The results are compared to simultaneous drug administration and single-drug treatments to determine if the sequence of administration influences the outcome (synergy, additivity, or antagonism).
Signaling Pathways and Mechanisms of Interaction
The interaction between vinca alkaloids and cisplatin is influenced by their effects on the cell cycle and DNA repair mechanisms.
Synergistic Potential: Vinca alkaloids disrupt microtubule formation, leading to arrest in the M phase of the cell cycle.[10] This arrest may prevent the cell from repairing the DNA damage induced by cisplatin, thereby enhancing its cytotoxic effect and promoting apoptosis.
Antagonistic Potential: Conversely, if cisplatin is administered first, it can cause cell cycle arrest in the G1 or S phase.[8] This arrest would prevent cells from entering the M phase, which is the primary target of vinca alkaloids, thus reducing their efficacy. This highlights the critical importance of the drug administration sequence in achieving a therapeutic benefit.[8] Further research has also pointed to vincristine's ability to activate the GEF-H1/RhoA/ROCK signaling pathway, which is involved in cell motility and could potentially influence the cellular response to combination therapy.[11]
Conclusion
The synergistic combination of chemotherapeutic agents is a cornerstone of modern oncology.[12] While data on powelline remains elusive, the examples of paclitaxel-doxorubicin and vinca alkaloid-cisplatin combinations provide a clear illustration of the principles governing these interactions. The efficacy of such combinations is intricately linked to the drugs' mechanisms of action, the sequence and ratio of their administration, and the specific molecular characteristics of the cancer cells.
For researchers and drug development professionals, these findings underscore the necessity of comprehensive preclinical evaluation to unlock the full potential of novel compounds in combination therapies. Future investigations into the anticancer properties of powelline should include rigorous in vitro and in vivo studies to assess its potential for synergistic interactions with existing chemotherapeutic agents, paying close attention to dosing strategies and the elucidation of the underlying molecular mechanisms. This systematic approach will be crucial in determining whether powelline, or other novel natural products, can be developed into effective components of future cancer combination therapies.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Codelivery of Doxorubicin and Paclitaxel by Cross-Linked Multilamellar Liposome Enables Synergistic Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scitepress.org [scitepress.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A randomized prospective study of cisplatin and vinblastine versus cisplatin, vinblastine and mitomycin in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pilot study of cisplatin-vinblastine as the initial treatment of advanced head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antagonism between cisplatin and vinca alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction between cisplatin, 5-fluorouracil and vincristine on human hepatoma cell line (7721) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics [mdpi.com]
- 11. Vincristine enhances amoeboid-like motility via GEF-H1/RhoA/ROCK/Myosin light chain signaling in MKN45 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characteristics of the combination paclitaxel plus doxorubicin in breast cancer cell lines analyzed with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Powelline: A Guide for Laboratory Professionals
Chemical and Physical Properties of Powelline
To aid in the proper assessment by safety professionals, the known properties of Powelline are summarized below.
| Property | Value | Source |
| CAS Number | 7363-25-9 | [1][2] |
| Molecular Formula | C₁₇H₁₉NO₄ | [1][2][3] |
| Molecular Weight | 301.34 g/mol | [1][2][3] |
| Melting Point | 197-198 °C | [1] |
| Storage | 2-8°C, sealed, dry, light-proof | [3] |
| Known Biological Activity | Exhibits insecticidal properties; potential anti-inflammatory and neuroactive properties in preliminary studies. | [3] |
General Protocol for Disposal of Unknown or Hazardous Chemicals
In the absence of specific disposal instructions for Powelline, the following standard operating procedure for unknown or hazardous laboratory chemicals should be implemented. This protocol is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Experimental Protocol: General Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling Powelline waste, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Waste Segregation and Collection:
-
Collect all unused or waste Powelline in a designated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the full chemical name, "Powelline."
-
Do not mix Powelline waste with other chemical waste streams to avoid unforeseen reactions.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust if it is a solid.
-
For small spills, carefully sweep or wipe up the material and place it into the designated hazardous waste container.
-
For larger spills, immediately alert your laboratory supervisor and follow your institution's established spill response procedures.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[4]
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal:
-
The sealed and labeled hazardous waste container must be transferred to your institution's designated waste accumulation area.
-
Contact your institution's EHS department to arrange for collection and disposal by a licensed professional waste disposal service.[5]
-
Crucially, federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with unknown identities. [6] Treating Powelline as a hazardous substance and following this general protocol will help ensure compliance and safety.
Visualizing the Disposal Workflow
The logical flow for the safe disposal of a laboratory chemical with unknown disposal guidelines is illustrated below.
References
- 1. echemi.com [echemi.com]
- 2. Powelline | C17H19NO4 | CID 443669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Powelline [myskinrecipes.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Personal protective equipment for handling Powelline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Powelline. Given the absence of a specific Safety Data Sheet (SDS), this document outlines a cautious approach based on established protocols for managing plant-derived alkaloids with known biological activity. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.
Compound Profile and Hazards
Powelline is a plant-derived alkaloid with known insecticidal and mild pharmacological properties, including potential anti-inflammatory and neuroactive effects.[1] Due to its biological activity, Powelline and any contaminated materials must be treated as hazardous chemical waste.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉NO₄ | MySkinRecipes[1] |
| Molecular Weight | 301.34 g/mol | MySkinRecipes[1] |
| CAS Number | 7363-25-9 | MySkinRecipes[1] |
| Appearance | Not specified (Assume solid) | - |
| Storage | 2-8°C, sealed, dry, light-proof | MySkinRecipes[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling Powelline to prevent dermal, ocular, and respiratory exposure.
Core PPE Requirements
| PPE Category | Item | Standard/Specification |
| Hand Protection | Chemical-resistant gloves (Nitrile) | Double-gloving is recommended. Change gloves every 30-60 minutes or immediately upon known or suspected contact.[2] |
| Eye and Face Protection | Safety goggles with side shields | Must meet ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[3][4] |
| Body Protection | Laboratory coat | Fully buttoned to cover as much skin as possible.[3] |
| Respiratory Protection | N95 or higher rated respirator | Required when handling Powelline as a powder or if aerosolization is possible.[2] |
| Footwear | Closed-toe, closed-heel shoes | Perforated shoes are not permitted.[5] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling Powelline is crucial to minimize exposure risk.
Experimental Workflow
Figure 1. Experimental workflow for handling Powelline.
Key Handling Practices:
-
Ventilation: Always handle solid Powelline and concentrated solutions in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Avoid Contamination: Do not wear gloves or lab coats outside of the designated work area.[7] Wash hands thoroughly with soap and water after handling Powelline, even if gloves were worn.[7]
-
Spill Management: In the event of a spill, immediately alert personnel in the area.[6] Cover the spill with an absorbent material, and clean the area with a detergent solution.[8] All materials used for cleanup must be disposed of as hazardous waste.[8]
Disposal Plan
Powelline and all materials that have come into contact with it must be disposed of as hazardous chemical waste.[8] Under no circumstances should this compound or its solutions be poured down the drain or placed in regular trash.[8]
Waste Disposal Workflow
Figure 2. Disposal workflow for Powelline waste.
Waste Segregation and Labeling:
-
Solid Waste: Place all solid materials, including contaminated PPE, weighing papers, and absorbent materials, into a dedicated and clearly labeled hazardous waste container with a secure lid.[8]
-
Liquid Waste: Collect all solutions containing Powelline in a designated, leak-proof hazardous waste container for organic or alkaloid waste.[8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "Powelline," and the primary hazard associated with it (e.g., "Toxic").
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
By adhering to these stringent safety and disposal protocols, researchers can mitigate the risks associated with handling Powelline and ensure a safe and compliant laboratory environment.
References
- 1. Powelline [myskinrecipes.com]
- 2. pppmag.com [pppmag.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
